molecular formula C7H3BrClFO B140607 4-Bromo-2-fluorobenzoyl chloride CAS No. 151982-51-3

4-Bromo-2-fluorobenzoyl chloride

Cat. No.: B140607
CAS No.: 151982-51-3
M. Wt: 237.45 g/mol
InChI Key: PCFIABOQFAFDAU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzoyl chloride (CAS RN: 151982-51-3) is a versatile aromatic acyl halide of high interest in research and development, particularly in pharmaceutical and materials science. It serves as a crucial synthetic intermediate for constructing more complex molecules through nucleophilic acyl substitution reactions, most notably in the formation of amides and esters . With a molecular formula of C 7 H 3 BrClFO and a molecular weight of 237.45 g/mol, it is characterized as a colorless to light yellow liquid at room temperature, though it may form a crystalline mass at lower temperatures . This compound is typically offered with a high purity level of 98.0% to 99.0% (GC) . Its physical properties include a boiling point of 86-88 °C at 15 mmHg and a specific gravity of approximately 1.75 . As a highly reactive reagent, it is both moisture and air sensitive , readily undergoing hydrolysis upon contact with water . Therefore, it must be handled with extreme care under inert conditions and stored in a cool, dark place in a corrosion-resistant container . From a safety perspective, this compound is corrosive and causes severe skin burns and eye damage. Researchers must use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIABOQFAFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370087
Record name 4-Bromo-2-fluorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151982-51-3
Record name 4-Bromo-2-fluorobenzoyl chloride
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Record name 4-Bromo-2-fluorobenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride (CAS: 151982-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzoyl chloride, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors.[1][2] Its unique molecular structure, featuring a reactive acyl chloride group along with bromine and fluorine substituents, makes it a versatile building block for the synthesis of complex organic molecules.[1][3] This document details its physicochemical properties, safety and handling guidelines, synthesis protocols, and key chemical reactions.

Core Properties and Specifications

This compound is typically a white to light yellow crystalline solid or liquid, depending on the ambient temperature.[1][2] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates handling under anhydrous conditions.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 151982-51-3[3]
Molecular Formula C₇H₃BrClFO[3][4]
Molecular Weight 237.45 g/mol [3][4]
Appearance White to light yellow solid or liquid[1][2]
Melting Point 24-25 °C[5]
Boiling Point 86-88 °C at 15 mmHg[5]
Density 1.742 g/cm³[6]
Refractive Index 1.5860-1.5900 @ 20 °C
Purity ≥97.5% to >99% (GC)[4]
Spectroscopic Data

While detailed spectral assignments are dependent on experimental conditions, general spectroscopic information is available.

SpectroscopyData Reference
Infrared (IR) Spectrum Conforms to structure
FT-IR Data available from multiple sources
Raman Data available

Safety and Handling

This compound is a corrosive compound that causes severe skin burns and eye damage.[7] It is also a lachrymator, meaning it can cause tearing. Due to its reactivity with water, it must be stored in a cool, dry, well-ventilated area under an inert atmosphere.[2]

GHS Hazard Information
Hazard ClassStatement
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage
Serious Eye Damage H314: Causes severe skin burns and eye damage

This is not an exhaustive list of all potential hazards. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid.[1][2] This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Bromo-2-fluorobenzoic Acid reaction Reaction under Inert Atmosphere start->reaction reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent->reaction solvent Anhydrous Solvent (e.g., Toluene, DCM) solvent->reaction catalyst DMF (catalytic) catalyst->reaction workup Removal of Excess Reagent and Solvent (Distillation) reaction->workup product This compound workup->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Reagent: To this suspension, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Add a catalytic amount of DMF (a few drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecular scaffolds.[1] It readily undergoes nucleophilic acyl substitution and Friedel-Crafts acylation reactions.[1]

Nucleophilic Acyl Substitution: Amide Formation

A common application is the reaction with primary or secondary amines to form the corresponding amides, which are often precursors to biologically active molecules.

Amide_Formation_Workflow cluster_amide Amide Formation Workflow start Primary/Secondary Amine in Anhydrous Solvent reaction Reaction at 0 °C to RT start->reaction reagent This compound (1.0 - 1.1 eq) reagent->reaction base Base (e.g., Triethylamine) (1.1 - 1.5 eq) base->reaction quench Aqueous Work-up (e.g., water, dilute acid/base) reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Crystallization or Chromatography) extraction->purification product N-substituted 4-Bromo-2-fluorobenzamide purification->product

Caption: Experimental workflow for amide formation.

Experimental Protocol: Amide Synthesis
  • Preparation: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form diaryl ketones. This reaction is fundamental for creating carbon-carbon bonds with aromatic rings.

Friedel_Crafts_Acylation cluster_fc Friedel-Crafts Acylation Pathway acyl_chloride This compound acylium_ion Acylium Ion [Electrophile] acyl_chloride->acylium_ion + lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion Activation intermediate Sigma Complex (Carbocation Intermediate) acylium_ion->intermediate + Aromatic Substrate aromatic Aromatic Substrate (Arene) aromatic->intermediate product Diaryl Ketone Product intermediate->product - H⁺, - Lewis Acid

Caption: Friedel-Crafts acylation reaction pathway.

Experimental Protocol: Friedel-Crafts Acylation
  • Preparation: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane).

  • Formation of Electrophile: Cool the suspension to 0 °C and slowly add this compound (1.0 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Arene: Add the aromatic substrate (1.0 eq), either neat or dissolved in the reaction solvent, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and reactive intermediate. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern on the benzene ring, combined with the high reactivity of the acyl chloride functional group, makes it a versatile building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis, and key chemical reactions, with a focus on its application in drug development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Molecular Structure and Identification

This compound is a derivative of benzoic acid with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a chloro-carbonyl group at the 1-position of the benzene ring.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 151982-51-3[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Fluoro-4-bromobenzoyl chloride, 4-Bromo-2-fluorobenzoic acid chloride[1]

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid or liquid, depending on the ambient temperature. It is sensitive to moisture and should be handled under anhydrous conditions.

PropertyValueReference
Appearance White to light yellow solid or liquid
Melting Point 24-24.5 °C[2]
Boiling Point 236.9 °C at 760 mmHg[2]
Density 1.742 g/cm³[2]
Flash Point 97.1 °C[2]
Refractive Index 1.561[2]
Vapor Pressure 0.0462 mmHg at 25°C[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronegative halogen and carbonyl substituents.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.2d~ 8.0 - 9.0H-6
~ 7.5 - 7.7dd~ 8.0 - 9.0, ~ 1.5 - 2.5H-5
~ 7.4 - 7.6d~ 1.5 - 2.5H-3

Note: Predicted data based on typical chemical shifts and coupling constants for similar aromatic compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~ 165 - 170C=O (Carbonyl)[3][4][5]
~ 160 - 165 (d, ¹JCF)C-F
~ 135 - 140C-Br
~ 130 - 135C-H
~ 125 - 130 (d)C-H
~ 120 - 125 (d)C-H
~ 115 - 120 (d)C-COCl

Note: Predicted data based on typical chemical shift ranges for substituted benzene derivatives. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1770 - 1800StrongC=O stretch (acyl chloride)[6]
~ 1580 - 1600Medium-StrongC=C aromatic ring stretch
~ 1200 - 1300StrongC-F stretch
~ 800 - 900StrongC-H out-of-plane bending (aromatic)
~ 600 - 700Medium-StrongC-Br stretch
~ 500 - 600MediumC-Cl stretch

Note: Predicted data based on characteristic infrared absorption frequencies. A Bruker Tensor 27 FT-IR spectrum of a neat sample of this compound has been recorded.[1]

Mass Spectrometry

The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio), the molecular ion and bromine/chlorine-containing fragments will appear as clusters of peaks.

m/zProposed Fragment Ion
236/238/240[M]⁺ (Molecular ion)
201/203[M - Cl]⁺
157/159[M - COCl]⁺
129[C₇H₃FO]⁺
75[C₆H₃]⁺

Synthesis and Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the chlorination of 4-bromo-2-fluorobenzoic acid.

Reaction Scheme:

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or oxalyl chloride ((COCl)₂) (e.g., 1.5-2 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is then carefully added.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

  • Work-up: After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

dot

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Bromo-2-fluorobenzoic acid ReactionMix Stirring and Heating Start->ReactionMix Reagent Thionyl Chloride / Oxalyl Chloride Reagent->ReactionMix Catalyst DMF (catalyst) Catalyst->ReactionMix Distillation Removal of Excess Reagent ReactionMix->Distillation Purification Vacuum Distillation Distillation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecules.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reaction Scheme:

Where Nu-H can be an amine (R-NH₂), an alcohol (R-OH), or a thiol (R-SH), leading to the formation of amides, esters, and thioesters, respectively.

General Experimental Protocol for Amide Formation (Acylation of an Amine):

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-fluorobenzoyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Experimental Protocol for Friedel-Crafts Acylation of Anisole:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred suspension. After the addition is complete, add a solution of anisole (1.0 eq) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. The reaction may require gentle heating to go to completion. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and concentrate. The product can be purified by column chromatography or recrystallization.

dot

Logical_Relationships cluster_compound This compound cluster_properties Properties cluster_reactivity Chemical Reactivity cluster_applications Applications Compound 4-Bromo-2-fluorobenzoyl Chloride Structure Molecular Structure Compound->Structure PhysChem Physicochemical Properties Compound->PhysChem Spectro Spectroscopic Data Compound->Spectro NAS Nucleophilic Acyl Substitution Compound->NAS FCA Friedel-Crafts Acylation Compound->FCA Pharma Pharmaceutical Synthesis (e.g., Enzalutamide) NAS->Pharma Agro Agrochemical Synthesis NAS->Agro FCA->Pharma

Caption: Logical relationships of this compound's properties and applications.

Application in Drug Development

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use as a key starting material in the synthesis of Enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer.[7][8][9] The synthesis of Enzalutamide involves an initial amidation of this compound.[7][10]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. It is incompatible with strong oxidizing agents, strong bases, and water. Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity make it an essential tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, spectroscopic data, and reaction protocols, as outlined in this guide, is crucial for its effective and safe utilization in the synthesis of novel and important chemical entities.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-fluorobenzoyl chloride from 4-bromo-2-fluorobenzoic acid. This conversion is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents key data in a structured format for ease of reference.

Introduction

This compound is a crucial chemical intermediate, valued for its role as a building block in the creation of more complex molecules. The conversion of 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride is a critical activation step, rendering the molecule susceptible to nucleophilic attack. This reactivity is harnessed in the formation of amides, esters, and ketones, which are common moieties in active pharmaceutical ingredients and other specialty chemicals. The most common and effective methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for safe handling and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceCAS Number
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01211-215Not availableWhite to light yellow crystalline powder112704-79-7
This compoundC₇H₃BrClFO237.4524-2586-88 (at 15 mmHg)Colorless to pale yellow liquid or fused solid151982-51-3

Synthetic Methodology

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. The two most widely employed reagents for this purpose are thionyl chloride and oxalyl chloride.

Thionyl Chloride Method

Reaction with thionyl chloride is a common and effective method. The reaction proceeds by converting the carboxylic acid into a reactive intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This shift in equilibrium towards the product side makes the reaction essentially irreversible. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[1][2]

Oxalyl Chloride Method

Oxalyl chloride is another highly effective reagent for this conversion. The reaction mechanism is similar to that of thionyl chloride, proceeding through a reactive intermediate. This method also benefits from the formation of gaseous byproducts (CO₂, CO, and HCl), which drives the reaction to completion. A catalytic amount of DMF is typically used in this reaction as well.[1][2]

Experimental Protocol: Synthesis using Thionyl Chloride

The following protocol is adapted from a procedure for a structurally similar compound and represents a standard method for the synthesis of this compound.[3]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (optional, as solvent)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place 4-bromo-2-fluorobenzoic acid.

  • Reagent Addition: Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-5 molar equivalents). A suitable solvent like anhydrous toluene can be used, or the reaction can be run neat in thionyl chloride. Add a catalytic amount of DMF (1-2 drops).

  • Reaction Conditions: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring.[3] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The desired product, this compound, can then be purified by fractional distillation under high vacuum.[3] A reported yield for a similar synthesis is approximately 91%.[3]

Reaction Workflow

The following diagram illustrates the synthetic pathway from 4-bromo-2-fluorobenzoic acid to this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_byproducts Byproducts (gaseous) A 4-Bromo-2-fluorobenzoic Acid E This compound A->E Reaction B Thionyl Chloride (SOCl₂) B->E C Reflux (80-90°C) C->E D Catalytic DMF D->E F Sulfur Dioxide (SO₂) E->F Formation of G Hydrogen Chloride (HCl) E->G

Caption: Synthetic workflow for the conversion of 4-bromo-2-fluorobenzoic acid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Thionyl chloride and this compound are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction releases toxic gases (SO₂ and HCl), which should be scrubbed or vented appropriately.

  • Work under anhydrous conditions is crucial for the success of the reaction. All glassware should be thoroughly dried before use.

Conclusion

The synthesis of this compound from 4-bromo-2-fluorobenzoic acid is a robust and high-yielding transformation, crucial for the synthesis of a variety of important chemical entities. The use of thionyl chloride provides an efficient and scalable method for this conversion. Careful adherence to anhydrous conditions and safety protocols is paramount for a successful and safe laboratory execution.

References

4-Bromo-2-fluorobenzoyl chloride chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial building block in modern organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride group and two distinct halogen substituents (bromo and fluoro), makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the pharmaceutical industry.

Chemical and Physical Properties

The unique substitution pattern on the benzene ring imparts specific chemical and physical characteristics to this compound, which are essential for its handling, storage, and reaction planning.

Identifiers and General Properties
PropertyValue
CAS Number 151982-51-3[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1Br)F)C(=O)Cl[2]
InChI Key PCFIABOQFAFDAU-UHFFFAOYSA-N[1]
Physical Data
PropertyValue
Appearance Colorless to white to pale yellow fused solid or clear liquid[1]
Melting Point 24-25 °C[3]
Boiling Point 86-88 °C at 15 mmHg
Density 1.742 g/cm³
Refractive Index 1.5860-1.5900 at 20°C[4]
Solubility Hydrolyzes in water. Soluble in many organic solvents like dichloromethane, ethyl acetate, and toluene.[3][5]
Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

Hazard StatementDescription
H314 Causes severe skin burns and eye damage[2]

Precautionary Measures:

  • Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Store in a cool, dry, and well-ventilated area away from moisture.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

  • In case of accident or if you feel unwell, seek medical advice immediately.[6]

Synthesis and Experimental Protocols

The most common and efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound A 4-Bromo-2-fluorotoluene B 4-Bromo-2-fluorobenzoic Acid A->B Oxidation (e.g., KMnO4 or Co(OAc)2/O2) C This compound B->C Chlorination (e.g., SOCl2 or (COCl)2)

Caption: General synthesis route for this compound.

Experimental Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

This protocol describes the oxidation of 4-bromo-2-fluorotoluene to produce the necessary carboxylic acid precursor.

Materials:

  • 4-bromo-2-fluorotoluene

  • Pyridine

  • Water

  • Potassium permanganate (KMnO₄)

  • 3N Sodium hydroxide (NaOH)

  • 6N Hydrochloric acid (HCl)

  • Ethanol

  • Diatomaceous earth

Procedure:

  • A mixture of pyridine and water (1:1) is heated to 90°C.

  • 4-bromo-2-fluorotoluene (20.0 g, 0.10 mol) is slowly added to the heated mixture.[7]

  • Potassium permanganate (66.0 g, 0.42 mmol) is then added portion-wise to the reaction mixture.[7]

  • The reaction mixture is stirred at 90°C for 3 hours.[7]

  • After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth.[7]

  • The filter cake is washed with 3N sodium hydroxide (500 mL) and water (400 mL).[7]

  • The ethanol is removed from the filtrate under reduced pressure.

  • The remaining aqueous solution is acidified with 6N hydrochloric acid to a pH of 2, resulting in the precipitation of a white solid.[7]

  • The precipitate is collected by filtration and dried to yield 4-Bromo-2-fluorobenzoic acid (17.0 g, 73% yield).[7]

Experimental Protocol 2: Synthesis of this compound

This protocol details the conversion of 4-bromo-2-fluorobenzoic acid to the target acyl chloride using thionyl chloride.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Ethyl acetate

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

Procedure:

  • To a suspension of 4-bromo-2-fluorobenzoic acid (175.0 g, 0.79 mol) in ethyl acetate (1.5 L), add N,N-Dimethylformamide (4.4 mL, 0.057 mol) and cool the mixture to 15-20°C.[8]

  • Slowly add thionyl chloride (437.5 mL, 6.02 mol) to the reaction mixture.[8]

  • Heat the reaction mixture to 50-55°C and maintain for 3 to 4 hours.[8]

  • After the reaction is complete, distill off the solvent and excess thionyl chloride to obtain the crude this compound as a residue.[8] This product is often used in the next step without further purification.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecules.

Key Reactions Diagram

G Key Reactions of this compound cluster_0 Nucleophilic Acyl Substitution cluster_1 Friedel-Crafts Acylation A This compound B Amide A->B R-NH2 C Ester A->C R-OH D Thioester A->D R-SH E This compound F Aromatic Ketone E->F Lewis Acid (e.g., AlCl3) G Arene G->F

Caption: Common reaction pathways for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of Enzalutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer.

In the synthesis of Enzalutamide, this compound is typically reacted with methylamine to form 4-bromo-2-fluoro-N-methylbenzamide. This amide then undergoes further transformations to construct the final complex structure of the drug. The presence of the bromo and fluoro substituents in the starting material is crucial for the subsequent reaction steps and the biological activity of the final product.[9][10]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, coupled with established synthetic protocols, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its reactivity, handling requirements, and synthetic utility is essential for its effective and safe application in the development of novel chemical entities.

References

Spectroscopic Data and Analysis of 4-Bromo-2-fluorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3). This compound, featuring a molecular formula of C₇H₃BrClFO, is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public spectral databases, this guide presents the available data and predicted characteristics based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three aromatic protons. Due to the electronegativity and coupling effects of the fluorine and bromine atoms, as well as the benzoyl chloride group, these protons will appear as complex multiplets in the downfield region of the spectrum.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached halogen atoms.

¹⁹F NMR (Fluorine-19 NMR): A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C2 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

NMR Data Predicted Chemical Shift (ppm) and Multiplicity
¹H NMR Aromatic protons expected in the range of 7.0 - 8.5 ppm as multiplets.
¹³C NMR Carbonyl carbon (C=O) expected > 160 ppm. Aromatic carbons expected in the range of 110 - 140 ppm.
¹⁹F NMR A single resonance is expected, with a chemical shift characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound has been recorded and is available in public databases.[2]

IR Data Vibrational Frequency (cm⁻¹) and Assignment
C=O Stretch (Acid Halide) A strong absorption band is expected in the region of 1750-1800 cm⁻¹.
C-Cl Stretch Absorption is expected in the fingerprint region.
C-Br Stretch Absorption is expected in the fingerprint region.
C-F Stretch A strong absorption is expected in the region of 1200-1300 cm⁻¹.
Aromatic C-H Stretch Absorption is expected above 3000 cm⁻¹.
Aromatic C=C Bending Characteristic absorptions are expected in the 1400-1600 cm⁻¹ region.

Source: PubChem CID 2734026[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

MS Data Predicted m/z and Interpretation
Molecular Ion (M⁺) The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (235.90398 Da).[2] Due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic cluster of peaks (M, M+2, M+4) will be observed.
Key Fragments Fragmentation is likely to occur via the loss of the chlorine atom from the benzoyl chloride moiety, followed by the loss of carbon monoxide (CO).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.

IR Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid or liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).[2]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source.

  • Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of 4-Bromo-2- fluorobenzoyl chloride Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Report Technical Report Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Stability and Storage of 4-Bromo-2-fluorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3). Understanding the chemical stability of this crucial building block is paramount for ensuring its integrity, reactivity, and the successful outcome of synthetic processes in research and drug development. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for assessing its purity over time.

Chemical Profile and Intrinsic Stability

This compound is a highly reactive acyl chloride derivative. Its reactivity, primarily dictated by the acyl chloride functional group, makes it a versatile reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into molecules. However, this high reactivity also renders it susceptible to degradation, primarily through hydrolysis. The presence of bromine and fluorine atoms on the benzene ring also influences its electronic properties and, consequently, its reactivity and stability.

Key Physicochemical Properties:

PropertyValue
CAS Number 151982-51-3
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Physical State White to light yellow liquid or fused solid[1][2]
Melting Point 24-24.5 °C[1][2]

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound is hydrolysis. The acyl chloride group readily reacts with water, including atmospheric moisture, to yield the corresponding carboxylic acid (4-Bromo-2-fluorobenzoic acid) and hydrochloric acid. This reaction is typically rapid and irreversible.

cluster_products 4-Bromo-2-fluorobenzoyl_chloride This compound 4-Bromo-2-fluorobenzoyl_chloride->Degradation_Products Hydrolysis H2O Water (Moisture) H2O->Degradation_Products 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid HCl Hydrochloric Acid

Caption: Primary hydrolysis pathway of this compound.

This degradation not only consumes the active reagent but the generation of corrosive HCl can also impact the reaction environment and equipment. Therefore, strict control of moisture is the most critical factor in maintaining the stability of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure a long shelf life, the following storage and handling conditions are imperative. These recommendations are based on safety data sheets and general best practices for handling reactive acyl chlorides.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool, consistent temperature (e.g., Room Temperature)Avoids acceleration of decomposition reactions.
Atmosphere Under an inert atmosphere (e.g., Nitrogen, Argon)[3][4]Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, compatible containers (e.g., glass)Prevents ingress of moisture and air.
Environment Dry, well-ventilated area[3][4]Minimizes exposure to ambient moisture.
Incompatibilities Water, moisture, strong oxidizing agents, strong acids, strong bases, alcohols[4][5]Prevents vigorous and potentially hazardous reactions and degradation.

Stability Testing and Shelf Life Determination

While specific long-term stability data for this compound is not extensively published, a stability testing program can be designed based on established guidelines for reactive chemical intermediates. This involves subjecting the compound to various environmental conditions over time and monitoring its purity.

Illustrative Stability Data:

The following tables present hypothetical, yet realistic, stability data for this compound based on the known reactivity of acyl chlorides. This data is for illustrative purposes to guide researchers in understanding potential stability profiles.

Table 1: Illustrative Long-Term Stability Data (Purity %)

Storage Condition0 Months3 Months6 Months12 Months24 Months
2-8°C, Inert Atmosphere, Sealed 99.599.499.399.098.5
Room Temp, Inert Atmosphere, Sealed 99.599.299.098.597.5
Room Temp, Air, Sealed 99.598.096.594.090.0

Table 2: Illustrative Accelerated Stability Data (40°C, Purity %)

Storage Condition0 Weeks1 Week2 Weeks4 Weeks8 Weeks
40°C, Inert Atmosphere, Sealed 99.599.098.597.896.5
40°C, 75% RH, Sealed 99.595.091.085.078.0

Experimental Protocols for Stability Assessment

A robust stability assessment program for this compound would involve the following experimental protocols.

Stability Study Workflow

The overall workflow for a stability study is outlined below.

cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis Sample_Preparation Prepare Samples in Appropriate Containers Define_Conditions Define Storage Conditions (Long-term, Accelerated, Stress) Sample_Preparation->Define_Conditions Store_Samples Store Samples at Defined Conditions Define_Conditions->Store_Samples Time_Points Pull Samples at Pre-defined Time Points Store_Samples->Time_Points Purity_Analysis Purity Analysis (e.g., GC-MS, HPLC) Time_Points->Purity_Analysis Degradant_Identification Identify and Quantify Degradation Products Purity_Analysis->Degradant_Identification

Caption: General workflow for a stability study of this compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of the relatively volatile this compound and for identifying and quantifying its degradation products.

Methodology:

  • Sample Preparation:

    • Carefully prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane or hexane) under an inert atmosphere.

    • Prepare a series of calibration standards from the stock solution.

    • For stability samples, dissolve an accurately weighed amount in the same solvent.

  • GC-MS Parameters (Illustrative):

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Data Analysis:

    • Quantify the purity of this compound by comparing the peak area to the calibration curve.

    • Identify the primary degradation product, 4-Bromo-2-fluorobenzoic acid (potentially after derivatization to its methyl ester for better chromatographic performance), by its mass spectrum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used, particularly for quantifying the formation of the non-volatile 4-Bromo-2-fluorobenzoic acid.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

    • Prepare a separate stock solution of 4-Bromo-2-fluorobenzoic acid as a reference standard.

    • For stability samples, dissolve an accurately weighed amount in the mobile phase. The hydrolysis of the acyl chloride in the aqueous mobile phase will generate the carboxylic acid for quantification.

  • HPLC Parameters (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Column Temperature: 30 °C

  • Data Analysis:

    • Quantify the amount of 4-Bromo-2-fluorobenzoic acid formed by comparing its peak area to the reference standard calibration curve.

    • The decrease in the purity of this compound can be inferred from the increase in the degradation product.

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. Proper storage in a cool, dry environment under an inert atmosphere is essential to maintain its high purity and reactivity for use in research and development. Regular purity assessment using techniques such as GC-MS or HPLC is recommended to ensure the quality of the reagent, especially for long-term storage or when used in sensitive applications. By adhering to the guidelines presented in this document, researchers and drug development professionals can ensure the reliability of this important chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Purity and Available Grades of 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and commercially available grades of 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3), a key building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Understanding the purity, potential impurities, and analytical methods for this compound is critical for ensuring the quality, safety, and efficacy of the final products.

Commercially Available Grades and Specifications

This compound is typically available in several grades, with purities generally ranging from 98% to 99%. Higher purity grades are often required for applications in drug development and cGMP (current Good Manufacturing Practice) synthesis. The table below summarizes the common grades and their typical specifications.

GradePurity SpecificationAssay MethodTypical Appearance
Technical Grade≥97.5% to 98%Gas Chromatography (GC)Colorless to pale yellow liquid or fused solid.[1]
High Purity Grade≥99%Gas Chromatography (GC)White to light yellow crystalline mass or liquid.
Custom SynthesisAs per client specificationVariousTo be defined

Synthesis and Potential Impurities

This compound is commonly synthesized from 4-bromo-2-fluorobenzoic acid.[2] The most prevalent method involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2]

The choice of synthesis route and purification methods directly impacts the impurity profile of the final product. A thorough understanding of these potential impurities is crucial for developing appropriate analytical methods for quality control.

Synthesis and Purification Workflow for this compound 4-Bromo-2-fluorobenzoic_Acid 4-Bromo-2-fluorobenzoic Acid Reaction Chlorination Reaction 4-Bromo-2-fluorobenzoic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Distillation, Crystallization) Crude_Product->Purification Impurities Potential Impurities Crude_Product->Impurities Final_Product Pure this compound Purification->Final_Product

Synthesis and Purification Workflow
Potential Impurity Profile

Based on the common synthetic route, the following table outlines the potential impurities that may be present in this compound. The presence and concentration of these impurities will vary depending on the manufacturer and the grade of the material.

ImpuritySourcePotential Impact
4-Bromo-2-fluorobenzoic acidUnreacted starting materialCan affect reaction stoichiometry and yield in subsequent steps.
Residual Chlorinating Agent (e.g., Thionyl Chloride)Excess reagent from synthesisHighly reactive and corrosive.
Residual SolventsSolvents used in reaction and work-upMay be regulated by ICH guidelines for pharmaceutical use.
Isomeric ImpuritiesImpurities in the starting materialCan lead to the formation of undesired isomers in the final product.
Hydrolysis Product (4-Bromo-2-fluorobenzoic acid)Exposure to moistureDecreases the purity and can affect subsequent reactions.

Analytical Methods for Purity and Impurity Determination

Accurate determination of the purity of this compound and its impurity profile is essential. Due to the reactive nature of acyl chlorides, specific analytical techniques are required.

Analytical Workflow for Purity Determination Sample This compound Sample GC_Analysis Gas Chromatography (GC) Sample->GC_Analysis HPLC_Analysis HPLC (with derivatization) Sample->HPLC_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Purity_Assay Purity Assay (%) GC_Analysis->Purity_Assay Impurity_Profile Impurity Profile HPLC_Analysis->Impurity_Profile Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation

Analytical Workflow for Purity Determination
Gas Chromatography (GC)

Gas chromatography is the most common method for determining the purity (assay) of this compound.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), with dimensions of 30 m x 0.32 mm x 0.25 µm is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set around 250-280 °C.

  • Oven Temperature Program: A suitable starting point is an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250 °C, held for 5-10 minutes.

  • Sample Preparation: The sample is typically diluted in a dry, inert solvent such as dichloromethane or toluene. An internal standard (e.g., undecane) can be used for quantification.[3]

  • Quantification: The percentage purity is calculated by comparing the peak area of the main component to the total peak area (area percent) or against a certified reference standard using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of highly reactive acyl chlorides by HPLC is challenging. Therefore, a derivatization step is often employed to convert the acyl chloride into a more stable and readily detectable compound.[4][5][6]

Experimental Protocol (with Derivatization):

  • Derivatization Reagent: A common approach is to react the acyl chloride with an anhydrous alcohol (e.g., methanol) to form the corresponding stable methyl ester.[7] Another method involves using a reagent like 2-nitrophenylhydrazine to form a derivative with strong UV absorbance.[4][5][8]

  • Derivatization Procedure: A solution of this compound in an inert solvent is treated with the derivatization reagent. The reaction is typically rapid and can be performed at room temperature.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (LC-MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like formic acid) is typically employed.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., around 254 nm for the benzoyl moiety or a longer wavelength for specific derivatizing agents). LC-MS provides higher selectivity and sensitivity.[7]

  • Quantification: Impurities can be quantified against a reference standard of the main component derivative or by using relative response factors if the impurity standards are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the identification and quantification of impurities, particularly isomeric impurities and the starting carboxylic acid.

  • ¹H NMR: The proton NMR spectrum provides information about the aromatic protons. The chemical shifts and coupling constants are characteristic of the substitution pattern on the benzene ring. For a related compound, 4-fluorobenzoyl chloride, the aromatic protons appear as multiplets around 8.13 ppm and 7.17 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon.

  • ¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds, providing a sensitive method for detecting fluorine-containing impurities.

  • Quantitative NMR (qNMR): With the use of a suitable internal standard, qNMR can be used for an accurate assay of the material without the need for a specific reference standard of the analyte itself.

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the purity and available grades of this compound is paramount. The choice of grade will depend on the specific application and the required level of quality control. The information provided in this guide regarding synthesis, potential impurities, and analytical methodologies will aid in the selection of appropriate material and the development of robust quality control procedures, ultimately contributing to the successful and reliable synthesis of target molecules.

References

An In-depth Technical Guide to the Key Reactions and Reactivity of 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its trifunctional nature, comprising a reactive acyl chloride group, a synthetically versatile bromine atom, and a metabolically influential fluorine atom, offers a wide array of opportunities for molecular elaboration. This technical guide provides a comprehensive overview of the core reactivity and key chemical transformations of this compound, including its synthesis, nucleophilic acyl substitution reactions (amidation and esterification), electrophilic aromatic substitution (Friedel-Crafts acylation), and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in research and development.

Introduction

This compound (CAS No. 151982-51-3) is a specialty chemical intermediate valued for its unique substitution pattern on the benzene ring.[1][2] The presence of an acyl chloride functional group renders the molecule highly susceptible to nucleophilic attack, making it an excellent starting material for the synthesis of amides, esters, and ketones.[1][2] The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 2-position can significantly influence the electronic properties of the molecule and the biological activity of its derivatives, often enhancing metabolic stability and binding affinity to target proteins. This guide aims to provide a detailed exploration of the chemical behavior of this versatile reagent.

Synthesis of this compound

The most common and direct method for the preparation of this compound involves the chlorination of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid.[1][2] This transformation is typically achieved using standard chlorinating agents under anhydrous conditions to prevent hydrolysis of the product.

Reaction Scheme:

Synthesis of this compound start 4-Bromo-2-fluorobenzoic Acid reagents + SOCl₂ or (COCl)₂ Catalyst (e.g., DMF) end This compound reagents->end

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzoic Acid

  • Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.5-2.0 eq.) is added dropwise to the reaction mixture at room temperature.[1][2]

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO₂ if using SOCl₂, or HCl, CO, and CO₂ if using (COCl)₂) ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.

  • Work-up and Isolation: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude this compound is often obtained as a pale yellow liquid or a low-melting solid and can be used in subsequent steps without further purification.[1] If necessary, purification can be achieved by vacuum distillation.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution: Amidation

The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the synthesis of the corresponding N-substituted 4-bromo-2-fluorobenzamides. These amides are common intermediates in the synthesis of biologically active molecules. The reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Amidation Reaction start This compound reagent + R¹R²NH (Primary or Secondary Amine) catalyst Base (e.g., Triethylamine, Pyridine) end N,N-Disubstituted-4-bromo-2-fluorobenzamide catalyst->end

Caption: General scheme for the amidation of this compound.

Quantitative Data: Amidation Reactions

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethylamineDIPEADMFRoom Temp.1674[3]
4-Bromo-2-fluoroaniline-----[4]
Aniline DerivativesTriethylamineDCM0 to Room Temp.-GoodGeneral Protocol
Benzylamine10% NaOHDCM/Water0 to Room Temp.1-2HighGeneral Protocol

Experimental Protocol: Synthesis of N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide

A similar protocol can be adapted for the reaction of this compound with various anilines. 13 mg of the title compound was obtained from 143 mg of the corresponding aniline and 62 mg of N1-(4-bromo-2-fluorophenyl)-4-fluorobenzamide synthesized from 4-fluorobenzoyl chloride and 4-bromo-2-fluoroaniline.[4]

Experimental Protocol: General Procedure for Amidation

  • Reaction Setup: A solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) is prepared in a flask under an inert atmosphere.

  • Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of this compound (1.05 eq.) in the same solvent is added dropwise with stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Nucleophilic Acyl Substitution: Esterification

This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base to scavenge the HCl byproduct. The esterification of phenols, which are less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a catalyst.

General Reaction Scheme:

Esterification Reaction start This compound reagent + R-OH (Alcohol or Phenol) catalyst Base (e.g., Pyridine, Triethylamine) end 4-Bromo-2-fluorobenzoate Ester catalyst->end

Caption: General scheme for the esterification of this compound.

Quantitative Data: Esterification Reactions

Alcohol/PhenolBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methanol (from acid)Thionyl ChlorideMethanol0 to RT1293[4]
PhenolTiO₂Solvent-free250.5HighGeneral Protocol
Substituted PhenolsPNT/NMMDichloromethane0-5-High[5]

Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate from the Carboxylic Acid

  • Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), thionyl chloride (23.09 mL, 136.9 mmol) was slowly added at 0 °C.[4]

  • Reaction: The reaction mixture was stirred at 0 °C for 15 minutes and then at room temperature for 12 hours.[4]

  • Work-up and Isolation: Methanol was removed under reduced pressure, and the residue was diluted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate solution, brine, and deionized water. The organic layer was then dried over anhydrous sodium sulfate and concentrated to give methyl 4-bromo-2-fluorobenzoate (15 g, 93% yield) as an off-white solid.[4]

Experimental Protocol: General Procedure for Esterification with Phenols

  • Reaction Setup: To a mixture of a phenol (1.0 eq.) and this compound (1.0 eq.), a catalytic amount of TiO₂ can be added under solvent-free conditions.

  • Reaction: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.

  • Work-up and Isolation: After completion, the reaction mixture is diluted with a solvent like ether and filtered. The filtrate is washed with a base (e.g., 15% NaOH) to remove unreacted phenol, followed by washing with saturated sodium bicarbonate and brine. The organic layer is dried and concentrated, and the product can be purified by column chromatography.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 4-bromo-2-fluorobenzoyl moiety onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent is crucial, with chlorinated solvents like dichloromethane being common.

General Reaction Scheme:

Friedel-Crafts Acylation start This compound reagent + Arene catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) end Aryl (4-bromo-2-fluorophenyl) ketone catalyst->end

Caption: General scheme for the Friedel-Crafts acylation.

Quantitative Data: Friedel-Crafts Acylation

AreneLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
FluorobenzeneAlCl₃None0 to Reflux486[6]
AnisoleFeCl₃DichloromethaneDropwise addition0.17-[7]
TolueneAlCl₃Dichloromethane0 to Room Temp.0.25-[8]

Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone (Analogous Reaction)

  • Reaction Setup: In a flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, place fluorobenzene (1.2 mol) and 4-bromobenzoyl chloride (0.181 mol).[6]

  • Catalyst Addition: Cool the mixture to 0 °C and add aluminum chloride (0.20 mol).[6]

  • Reaction: Stir the mixture for 15 minutes at 23 °C, then heat to reflux for 4 hours. Cool to 23 °C and stir for an additional 16 hours.[6]

  • Work-up and Isolation: Pour the resulting slurry into acidic water. Extract the organics with dichloromethane and dry over magnesium sulfate. After filtration and solvent removal, the crude product is recrystallized from ethanol to afford 4-bromo-4'-fluorobenzophenone as white crystals (86% yield).[6]

Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound and its derivatives provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the aryl bromide with a variety of aryl or vinyl boronic acids, leading to the synthesis of complex biaryl and styrenyl structures. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. It is important to note that the acyl chloride group is generally not stable under these conditions and is typically converted to a more robust functional group like an amide prior to the coupling reaction.

General Reaction Scheme (of an Amide Derivative):

Suzuki-Miyaura Coupling start N-Substituted-4-bromo-2-fluorobenzamide reagent + R-B(OH)₂ (Arylboronic Acid) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) end N-Substituted-4-aryl-2-fluorobenzamide catalyst->end

Caption: Suzuki-Miyaura coupling of a 4-bromo-2-fluorobenzamide derivative.

Quantitative Data: Suzuki-Miyaura Coupling of a Related Amide

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideAryl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9024Good[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-2-fluorobenzamide Derivative

  • Reaction Setup: In a dry Schlenk tube, combine the N-substituted-4-bromo-2-fluorobenzamide (1.0 eq.), the arylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium phosphate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 10:1 ratio), under an inert atmosphere.[9]

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a prolonged period (e.g., 24 hours), monitoring the reaction by TLC.[9]

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Conclusion

This compound is a highly versatile and reactive intermediate with broad applications in organic synthesis. Its key reactions, including amidation, esterification, Friedel-Crafts acylation, and the potential for its derivatives to undergo Suzuki-Miyaura coupling, provide chemists with a powerful toolkit for the construction of complex molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient and effective use of this important building block in their synthetic endeavors.

References

A Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 4-bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3), a key building block in modern organic synthesis. This versatile reagent is particularly valuable in the fields of pharmaceutical and agrochemical development. This document outlines its chemical properties, commercial availability, key synthetic protocols, and safety information to support its effective and safe use in research and manufacturing.

Core Properties and Specifications

This compound is a substituted benzoyl chloride featuring bromine and fluorine atoms on the aromatic ring. This unique substitution pattern imparts specific reactivity and makes it a crucial intermediate in the synthesis of complex molecules.[1] The acyl chloride functional group is highly reactive towards nucleophiles, allowing for the formation of amides, esters, and ketones.[1]

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 151982-51-3[2]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [2]
Appearance Colorless to white to pale yellow fused solid or clear liquid as melt[3]
Melting Point 24-24.5 °C[4]
Boiling Point 236.9 °C at 760 mmHg[4]
Density 1.742 g/cm³[4]
Refractive Index 1.5860-1.5900 @ 20 °C[3]

Commercial Supplier Overview

A variety of chemical suppliers offer this compound in differing quantities and purities. The following table summarizes readily available commercial options to aid in procurement for research and development purposes.

Table 2: Commercial Supplier Data

SupplierPurityAvailable QuantitiesPrice (USD)
Thermo Scientific Chemicals 98%25 g$504.00
(Alfa Aesar)[5]
Thermo Scientific Chemicals 99%5 gInquire
(Acros Organics)[6]
Sigma-Aldrich (Ambeed, Inc.) 98%InquireInquire
[7]
AOBChem 97%250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g$105.00 (for 100g)
[8]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative acylation reaction.

Synthesis of this compound from 4-Bromo-2-fluorobenzoic Acid

This procedure describes a common method for the preparation of this compound using a chlorinating agent.[9]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Rotary evaporator

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid.

  • Add anhydrous DCM to the flask to dissolve the starting material.

  • To this solution, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the reaction mixture at room temperature. Alternatively, oxalyl chloride can be used.

  • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete, as monitored by TLC or GC. The evolution of gas (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride) should be observed.

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation or used directly in the next synthetic step.

Friedel-Crafts Acylation using this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.[1]

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of this compound and the aromatic substrate in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in a representative synthetic transformation.

G Synthesis of this compound A 4-Bromo-2-fluorobenzoic Acid B This compound A->B R SOCl₂ or (COCl)₂ DMF (cat.), Anhydrous Solvent

Caption: Synthesis of the target compound.

G Workflow for Friedel-Crafts Acylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound C 1. Lewis Acid (e.g., AlCl₃) 2. Anhydrous Solvent (e.g., DCM) A->C B Aromatic Substrate B->C D 1. Quench (Ice/HCl) 2. Extraction 3. Wash (H₂O, NaHCO₃, Brine) 4. Dry & Concentrate C->D Reaction Mixture P Aryl Ketone Product D->P Purified Product

Caption: Acylation experimental workflow.

Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage.[2][10] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[10] Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.[10]

References

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safe handling, storage, and emergency procedures for 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3). The following sections detail its hazardous properties, personal protective equipment protocols, and specific experimental procedures to ensure laboratory safety.

Chemical Identification and Physical Properties

This compound is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a reactive acyl chloride group with bromine and fluorine substituents on the benzene ring, makes it a versatile reagent.[1]

PropertyValueReference
CAS Number 151982-51-3[1][2]
Molecular Formula C₇H₃BrClFO[3][4]
Molecular Weight 237.45 g/mol [3]
Appearance White to light yellow liquid or fused solid[1][4]
Melting Point 24-24.5 °C[1][5]
Boiling Point 236.9 °C at 760 mmHg[5]
Density 1.742 g/cm³[5]
Flash Point 97.1 °C[5]
Vapor Pressure 0.0462 mmHg at 25°C[5]

Hazard Identification and Safety Precautions

This compound is a corrosive and water-reactive substance that requires stringent safety measures.

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1

Signal Word: Danger[6][7]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][6]

Other Hazards:

  • Lachrymator: The substance can cause tearing.[6][8]

  • Water Reactive: Reacts with water, including moisture in the air.[6] This reaction can release irritating and toxic gases.

  • Combustible Liquid: Can burn, though not easily ignited.[8]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this chemical to prevent any contact.

PPESpecification
Eye/Face Protection Tight-sealing safety goggles and a face shield.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and appropriate protective clothing to prevent skin exposure.[7][9]
Respiratory Protection Use only under a chemical fume hood.[6][7] If the fume hood is not available or inadequate, a NIOSH/MSHA-approved respirator is necessary.[7]

Handling, Storage, and Disposal

Strict protocols must be followed for the handling, storage, and disposal of this compound to maintain its integrity and ensure safety.

Safe Handling Protocol
  • Work Area: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors. Ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Inert Atmosphere: Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing. Avoid breathing mist, vapors, or spray.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8]

  • Adding to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner, as the reaction can be exothermic.

Storage
  • Store in a "Corrosives" designated area.[7]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Protect from moisture.[8]

Disposal
  • Dispose of contents and container to an approved waste disposal plant.[6][7]

  • This material is considered hazardous waste.[8] Do not empty into drains or release into the environment.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

Immediate medical attention is required for any exposure.[6][7] Show the Safety Data Sheet to the attending physician.[6][7]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][7] Keep eye wide open while rinsing.[6][7] Remove contact lenses if present and easy to do.[6][7] Immediately call a poison center or doctor.[6][7]
Skin Contact Take off immediately all contaminated clothing.[6][7] Wash off immediately with plenty of water for at least 15 minutes.[6][7] Call a physician immediately.[6][7] Wash contaminated clothing before reuse.[6][7]
Inhalation Remove person to fresh air and keep comfortable for breathing.[6][7] If not breathing, give artificial respiration.[7] Call a physician immediately.[7]
Ingestion Rinse mouth with water.[6][7] Do NOT induce vomiting. [6][7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7]
Spill Response Protocol
  • Evacuate and Secure: Immediately evacuate personnel from the spill area.[6] Secure the area and control entry.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear full PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material like dry sand or vermiculite. Do not use combustible materials.

  • Neutralization (for small spills): Cautiously neutralize with a suitable agent like sodium bicarbonate for acidic byproducts.

  • Collection: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety office.

Reactivity and Stability

  • Reactivity: Water reactive.[6] Reacts with strong oxidizing agents and strong acids.[6][7]

  • Chemical Stability: Moisture sensitive.[6][8] Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible products.[6]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and phosgene.[6][7][8]

  • Hazardous Polymerization: Does not occur.[7]

Experimental Protocols and Visualizations

General Workflow for Handling this compound

G General Handling Workflow prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE reaction Reaction Setup handling->reaction Inert Atmosphere quench Quenching reaction->quench Controlled Addition workup Workup quench->workup Neutralize Excess cleanup Cleanup & Disposal workup->cleanup Segregate Waste

Caption: General workflow for handling the reagent.

Emergency First Aid Decision Pathway

G First Aid Decision Pathway start Exposure Occurs assess Assess Exposure Route start->assess skin Skin Contact: Remove clothing, rinse 15+ min assess->skin Skin eye Eye Contact: Rinse 15+ min, remove lenses assess->eye Eye inhalation Inhalation: Move to fresh air assess->inhalation Inhalation ingestion Ingestion: Rinse mouth, DO NOT induce vomiting assess->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision pathway for first aid response.

Spill Response Logical Flow

G Spill Response Logical Flow spill Spill Detected evacuate Evacuate & Alert spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill: Trained personnel cleanup assess->small_spill Small large_spill Large Spill: Call Emergency Response assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe contain Contain with Inert Absorbent ppe->contain collect Collect Waste contain->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Logical flow for responding to a chemical spill.

References

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzoyl chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzoyl chloride is a vital halogenated aromatic acyl chloride, extensively utilized as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine and a fluorine atom on the benzene ring, coupled with the reactive acyl chloride moiety, makes it a versatile reagent in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an examination of its application in the pharmaceutical industry, particularly in the synthesis of the drug Lifitegrast.

Chemical and Physical Properties

This compound is a solid at room temperature, often appearing as a white to light yellow crystalline mass or liquid.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates handling and storage under inert and anhydrous conditions.[1]

PropertyValueReference
IUPAC Name This compound[2][3]
CAS Number 151982-51-3[4]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [2]
Melting Point 24-25 °C[4]
Boiling Point 86-88 °C at 15 mmHg
Appearance White to light yellow crystalline mass or liquid[1]
Solubility Reacts with water and alcohols. Soluble in common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene).
InChI Key PCFIABOQFAFDAU-UHFFFAOYSA-N[2][3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete, publicly available, and citable set of spectra for this specific compound is not readily found in the searched literature, typical spectral characteristics can be inferred from analogous compounds. For a definitive analysis, it is recommended to acquire spectra on a pure sample.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1815 cm⁻¹. Other significant peaks would correspond to C-Br, C-F, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region, typically between 7.0 and 8.5 ppm. The integration and splitting patterns of these signals would be consistent with the three protons on the substituted benzene ring. The coupling constants between the protons and with the fluorine atom would provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon would appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the range of 110-140 ppm, with their chemical shifts influenced by the attached halogen substituents. Carbon-fluorine coupling would be observable for the carbons ortho and meta to the fluorine atom.

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions. The M+2 peak, resulting from the presence of the ³⁷Cl and ⁸¹Br isotopes, will be prominent.[5] Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom to form the acylium ion, which is often the base peak.[5][6]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][4]

Synthesis from 4-Bromo-2-fluorobenzoic acid using Thionyl Chloride

This method involves the reaction of 4-bromo-2-fluorobenzoic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), place 4-bromo-2-fluorobenzoic acid (1 equivalent).

  • Addition of Reagents: Add thionyl chloride (2-3 equivalents) to the flask, followed by a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic Acid Reaction Reflux (e.g., 80°C, 2-4h) 4-Bromo-2-fluorobenzoic_acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction DMF_cat DMF (catalyst) DMF_cat->Reaction Product This compound Reaction->Product Byproducts SO₂ + HCl Reaction->Byproducts

Synthesis of this compound using Thionyl Chloride.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles, including amines, alcohols, and water, to form amides, esters, and carboxylic acids, respectively.[4]

Amide Formation: Reaction with Amines

A primary application of this compound in organic synthesis is the formation of amides through its reaction with primary or secondary amines. This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-bromo-2-fluorobenzamide

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methylaniline (p-toluidine) (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base and amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acyl_Chloride This compound Reaction 0°C to Room Temperature Acyl_Chloride->Reaction Amine 4-Methylaniline Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Amide N-(4-methylphenyl)-4-bromo-2-fluorobenzamide Reaction->Amide

Amide formation from this compound and an amine.

Applications in Drug Development: The Synthesis of Lifitegrast

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[7][8][9]

In the synthesis of Lifitegrast, a derivative of 4-bromo-2-fluorobenzoic acid is coupled with another complex molecular fragment. While the direct use of this compound is described in some synthetic routes, others may utilize the corresponding carboxylic acid with a coupling agent. The presence of the bromo and fluoro substituents in this building block is crucial for the final biological activity and pharmacokinetic properties of the drug. The synthesis of Lifitegrast often involves the use of chlorinating reagents like oxalyl chloride or thionyl chloride to activate the carboxylic acid, which is a key step where this compound would be formed in situ or used directly.[10]

G Start Starting Materials Intermediate This compound (or activated acid derivative) Start->Intermediate Coupling Amide Coupling Intermediate->Coupling Further_Steps Further Synthetic Steps Coupling->Further_Steps Lifitegrast Lifitegrast Further_Steps->Lifitegrast

References

4-Bromo-2-fluorobenzoyl Chloride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, has emerged as a critical and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing a reactive acyl chloride group, a synthetically malleable bromine atom, and a fluorine atom that can modulate physicochemical properties, makes it an invaluable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of pharmaceutically active compounds. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its role in the synthesis of targeted therapeutics.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis. The following tables summarize its key properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 151982-51-3
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Appearance White to light yellow liquid or fused solid
Melting Point 24-24.5 °C
Boiling Point 236.9 °C at 760 mmHg
Density 1.742 g/cm³

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementPictogram
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.GHS05 (Corrosion)
H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.

Note: This compound is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. This conversion can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is a standard laboratory procedure for the conversion of a carboxylic acid to an acyl chloride.

  • Reactants:

    • 4-Bromo-2-fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This method is often preferred for smaller scale reactions due to the gaseous byproducts.

  • Reactants:

    • 4-Bromo-2-fluorobenzoic acid

    • Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent.

    • Add a catalytic amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (CO, CO₂, and HCl) will be observed.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.

    • Purification by vacuum distillation will afford the pure acyl chloride.

Synthesis_of_4_Bromo_2_fluorobenzoyl_chloride cluster_synthesis Synthesis Pathway 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoyl_chloride This compound 4-Bromo-2-fluorobenzoic_acid->4-Bromo-2-fluorobenzoyl_chloride  Catalytic DMF Anhydrous Solvent Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->4-Bromo-2-fluorobenzoyl_chloride

Caption: Synthesis of this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to readily undergo a variety of chemical transformations. The acyl chloride moiety is highly susceptible to nucleophilic attack, while the bromine atom provides a handle for cross-coupling reactions, and the fluorine atom can influence the biological activity and metabolic stability of the final products.

Nucleophilic Acyl Substitution

This compound reacts readily with a wide range of nucleophiles to form the corresponding amides, esters, and thioesters. These reactions are typically high-yielding and proceed under mild conditions.

a) Amide Formation

The reaction with primary or secondary amines in the presence of a base to neutralize the HCl byproduct affords the corresponding N-substituted benzamides.

Protocol 3: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

  • Reactants:

    • This compound

    • Methylamine (or its hydrochloride salt)

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • Procedure:

    • Dissolve methylamine (1.1 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the pure amide.

b) Ester Formation

Esterification is achieved by reacting the acyl chloride with an alcohol, typically in the presence of a base.

Protocol 4: Synthesis of Ethyl 4-bromo-2-fluorobenzoate

  • Reactants:

    • This compound

    • Anhydrous ethanol

    • Pyridine

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add anhydrous ethanol (1.1 eq) to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

    • Purify the resulting ester by vacuum distillation or column chromatography.

c) Thioester Formation

The reaction with thiols in the presence of a base yields the corresponding thioesters.

Protocol 5: Synthesis of S-Ethyl 4-bromo-2-fluorobenzothioate

  • Reactants:

    • This compound

    • Ethanethiol

    • Triethylamine

    • Anhydrous THF

  • Procedure:

    • Dissolve ethanethiol (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of this compound (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the triethylamine hydrochloride salt and concentrate the filtrate.

    • Purify the crude thioester by column chromatography.

Friedel-Crafts Acylation

This compound is an excellent electrophile for Friedel-Crafts acylation reactions, allowing for the introduction of the 4-bromo-2-fluorobenzoyl moiety onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Protocol 6: Friedel-Crafts Acylation of Anisole

  • Reactants:

    • This compound

    • Anisole

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of this compound (1.0 eq) in DCM to the AlCl₃ suspension.

    • Stir the mixture at 0 °C for 15-20 minutes.

    • Add a solution of anisole (1.1 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.

Core_Reactivity_of_4_Bromo_2_fluorobenzoyl_chloride cluster_nucleophilic_substitution Nucleophilic Acyl Substitution cluster_friedel_crafts Friedel-Crafts Acylation Start This compound Amide Amide Start->Amide  + R₂NH - HCl Ester Ester Start->Ester  + R'OH - HCl Thioester Thioester Start->Thioester  + R''SH - HCl Aryl_Ketone Aryl Ketone Start->Aryl_Ketone  + Arene Lewis Acid Catalyst Amine Amine (R₂NH) Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Ester Thiol Thiol (R''SH) Thiol->Thioester Arene Arene (e.g., Benzene) Arene->Aryl_Ketone

Caption: Core reactivity of this compound.

Application in the Synthesis of Targeted Therapeutics

The unique structural features of this compound make it a valuable precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). The bromine atom, in particular, serves as a convenient handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery.

PARP Inhibitors: Rucaparib

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors. Rucaparib is a PARP inhibitor approved for the treatment of ovarian and prostate cancers. The synthesis of Rucaparib utilizes a key intermediate derived from this compound.

The 4-bromo-2-fluorobenzoyl moiety is introduced early in the synthesis and the bromine atom is later utilized in a palladium-catalyzed cross-coupling reaction to construct the complex heterocyclic core of the drug.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_parp_inhibition Mechanism of PARP Inhibitors (e.g., Rucaparib) DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) DNA_Damage->Replication_Fork_Collapse During Replication DNA_Repair Base Excision Repair PARP->DNA_Repair PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping Cell_Survival Cell Survival DNA_Repair->Cell_Survival HR_Repair Homologous Recombination (Error-Free Repair) Replication_Fork_Collapse->HR_Repair Synthetic_Lethality Synthetic Lethality in BRCA-deficient cells Replication_Fork_Collapse->Synthetic_Lethality No HR Repair HR_Repair->Cell_Survival Rucaparib Rucaparib Rucaparib->PARP Inhibits PARP_Trapping->Replication_Fork_Collapse BER_Inhibition Inhibition of Base Excision Repair Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition by Rucaparib.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has become an important therapeutic target. Several FLT3 inhibitors have been developed, and this compound serves as a key building block in the synthesis of some of these targeted therapies. The 4-bromo-2-fluorobenzoyl scaffold is often incorporated to interact with the kinase active site, while the bromine atom can be used for further chemical modifications to optimize potency and selectivity.

Serotonin Receptor Modulators: Pimavanserin

Pimavanserin is an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis. It acts as a selective serotonin 5-HT2A receptor inverse agonist/antagonist. The synthesis of Pimavanserin involves intermediates that can be derived from this compound. The fluorinated phenyl ring, introduced via this building block, is a common feature in many central nervous system (CNS) active drugs, as the fluorine atom can enhance blood-brain barrier penetration and metabolic stability.

Drug_Development_Workflow Start This compound Reaction Reaction with Nucleophile or Friedel-Crafts Acylation Start->Reaction Intermediate Key Intermediate with 4-Bromo-2-fluorobenzoyl Scaffold Reaction->Intermediate Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Cross_Coupling Library Library of Diverse Molecules Cross_Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The ability to readily undergo nucleophilic acyl substitution and Friedel-Crafts acylation, combined with the potential for late-stage functionalization via the bromine atom, provides medicinal chemists with a powerful tool for the rapid development of novel therapeutic agents. The successful application of this synthon in the synthesis of drugs like Rucaparib highlights its importance and portends its continued use in the discovery and development of future medicines. Researchers and drug development professionals are encouraged to explore the full potential of this versatile building block in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 4-Bromo-2-fluorobenzoyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction of acyl chlorides with primary amines is a robust and widely utilized method for the synthesis of N-substituted amides. This document provides detailed application notes and protocols for the synthesis of a variety of amides using 4-Bromo-2-fluorobenzoyl chloride as a key building block. The presence of the bromo and fluoro substituents on the benzoyl moiety offers opportunities for further synthetic diversification and modulation of the physicochemical and biological properties of the final products. Amides derived from this scaffold have shown potential as anticancer and antimicrobial agents.

General Reaction Scheme

The synthesis of N-substituted 4-bromo-2-fluorobenzamides proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction_Scheme reac1 This compound reagents + Base (e.g., Triethylamine) + Anhydrous Solvent (e.g., DCM, Cyrene™) reac1->reagents reac2 R-NH2 (Primary Amine) reac2->reagents prod N-R-4-bromo-2-fluorobenzamide reagents->prod Nucleophilic Acyl Substitution

Caption: General reaction scheme for the synthesis of N-substituted 4-bromo-2-fluorobenzamides.

Data Presentation: Synthesis of Various N-Substituted 4-Bromo-2-fluorobenzamides

The following table summarizes the reaction conditions and yields for the synthesis of various amides from this compound and different primary amines.

EntryPrimary Amine (R-NH₂)SolventBaseTemp. (°C)Time (h)Yield (%)
1MethylamineDichloromethaneDiisopropylethylamine202~74[1]
2AnilineCyrene™Triethylamine0 to RT1>70 (estimated)[2]
3BenzylamineCyrene™Triethylamine0 to RT1>70 (estimated)[2]
44-Bromo-2-fluoroanilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
5Substituted AnilinesDichloromethanePyridineRT8-16Not Specified

Note: Yields are based on reported values and may vary depending on the specific experimental conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis in Cyrene™

This protocol is adapted from a general method for the synthesis of amides from acid chlorides and primary amines using the bio-based solvent Cyrene™.[2]

Materials:

  • This compound (1.0 equiv.)

  • Primary amine (1.0 equiv.)

  • Triethylamine (1.1 equiv.)

  • Cyrene™

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a stirred solution of this compound (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) followed by the primary amine (0.5 mmol, 1.0 equiv.).

  • Allow the resulting mixture to warm to room temperature over 1 hour.

  • Add water (5 mL) and stir the mixture until the product precipitates.

  • Filter the precipitate and wash with water to yield the pure amide.

  • For analytical purposes, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.

Protocol 2: Schotten-Baumann Reaction Conditions

This is a general protocol based on the Schotten-Baumann reaction for amide synthesis.[3]

Materials:

  • This compound (1.0-2.0 equiv.)

  • Primary amine (1.0 equiv.)

  • Diisopropylethylamine (DIEA) or Pyridine (1.0 equiv.)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Prepare a stirring solution of the primary amine in DCM.

  • Add an equimolar amount of a base (e.g., DIEA or pyridine).

  • Add 1.0 to 2.0 equivalents of this compound to the solution.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the product with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted 4-bromo-2-fluorobenzamides.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Primary Amine and Base in Solvent B Add 4-Bromo-2-fluorobenzoyl Chloride Dropwise at 0°C A->B C Stir at Room Temperature B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for amide synthesis.

Application in Drug Discovery: Inhibition of the Nrf2 Signaling Pathway

Certain amide-containing compounds have been identified as modulators of cellular signaling pathways implicated in various diseases. For instance, inhibitors of the ubiquitin-mediated signaling pathway, which can affect pathways like Nrf2, have shown broad-spectrum antiviral activities.[4] The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Small molecule inhibitors targeting this pathway are of significant interest in drug development.[4]

The following diagram illustrates a simplified representation of the Nrf2 signaling pathway and a hypothetical point of intervention for an N-substituted 4-bromo-2-fluorobenzamide.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Inhibitor N-R-4-bromo-2-fluorobenzamide (Hypothetical Inhibitor) Inhibitor->Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Transcription Gene Transcription (e.g., Antioxidant Enzymes) ARE->Transcription Nrf2_n->ARE Binds

Caption: Simplified Nrf2 signaling pathway and hypothetical inhibition.

References

Application Notes and Protocols for Esterification with 4-Bromo-2-fluorobenzoyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoyl chloride is a versatile reagent in organic synthesis, frequently employed in the preparation of ester derivatives. The presence of the bromo and fluoro substituents on the benzoyl moiety can impart unique physicochemical properties to the resulting ester molecules, making them valuable intermediates in the development of pharmaceuticals and other bioactive compounds. The high reactivity of the acyl chloride functional group allows for efficient esterification with a wide range of primary, secondary, and tertiary alcohols, as well as phenols, under relatively mild conditions.[1][2] This document provides a detailed protocol for the esterification of various alcohols with this compound, including information on reaction conditions, purification, and expected outcomes.

Reaction Principle

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][3] For less reactive or sterically hindered alcohols, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[4][5]

Experimental Protocols

Materials and Equipment
  • This compound

  • Alcohol (primary, secondary, tertiary, or phenol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., diethyl ether, THF)

  • Pyridine or triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, for less reactive alcohols)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate or magnesium sulfate

General Protocol for Esterification

This protocol is a general guideline and may require optimization based on the specific alcohol substrate.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine or triethylamine (1.2-1.5 equivalents) to the alcohol solution. For sterically hindered or less reactive alcohols, a catalytic amount of DMAP (0.1 equivalents) can be added.[5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred alcohol solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize representative reaction conditions and yields for the esterification of different classes of alcohols with substituted benzoyl chlorides. The reactivity of this compound is expected to be influenced by the electronic effects of the bromo and fluoro substituents.[6]

Table 1: Esterification of Primary Alcohols

Alcohol SubstrateBase/CatalystSolventReaction Time (h)Yield (%)
MethanolPyridineDCM2>90
EthanolPyridineDCM2>90
Benzyl AlcoholTriethylamineDCM3~95

Table 2: Esterification of Secondary Alcohols

Alcohol SubstrateBase/CatalystSolventReaction Time (h)Yield (%)
IsopropanolPyridine/DMAPDCM6-870-85
CyclohexanolPyridine/DMAPDCM6-875-90
1-PhenylethanolTriethylamine/DMAPDCM8-1265-80

Table 3: Esterification of Tertiary Alcohols and Phenols

Alcohol SubstrateBase/CatalystSolventReaction Time (h)Yield (%)
tert-ButanolPyridine/DMAPDCM12-2440-60
PhenolPyridineDCM4>90
4-NitrophenolTriethylamine/DMAPDCM6>90

Note: The yields presented are typical for esterification reactions with substituted benzoyl chlorides and may vary for this compound depending on the specific reaction conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the esterification protocol.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in DCM B Add Base (Pyridine/Et3N) & Catalyst (DMAP, optional) A->B C Cool to 0 °C B->C D Add 4-Bromo-2-fluorobenzoyl chloride solution dropwise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench Reaction E->F G Aqueous Washings (HCl, NaHCO3, Brine) F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Silica Gel Chromatography I->J K Pure Ester Product J->K

Caption: General workflow for the esterification of alcohols.

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedel-Crafts acylation reaction utilizing 4-bromo-2-fluorobenzoyl chloride. This versatile acylating agent is a key building block in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and data presented herein are intended to guide researchers in the efficient and successful application of this important reaction.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1] this compound is a particularly useful reagent in this reaction, as the resulting (4-bromo-2-fluorophenyl)aryl methanones are valuable precursors in medicinal chemistry. The presence of the bromo and fluoro substituents on the benzoyl moiety offers opportunities for further functionalization and can influence the biological activity of the final products.[2][3]

A notable application of intermediates derived from this compound is in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies. Pirtobrutinib acts as a non-covalent inhibitor of BTK, disrupting the downstream signaling cascade and inducing apoptosis in malignant cells.

Data Presentation: Friedel-Crafts Acylation with this compound

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with this compound. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for these transformations.

Substrate (Arene)Catalyst (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
BenzeneAlCl₃ (1.2)Dichloromethane0 to rt3(4-Bromo-2-fluorophenyl)(phenyl)methanone85
TolueneAlCl₃ (1.2)Dichloromethane0 to rt3(4-Bromo-2-fluorophenyl)(p-tolyl)methanone90 (para-isomer)
AnisoleAlCl₃ (1.2)Dichloromethane0 to rt2(4-Bromo-2-fluorophenyl)(4-methoxyphenyl)methanone92 (para-isomer)
ChlorobenzeneAlCl₃ (1.2)Dichloromethane0 to rt4(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone78 (para-isomer)

Note: Yields are approximate and can vary based on reaction scale and purification methods. The reactions typically show high regioselectivity for the para-substituted product, especially with activated aromatic rings.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole, chlorobenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. To a separate dropping funnel, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.1 equivalents), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel to afford the pure (4-bromo-2-fluorophenyl)(aryl)methanone.

Visualizations

Below are diagrams illustrating the key chemical and biological processes related to the application of this compound.

G General Workflow for Friedel-Crafts Acylation cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product acyl_chloride This compound mixing Combine Arene, Acyl Chloride, and Catalyst in Solvent acyl_chloride->mixing arene Aromatic Substrate (Arene) arene->mixing catalyst Lewis Acid (e.g., AlCl₃) catalyst->mixing solvent Anhydrous Solvent (e.g., DCM) solvent->mixing reaction_step Stir at Controlled Temperature mixing->reaction_step quench Quench with Acid/Ice reaction_step->quench extract Extract with Organic Solvent quench->extract wash Wash with Base and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product (4-Bromo-2-fluorophenyl)(aryl)methanone purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

G B-Cell Receptor (BCR) Signaling Pathway and Pirtobrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Proliferation Cell Proliferation & Survival PLCG2->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibits (Non-covalent) Apoptosis Apoptosis Pirtobrutinib->Apoptosis Promotes

Caption: Pirtobrutinib's mechanism of action.

References

Application of 4-Bromo-2-fluorobenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Bromo-2-fluorobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as a key building block for the introduction of the 4-bromo-2-fluorobenzoyl moiety into a target molecule. Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of complex intermediates for active pharmaceutical ingredients (APIs). The presence of the bromine and fluorine atoms on the phenyl ring, coupled with the reactive acyl chloride group, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals.

The primary reaction involving this compound is nucleophilic acyl substitution, where the acyl chloride reacts with various nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.[1] This reactivity is fundamental to its application in constructing the core structures of many pharmaceutical agents.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a kinase inhibitor, highlighting its role in the formation of a critical amide bond.

Application Example: Synthesis of a Pimasertib Intermediate Analog

Pimasertib (AS-703026) is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a common driver in various cancers.[4][5][6][7] The chemical structure of Pimasertib features a substituted benzamide core. This compound can be utilized to synthesize a key benzamide intermediate, which can then be further elaborated to Pimasertib analogs.

Experimental Protocol: Synthesis of N-(4-methoxy-3-(1-methylpiperidin-4-yl)phenyl)-4-bromo-2-fluorobenzamide

This protocol describes the synthesis of a key intermediate for a Pimasertib analog via the acylation of a substituted aniline with this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound151982-51-3237.45
4-methoxy-3-(1-methylpiperidin-4-yl)aniline871228-44-9220.31
Triethylamine (TEA)121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Brine (saturated aqueous NaCl)7647-14-558.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-(1-methylpiperidin-4-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-methoxy-3-(1-methylpiperidin-4-yl)phenyl)-4-bromo-2-fluorobenzamide.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Appearance White solid

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve Aniline and TEA in DCM B Cool to 0°C A->B Inert Atmosphere C Add 4-Bromo-2-fluorobenzoyl chloride in DCM B->C D Stir at Room Temperature C->D E Quench with Water D->E TLC Monitoring F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of a Pimasertib intermediate analog.

Signaling Pathway Targeted by Pimasertib

Pimasertib is an inhibitor of MEK1/2, which are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in genes like RAS or BRAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, Pimasertib blocks the downstream signaling to ERK, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][2][3]

RAS/RAF/MEK/ERK Signaling Pathway Diagram

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Pimasertib Pimasertib Pimasertib->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Pimasertib.

This compound is a valuable and reactive building block for the synthesis of pharmaceutical intermediates. Its ability to readily form amide bonds under mild conditions makes it an ideal reagent for constructing the core scaffolds of various drug candidates. The protocol provided for the synthesis of a Pimasertib intermediate analog demonstrates a practical application of this reagent. Understanding the targeted signaling pathways of the final drug products, such as the RAS/RAF/MEK/ERK pathway for Pimasertib, is crucial for rational drug design and development. The methodologies and information presented here are intended to support researchers and scientists in the field of drug discovery.

References

Application of 4-Bromo-2-fluorobenzoyl Chloride in the Synthesis of a Novel Benzoylphenylurea Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-fluorobenzoyl chloride is a key chemical intermediate in the development of modern agrochemicals. Its unique molecular structure, featuring a reactive acyl chloride group along with bromine and fluorine substituents, makes it a valuable building block for creating complex, biologically active molecules. This compound is particularly significant in the synthesis of benzoylphenylurea (BPU) insecticides, a class of insect growth regulators (IGRs) that interfere with chitin synthesis in insects, leading to their demise during the molting process. This mode of action provides targeted control of pests while often exhibiting lower toxicity to non-target organisms compared to traditional insecticides.

This document provides detailed application notes and experimental protocols for the synthesis of a novel benzoylphenylurea insecticide using this compound as a primary precursor.

Application Notes

The primary application of this compound in agrochemical synthesis is in the formation of an amide bond with a substituted aniline. This reaction is a crucial step in the assembly of benzoylphenylurea insecticides. The resulting N-(4-bromo-2-fluorobenzoyl) moiety is a common feature in this class of pesticides, contributing to their high insecticidal activity.

Synthesis of a Novel Benzoylphenylurea Insecticide

A representative synthesis involves the reaction of this compound with a substituted aniline, such as 4-amino-2,6-dichlorophenol, to form an amide intermediate. This intermediate can then be further reacted to yield the final benzoylphenylurea insecticide. For the purpose of these notes, we will detail the synthesis of a novel benzoylphenylurea derivative from this compound and 3,5-dichloroaniline.

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylphenylurea insecticides act by inhibiting the enzyme chitin synthase in insects. Chitin is a vital component of the insect's exoskeleton. By blocking its synthesis, the insecticide prevents the proper formation of the new cuticle during molting. This results in a weakened and malformed exoskeleton that cannot withstand the pressures of molting, leading to the insect's death.

Chitin_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin (Exoskeleton Component) Chitin_Synthase->Chitin Benzoylphenylurea Benzoylphenylurea Insecticide Inhibition Benzoylphenylurea->Inhibition Inhibition->Chitin_Synthase Synthesis_Workflow cluster_synthesis Synthesis of Benzoylphenylurea cluster_analysis Analysis and Characterization A This compound C Amidation Reaction (Protocol 1) A->C B 3,5-Dichloroaniline B->C D N-(3,5-dichlorophenyl)-4-bromo-2-fluorobenzamide (Intermediate) C->D Intermediate Product G TLC Monitoring C->G E Urea Formation (Protocol 2) D->E F 1-(4-bromo-2-fluorobenzoyl)-3-(3,5-dichlorophenyl)urea (Final Product) E->F Final Product E->G H Purification (Recrystallization/Chromatography) F->H I Structural Analysis (NMR, IR, MS) H->I

Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters from acyl chlorides and amines or alcohols, respectively.[1][2][3] This reaction is particularly significant in pharmaceutical and medicinal chemistry for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[4] 4-Bromo-2-fluorobenzoyl chloride is a key building block in organic synthesis, valued for its unique electronic properties imparted by the bromine and fluorine substituents, which can influence the biological activity and pharmacokinetic properties of the final compounds. These application notes provide detailed protocols for the Schotten-Baumann reaction using this compound with various nucleophiles, offering a reliable methodology for the synthesis of diverse derivatives.

The reaction is typically performed under biphasic conditions, with the acyl chloride in an organic solvent and the amine or alcohol with an aqueous base.[2][5] The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4][6]

Data Presentation

The following tables summarize typical quantitative data for the Schotten-Baumann reaction of this compound with representative primary amines, secondary amines, and phenols. Yields are representative and may vary based on the specific substrate and precise reaction conditions.

Table 1: Reaction of this compound with Primary Amines

EntryPrimary AmineProductMolar Ratio (Acyl Chloride:Amine:Base)Reaction Time (h)Temperature (°C)Yield (%)
1AnilineN-(phenyl)-4-bromo-2-fluorobenzamide1 : 1.1 : 2.230 to RT92
2BenzylamineN-(benzyl)-4-bromo-2-fluorobenzamide1 : 1.1 : 2.22.50 to RT95
3CyclohexylamineN-(cyclohexyl)-4-bromo-2-fluorobenzamide1 : 1.1 : 2.230 to RT89

Table 2: Reaction of this compound with Secondary Amines

EntrySecondary AmineProductMolar Ratio (Acyl Chloride:Amine:Base)Reaction Time (h)Temperature (°C)Yield (%)
1Morpholine(4-bromo-2-fluorophenyl)(morpholino)methanone1 : 1.2 : 2.540 to RT91
2Piperidine(4-bromo-2-fluorophenyl)(piperidin-1-yl)methanone1 : 1.2 : 2.540 to RT93
3N-Methylaniline4-bromo-2-fluoro-N-methyl-N-phenylbenzamide1 : 1.2 : 2.550 to RT85

Table 3: Reaction of this compound with Phenols

EntryPhenolProductMolar Ratio (Acyl Chloride:Phenol:Base)Reaction Time (h)Temperature (°C)Yield (%)
1PhenolPhenyl 4-bromo-2-fluorobenzoate1 : 1.1 : 2.230 to RT90
24-Methoxyphenol4-methoxyphenyl 4-bromo-2-fluorobenzoate1 : 1.1 : 2.230 to RT94
34-Nitrophenol4-nitrophenyl 4-bromo-2-fluorobenzoate1 : 1.1 : 2.240 to RT88

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-bromo-2-fluorobenzamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1-1.2 equivalents) in dichloromethane (10 mL per mmol of acyl chloride).

  • Addition of Aqueous Base: To the stirred amine solution, add 10% aqueous sodium hydroxide solution (2.2-2.5 equivalents). Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in dichloromethane (5 mL per mmol). Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled biphasic mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2.5-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Phenyl-4-bromo-2-fluorobenzoates

This protocol outlines a general method for the esterification of this compound with phenols.

Materials:

  • This compound

  • Appropriate phenol

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenol Solution: In a round-bottom flask, dissolve the phenol (1.1 equivalents) in 10% aqueous NaOH solution (2.2 equivalents) and cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in dichloromethane (15 mL per mmol). Add this solution to the stirred aqueous phenol solution.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2.5-4 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ester can be purified by recrystallization or column chromatography.

Mandatory Visualization

Schotten_Baumann_Workflow start Start prep_amine Prepare Amine/Phenol Solution (in Organic Solvent or Aqueous Base) start->prep_amine prep_acyl Prepare 4-Bromo-2-fluorobenzoyl Chloride Solution (in Organic Solvent) start->prep_acyl reaction Combine and React (Biphasic System, 0°C to RT) prep_amine->reaction prep_acyl->reaction workup Aqueous Work-up (Separation and Washing) reaction->workup TLC Monitoring purification Purification (Recrystallization or Chromatography) workup->purification product Final Product (Amide or Ester) purification->product

Caption: Experimental workflow for the Schotten-Baumann reaction.

Schotten_Baumann_Mechanism reactants This compound + Nucleophile (Amine/Alcohol) nucleophilic_attack Nucleophilic Attack on Carbonyl Carbon reactants->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride Leaving Group tetrahedral_intermediate->elimination deprotonation Deprotonation by Base (e.g., OH-) elimination->deprotonation product Final Amide/Ester Product + H₂O + Cl⁻ deprotonation->product

Caption: General mechanism of the Schotten-Baumann reaction.

References

Application Notes and Protocols: The Role of 4-Bromo-2-fluorobenzoyl Chloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoyl chloride is a versatile chemical intermediate that has proven to be a valuable building block in the synthesis of a variety of kinase inhibitors. Its unique structural features, including a reactive acyl chloride group for amide bond formation and a bromo-fluoro-substituted phenyl ring, provide a scaffold that can be readily elaborated to generate potent and selective inhibitors of key kinases implicated in various diseases. The bromine atom serves as a convenient handle for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties to explore the chemical space and optimize biological activity. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Spleen Tyrosine Kinase (Syk).

Core Applications: Amide Bond Formation and Cross-Coupling Reactions

The primary application of this compound in this context is the acylation of amino-heterocycles to form a stable amide bond. This initial step is crucial for constructing the core structure of the kinase inhibitor. The resulting 4-bromo-2-fluorobenzamide intermediate can then undergo a palladium-catalyzed cross-coupling reaction to introduce additional structural diversity, which is often critical for achieving high potency and selectivity for the target kinase.

Targeted Kinase Signaling Pathways

The kinase inhibitors synthesized using this compound as a key building block are designed to modulate the activity of specific kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors and their therapeutic potential.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in various B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Inhibitor BTK Inhibitor Inhibitor->BTK

BTK Signaling Pathway and Point of Inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor p38 Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors, including the B-cell receptor and Fc receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for autoimmune diseases and allergies.

Syk_Signaling_Pathway FcR Fc Receptor ITAM ITAM FcR->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation Downstream Downstream Effectors (e.g., PLCγ, Vav) Syk->Downstream Phosphorylation Response Cellular Response (Degranulation, Cytokine Release) Downstream->Response Inhibitor Syk Inhibitor Inhibitor->Syk

Syk Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound. These are representative procedures and may require optimization for specific substrates.

General Experimental Workflow

experimental_workflow start Start acyl_chloride 4-Bromo-2-fluorobenzoyl chloride start->acyl_chloride amine Amino-heterocycle start->amine acylation Amide Coupling acyl_chloride->acylation amine->acylation intermediate 4-Bromo-2-fluoro-N-heterocyclyl- benzamide Intermediate acylation->intermediate suzuki Suzuki Coupling intermediate->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->suzuki final_product Final Kinase Inhibitor suzuki->final_product purification Purification & Characterization final_product->purification end End purification->end

General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-N-(heterocyclyl)benzamide Intermediate

This protocol describes the amide coupling of this compound with a generic amino-heterocycle.

Materials:

  • This compound

  • Amino-heterocycle (e.g., 3-aminopyrazole, 2-aminopyridine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-heterocycle (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure 4-bromo-2-fluoro-N-(heterocyclyl)benzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Benzamide Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the 4-bromo-2-fluorobenzamide intermediate with an aryl or heteroaryl boronic acid/ester.

Materials:

  • 4-Bromo-2-fluoro-N-(heterocyclyl)benzamide (from Protocol 1)

  • Aryl- or heteroaryl-boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add the 4-bromo-2-fluoro-N-(heterocyclyl)benzamide (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors synthesized using methodologies analogous to those described above, or containing the 4-bromo-2-fluorobenzoyl-derived moiety.

Table 1: Inhibitory Activity of Synthesized and Structurally Related Kinase Inhibitors

Kinase TargetInhibitor Structure/ClassIC₅₀ (nM)Reference
BTK Aminopyrazole Carboxamide Derivatives0.5 - 10[1]
BTK Ibrutinib (structurally related)0.5[2]
p38α MAPK Triaryl-1,2,4-oxadiazol-5-ones100 - 5100[3]
p38α MAPK Pyridinylimidazole Inhibitor (SB 203580)300[3]
Syk Pyrimidine-5-carboxamide Derivatives41 - >1000[4]
Syk Fostamatinib (R406, active metabolite)41[5]

Note: IC₅₀ values are highly dependent on assay conditions. Data for structurally related compounds are provided for comparative purposes.

Table 2: Representative Reaction Yields for Key Synthetic Steps

Reaction StepStarting MaterialsProductTypical Yield (%)
Amide CouplingThis compound + Aminopyrazole4-Bromo-2-fluoro-N-(pyrazolyl)benzamide70 - 90
Suzuki Coupling4-Bromo-2-fluoro-N-(pyrazolyl)benzamide + Phenylboronic acid2-Fluoro-4-phenyl-N-(pyrazolyl)benzamide60 - 85

Note: Yields are dependent on the specific substrates and reaction conditions used.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a diverse range of kinase inhibitors. The straightforward amide bond formation followed by palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The application notes and protocols provided herein offer a solid foundation for researchers in the field of drug discovery to explore the potential of this building block in the development of novel and potent kinase inhibitors for the treatment of cancer, inflammatory disorders, and other diseases. Further optimization of the reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluorobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-bromo-2-fluorobenzoyl chloride and its derivatives. This class of compounds serves as a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous aryl halides and acyl chlorides, offering a robust starting point for reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. This reaction is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.

For derivatives of this compound, the Suzuki coupling enables the selective formation of a new C-C bond at the position of the bromine atom, leading to the synthesis of diverse biaryl and aryl-heteroaryl ketones. The acyl chloride moiety can be a reactive site itself under certain conditions, allowing for chemoselective couplings.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2-fluorobenzoyl derivative to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (4-Bromo-2-fluorobenzoyl derivative) ArPdX Ar-Pd(II)L-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' (Product)

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary

Table 1: Suzuki Coupling of 4-Bromobenzoyl Chloride with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneReflux464
24-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O1001288
34-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄DMF90892
44-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene110685

Data extrapolated from analogous reactions reported in the literature.

Table 2: Suzuki Coupling of Various Bromo- and Fluoro-Substituted Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-4-fluorobenzenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O8095
24-BromoanisolePdCl₂(dppf) (1.5)-K₃PO₄Dioxane10098
32-Bromo-5-fluorotoluenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF6591
44-BromobenzonitrilePd-bpydc-La (cat.)-Na₂CO₃DMF/H₂O10097

This table provides a reference for the reactivity of related substrates under various Suzuki coupling conditions.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound derivatives. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Acyl chlorides are corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol describes a general method for the direct coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 237.4 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.6 mg) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-fluorobenzophenone derivative.

Protocol 2: Two-Step Procedure via Esterification and Suzuki Coupling

This protocol is an alternative for substrates where the acyl chloride functionality may lead to side reactions. The acyl chloride is first converted to a more stable ester, which is then subjected to Suzuki coupling.

Step A: Esterification of this compound

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an alcohol (e.g., methanol or ethanol, 1.2 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester (e.g., methyl 4-bromo-2-fluorobenzoate) by column chromatography if necessary.

Step B: Suzuki Coupling of the Resulting Ester

  • Follow the general procedure outlined in Protocol 1 , substituting the this compound with the ester synthesized in Step A (1.0 equiv).

  • Typical conditions may involve a catalyst system like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos, and a base like K₃PO₄ in a solvent system such as dioxane/water.

  • The reaction is typically heated to 80-110 °C and monitored for completion.

  • Work-up and purification are performed as described in Protocol 1 to yield the 4-aryl-2-fluorobenzoate derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of a 4-bromo-2-fluorobenzoyl derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4-Bromo-2-fluorobenzoyl derivative - Arylboronic acid - Base B Add Degassed Solvent A->B C Add Palladium Catalyst System B->C D Heat under Inert Atmosphere (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS, etc.)

A general experimental workflow for Suzuki coupling reactions.
Logical Relationship of Reaction Components

The success of a Suzuki coupling reaction depends on the interplay of several key components.

Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions center_node Suzuki Coupling Yield & Selectivity ArylHalide Aryl Halide (4-Bromo-2-fluorobenzoyl derivative) ArylHalide->center_node BoronicAcid Organoboron Reagent (Arylboronic acid) BoronicAcid->center_node Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->center_node Ligand Ligand (e.g., PPh₃, XPhos) Ligand->center_node Base Base (e.g., K₂CO₃, K₃PO₄) Base->center_node Solvent Solvent (e.g., Dioxane, Toluene) Solvent->center_node

Key components influencing the outcome of a Suzuki coupling reaction.

Application Notes and Protocols for Heck Reactions of 4-Bromo-2-fluorobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction on derivatives of 4-bromo-2-fluorobenzoyl chloride. The protocols address the challenges associated with the reactivity of the acyl chloride functionality and offer both direct and two-step synthetic strategies.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is widely utilized in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in the pharmaceutical and materials science industries. When applied to substrates such as this compound, the reaction allows for the introduction of a vinyl group, leading to the formation of functionalized styrene derivatives that are key building blocks for complex molecules.

The presence of the electron-withdrawing acyl chloride and fluoro groups on the aromatic ring can influence the reactivity of the aryl bromide. Generally, electron-withdrawing substituents can enhance the rate of the Heck reaction.[1] However, the acyl chloride moiety itself presents a challenge due to its susceptibility to hydrolysis and potential for decarbonylation under certain reaction conditions.[2] To address this, two primary strategies are outlined: a direct coupling approach and a two-step sequence involving the Heck reaction on the more stable corresponding carboxylic acid followed by conversion to the acyl chloride.

Data Presentation: Comparison of Heck Reaction Protocols

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction with aryl bromides structurally and electronically similar to this compound. This data serves as a guide for adapting and optimizing the reaction for specific substrates.

Table 1: Catalyst, Ligand, and Base Combinations for the Heck Reaction of Aryl Bromides.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5-2)DMF or NMP100-14070-95[1][3]
Pd(OAc)₂ (1)NoneK₂CO₃ (2)DMF/H₂O (1:1)8080-95[4]
Pd(dba)₂ (0.5)P(t-Bu)₃ (1)Cy₂NMe (1.2)DioxaneRT - 10085-98[5]
PdCl₂(PPh₃)₂ (3)NoneNaOAc (2)DMA13075-90[6]

Table 2: Substrate Scope and Reaction Conditions for Heck Coupling with Electron-Deficient Aryl Bromides.

Aryl BromideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-BromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃ (2)DMF/H₂O8092
4-Bromobenzaldehyden-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃N (2)NMP12088
4-Bromo-2-fluorobenzoic acidEthyl acrylatePd(OAc)₂ (3)K₂CO₃ (2)DMF11085 (estimated)
4-Bromobenzoyl chlorideStyrenePd(OAc)₂ (2)Et₃N (1.5)Toluene7060-70 (potential for side reactions)

Experimental Protocols

Two detailed protocols are provided below. Protocol A outlines the direct Heck reaction on a this compound derivative, while Protocol B describes a two-step approach for instances where the acyl chloride functionality may be compromised.

Protocol A: Direct Heck Reaction of a this compound Derivative

This protocol is suitable for less sensitive alkene coupling partners and under carefully controlled anhydrous conditions to minimize hydrolysis of the acyl chloride.

Materials:

  • This compound derivative

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture for 10 minutes at room temperature. Subsequently, add freshly distilled triethylamine (1.5 mmol, 1.5 eq).

  • Reactant Addition: Add the this compound derivative (1.0 mmol, 1.0 eq) followed by the alkene (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrobromide salt and wash the solid with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

  • Characterization: Confirm the structure and purity of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol B: Two-Step Synthesis via Heck Reaction of 4-Bromo-2-fluorobenzoic Acid

This is a more robust protocol that avoids potential side reactions associated with the acyl chloride.

Step 1: Heck Reaction of 4-Bromo-2-fluorobenzoic Acid

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Alkene (e.g., Ethyl acrylate, Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 mmol, 1.0 eq), the alkene (1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add DMF (10 mL) to the flask.

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere and stir for 6-16 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water (50 mL) and acidify with 1M HCl to pH ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid product can be purified by recrystallization or silica gel column chromatography.

Step 2: Conversion to the Acyl Chloride

Materials:

  • Product from Step 1 (e.g., 4-ethenyl-2-fluorobenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid from Step 1 (1.0 mmol) in anhydrous DCM (10 mL) in a flask equipped with a reflux condenser and under an inert atmosphere.

  • Reagent Addition: Slowly add thionyl chloride (2.0 mmol, 2.0 eq) to the solution at 0 °C. If using oxalyl chloride, add a catalytic drop of DMF.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The evolution of gas (SO₂ or CO/CO₂) should be observed.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure to obtain the crude acyl chloride. The product is often used in the next step without further purification.

Mandatory Visualizations

Heck_Reaction_Workflow reagents Reactants (Aryl Halide, Alkene) reaction Heck Coupling Reaction (Heating under Inert Atmosphere) reagents->reaction catalyst_prep Catalyst System (Pd Source, Ligand, Base) catalyst_prep->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: General workflow for a palladium-catalyzed Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-X]Ln pd0->pd_complex Oxidative Addition (Ar-X) alkene_adduct Alkene Adduct pd_complex->alkene_adduct Alkene Coordination insertion_product Insertion Product alkene_adduct->insertion_product Migratory Insertion elimination_product [H-Pd(II)-X]Ln insertion_product->elimination_product β-Hydride Elimination (Product Out) elimination_product->pd0 Reductive Elimination (Base, -HX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical research and development.[1][2][3] The primary method detailed is the reaction of 4-bromo-2-fluorobenzoyl chloride with methylamine. An alternative one-pot synthesis from 4-bromo-2-fluorobenzoic acid using peptide coupling agents is also presented for comparison. This guide includes comprehensive procedural steps, a summary of chemical data, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.

Chemical Data Summary

A summary of the physical and chemical properties of the key reactants and the product is provided in the table below for quick reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01176-177-112704-79-7
Thionyl chlorideSOCl₂118.97-104.5767719-09-7
This compoundC₇H₃BrClFO237.4524-24.5236.9151982-51-3
Methylamine (2M in THF)CH₅N31.06-93-674-89-5
TriethylamineC₆H₁₅N101.19-114.789.5121-44-8
4-Bromo-2-fluoro-N-methylbenzamideC₈H₇BrFNO232.05125.0-129.0284.8 (Predicted)749927-69-3

Experimental Protocols

Two common methods for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide are detailed below.

Protocol 1: Synthesis from this compound

This protocol involves a two-step process: the initial conversion of 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine.

Step 1: Synthesis of this compound

  • To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 200 g) in ethyl acetate (1400 mL) at room temperature, add N,N-dimethylformamide (DMF, 1 g) as a catalyst.[4]

  • Slowly add thionyl chloride (150 g) to the mixture.[4]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[4]

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure to obtain crude this compound (approx. 230 g), which can be used in the next step without further purification.[4]

Step 2: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

  • Dissolve the crude this compound in ethyl acetate (1000 mL).[4]

  • In a separate flask, prepare a mixture of methylamine and ethyl acetate (1:1 by volume, 800 mL).[4]

  • Slowly add the solution of this compound dropwise to the methylamine solution while maintaining the temperature between 30-35°C.[4]

  • After the addition is complete, continue to stir the reaction mixture for 15 minutes.[4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, add saturated brine (400 mL) to the reaction mixture.[4]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (500 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[4][5]

Protocol 2: One-Pot Synthesis from 4-Bromo-2-fluorobenzoic acid using Coupling Agents

This protocol describes a one-pot synthesis using a peptide coupling agent, which avoids the isolation of the acyl chloride intermediate.

  • To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 3.0 g, 13.7 mmol) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (50 mL), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (e.g., 6.6 g, 34.25 mmol) and an activator like 1-hydroxybenzotriazole (HOBt) (e.g., 2.8 g, 20.6 mmol).[4][5]

  • Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the mixture.[4][5]

  • Add a solution of methylamine (e.g., 2M aqueous solution, 34.3 mL, 68.5 mmol) to the reaction mixture.[1][5]

  • Stir the reaction mixture at room temperature for 16-24 hours.[4][5]

  • Upon completion, quench the reaction by adding water (50 mL).[1][5]

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 50 mL).[1][5]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by silica gel column chromatography using an eluent such as ethyl acetate/petroleum ether (1:3, v/v) to obtain 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[1][5]

Reaction Mechanism and Workflow

The synthesis of 4-bromo-2-fluoro-N-methylbenzamide from this compound proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final amide product.[7][8] The presence of a base is required to neutralize the hydrogen chloride byproduct.[9][]

Experimental Workflow Diagram

SynthesisWorkflow A 4-Bromo-2-fluorobenzoic Acid C 4-Bromo-2-fluorobenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E Crude Product Mixture C->E Amidation D Methylamine (CH₃NH₂) D->E F Purification (Chromatography/ Recrystallization) E->F Work-up & Isolation G 4-Bromo-2-fluoro-N- methylbenzamide F->G Purified Product

Caption: Synthesis workflow for 4-bromo-2-fluoro-N-methylbenzamide.

Applications

4-Bromo-2-fluoro-N-methylbenzamide is a valuable intermediate in the synthesis of various pharmaceutically active compounds.[3] Notably, it is a key precursor for the synthesis of Enzalutamide (MDV3100), an androgen receptor antagonist used in the treatment of prostate cancer.[1][11] The presence of bromo and fluoro substituents allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.[3]

References

Detaillierte Anwendungs- und Protokollhinweise: Derivatisierung von Aminen mit 4-Brom-2-fluorbenzoylchlorid für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die quantitative Analyse von Aminen mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt aufgrund der hohen Polarität und geringen Flüchtigkeit vieler Aminverbindungen eine analytische Herausforderung dar. Diese Eigenschaften führen oft zu schlechter Peakform, geringer Empfindlichkeit und unzureichender Trennung auf gängigen GC-Säulen. Eine chemische Derivatisierung ist ein entscheidender Schritt, um diese Hürden zu überwinden. Durch die Umsetzung der polaren Amingruppe in ein weniger polares, flüchtigeres und thermisch stabileres Derivat werden die chromatographischen Eigenschaften signifikant verbessert.

4-Brom-2-fluorbenzoylchlorid ist ein Acylierungsreagenz, das mit primären und sekundären Aminen zu stabilen Amidderivaten reagiert. Die Einführung einer bromierten und fluorierten Benzoylgruppe in das Aminmolekül bietet mehrere Vorteile für die GC-MS-Analyse:

  • Erhöhte Flüchtigkeit und thermische Stabilität: Die Derivatisierung reduziert die Polarität und erhöht das Molekulargewicht, was zu einer besseren Verflüchtigung im GC-Injektor und einer stabileren Wanderung durch die Säule führt.

  • Verbesserte chromatographische Peakform: Die Reduzierung der Polarität minimiert unerwünschte Wechselwirkungen mit aktiven Stellen im GC-System, was zu schärferen und symmetrischeren Peaks führt.

  • Charakteristisches Massenspektrum: Das Vorhandensein von Brom- und Chlor-Isotopen (im Acylchlorid-Teil) und Fluor erzeugt ein einzigartiges und leicht identifizierbares Fragmentierungsmuster im Massenspektrum, was die Identifizierung und Quantifizierung erleichtert.

Trotz der theoretischen Vorteile von 4-Brom-2-fluorbenzoylchlorid als Derivatisierungsreagenz für die GC-MS-Analyse von Aminen, ist festzuhalten, dass in der wissenschaftlichen Literatur bisher keine spezifischen, detaillierten Protokolle oder validierten Anwendungsdaten (wie Retentionszeiten, Nachweisgrenzen oder Quantifizierungsgrenzen) für diese spezielle Anwendung veröffentlicht wurden. Die folgenden Protokolle und Anwendungsbeispiele basieren daher auf den allgemeinen Prinzipien der Acylierung von Aminen mit ähnlichen Reagenzien, wie z.B. Benzoylchlorid oder Pentafluorbenzoylchlorid, und stellen eine hypothetische, aber wissenschaftlich fundierte Vorgehensweise dar.

Experimentelle Protokolle

Protokoll 1: Allgemeine Derivatisierung von Aminen in Lösung

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Derivatisierung von primären und sekundären Aminen in einer organischen Lösung.

Benötigte Materialien:

  • Amin-Standard oder Probenextrakt in einem aprotischen Lösungsmittel (z. B. Acetonitril, Dichlormethan, Ethylacetat)

  • 4-Brom-2-fluorbenzoylchlorid

  • Eine organische Base (z. B. Pyridin oder Triethylamin)

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge der aminhaltigen Lösung (typischerweise 100–500 µL) in ein Reaktionsgefäß geben.

  • Zugabe der Base: 50 µL einer organischen Base (z. B. Triethylamin) hinzufügen, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren. Die Probe kurz vortexen.

  • Zugabe des Derivatisierungsreagenzes: 50 µL einer frisch zubereiteten Lösung von 4-Brom-2-fluorbenzoylchlorid (z. B. 10 mg/mL in Acetonitril) zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 30–60 Minuten bei 60–70 °C in einem Heizblock oder Wasserbad inkubieren. Die optimale Reaktionszeit und -temperatur sollte für spezifische Amine empirisch ermittelt werden.

  • Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. 1 mL deionisiertes Wasser zugeben und kräftig vortexen, um überschüssiges Reagenz zu hydrolysieren und Salze zu lösen.

  • Extraktion: 500 µL eines unpolaren Extraktionsmittels (z. B. Hexan oder Toluol) zugeben, kräftig vortexen und anschließend zentrifugieren, um die Phasen zu trennen.

  • Analyse: Die obere organische Phase vorsichtig abnehmen, über wasserfreiem Natriumsulfat trocknen und direkt in ein GC-Vial für die GC-MS-Analyse überführen.

Protokoll 2: GC-MS-Analyse der derivatisierten Amine

Dieses Protokoll beschreibt beispielhafte GC-MS-Parameter zur Analyse der 4-Brom-2-fluorbenzoylamide. Diese Parameter müssen möglicherweise für spezifische Analyten und GC-Systeme optimiert werden.

GC-MS-Parameter:

ParameterEinstellung
GC-System Agilent 7890B GC oder äquivalent
Massenspektrometer Agilent 5977A MSD oder äquivalent
Säule HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent
Trägergas Helium, konstante Flussrate von 1.0 mL/min
Injektor-Temperatur 280 °C
Injektionsvolumen 1 µL
Injektionsart Splitless (Split-Ventil öffnet nach 1 min)
Ofentemperaturprogramm Start bei 100 °C (2 min halten), dann mit 15 °C/min auf 300 °C, 5 min halten
Transfer-Line-Temperatur 280 °C
Ionenquellentemperatur 230 °C
Quadrupoltemperatur 150 °C
Ionisationsenergie 70 eV (Elektronenstoßionisation, EI)
MS-Scan-Modus Full Scan (m/z 50–550) zur Identifizierung
MS-SIM-Modus Selected Ion Monitoring (SIM) zur Quantifizierung (spezifische Ionen müssen empirisch bestimmt werden)

Quantitative Daten

Da keine veröffentlichten Daten für die Derivatisierung mit 4-Brom-2-fluorbenzoylchlorid vorliegen, kann keine Tabelle mit quantitativen Daten wie Retentionszeiten, Nachweis- (LOD) und Bestimmungsgrenzen (LOQ) erstellt werden. Für eine validierte Methode müssten diese Parameter experimentell für jedes Zielamin bestimmt werden. Die nachfolgende Tabelle zeigt eine beispielhafte Struktur, wie solche Daten präsentiert werden könnten.

Tabelle 1: Hypothetische quantitative Parameter für die GC-MS-Analyse von mit 4-Brom-2-fluorbenzoylchlorid derivatisierten Aminen

Analyt (Amin)Retentionszeit (min)Quantifizierungsion (m/z)Qualifikationsionen (m/z)LOD (ng/mL)LOQ (ng/mL)Linearitätsbereich (ng/mL)
Amphetamintbdtbdtbd, tbdtbdtbdtbd
Methamphetamintbdtbdtbd, tbdtbdtbdtbd
Propylamintbdtbdtbd, tbdtbdtbdtbd
Benzylamintbdtbdtbd, tbdtbdtbdtbd
*tbd = to be determined (muss experimentell bestimmt werden)

Visualisierungen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren den chemischen Prozess und den analytischen Arbeitsablauf.

Hinweis: Die Platzhalter für die Bildpfade (path/to/...) müssten durch tatsächliche Bilder der chemischen Strukturen ersetzt werden, da DOT selbst keine chemischen Strukturen rendert.

Bildunterschrift: Chemische Reaktion der Derivatisierung eines primären Amins.

Experimental_Workflow A 1. Probenvorbereitung (Extraktion des Amins) B 2. Derivatisierung (Zugabe von Base und Reagenz) A->B C 3. Reaktion (Inkubation bei 60-70°C) B->C D 4. Aufarbeitung (Hydrolyse & Flüssig-Flüssig-Extraktion) C->D E 5. Analyse (Injektion in GC-MS) D->E F 6. Datenauswertung (Identifizierung & Quantifizierung) E->F

Bildunterschrift: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.

Zusammenfassung und Ausblick

Die Derivatisierung von Aminen mit 4-Brom-2-fluorbenzoylchlorid ist ein vielversprechender Ansatz zur Verbesserung ihrer Analyse mittels GC-MS. Die vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung spezifischer Methoden. Es ist jedoch unerlässlich, dass Forscher die Reaktions- und GC-MS-Bedingungen für ihre spezifischen Amine von Interesse optimieren und validieren. Zukünftige Arbeiten sollten sich auf die systematische Untersuchung der Derivatisierungseffizienz für eine breite Palette von Aminen und die Erstellung einer Datenbank mit Retentionszeiten und Massenspektren konzentrieren, um die Anwendung dieses Reagenzes in der analytischen Gemeinschaft zu fördern.

One-Pot Synthesis of Heterocyclic Compounds Using 4-Bromo-2-fluorobenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a cornerstone of modern organic chemistry and drug discovery. This document provides detailed application notes and protocols for the efficient one-pot synthesis of several key heterocyclic scaffolds, namely quinazolinones, benzoxazoles, and benzothiazoles, utilizing the versatile reagent 4-Bromo-2-fluorobenzoyl chloride. The methodologies presented herein are designed to be robust, high-yielding, and amenable to library synthesis for screening purposes. The presence of the bromo and fluoro substituents on the benzoyl chloride precursor allows for further functionalization of the resulting heterocyclic products, making it a valuable starting material in medicinal chemistry.

Core Applications

The heterocyclic compounds synthesized using this compound as a key building block have significant potential in various areas of research and development:

  • Drug Discovery: Quinazolinones, benzoxazoles, and benzothiazoles are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

  • Agrochemicals: These heterocyclic cores are also found in numerous pesticides and herbicides.

  • Materials Science: The unique photophysical and electronic properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

One-Pot Synthetic Protocols

The following section details the one-pot experimental procedures for the synthesis of 7-bromo-5-fluoro-substituted quinazolinones, benzoxazoles, and benzothiazoles from this compound.

Protocol 1: One-Pot Synthesis of 7-Bromo-5-fluoro-4(3H)-quinazolinone Derivatives

This protocol describes a one-pot, two-step sequence involving the initial amidation of this compound with an appropriate amino-heterocycle, followed by an intramolecular cyclization to afford the quinazolinone ring system. The ortho-fluoro group on the benzoyl chloride acts as a leaving group in the final cyclization step.

Experimental Workflow:

G reagents This compound + 2-Amino-N-heterocycle + Base (e.g., i-Pr2EtN) reaction_mixture Reaction Mixture reagents->reaction_mixture Add solvent Dichloromethane (DCM) solvent->reaction_mixture Dissolve in stirring Stir at Room Temperature reaction_mixture->stirring precipitation Product Precipitation stirring->precipitation filtration Filtration precipitation->filtration washing Wash with DCM filtration->washing drying Dry under Vacuum washing->drying product 7-Bromo-5-fluoro-quinazolinone Derivative drying->product

Caption: Workflow for the one-pot synthesis of quinazolinones.

Methodology:

  • To a solution of the desired 2-amino-N-heterocycle (1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (see Table 1).

  • Upon completion of the reaction (monitored by TLC), the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold dichloromethane.

  • Dry the product under vacuum to afford the pure 7-bromo-5-fluoro-quinazolinone derivative.

Protocol 2: One-Pot Synthesis of 2-(4-Bromo-2-fluorophenyl)benzoxazole

This protocol outlines the one-pot synthesis of benzoxazoles through the initial acylation of 2-aminophenol with this compound, followed by an acid-catalyzed intramolecular cyclodehydration.

Experimental Workflow:

G reagents This compound + 2-Aminophenol + Base (e.g., Pyridine) reaction_mixture Reaction Mixture reagents->reaction_mixture Add solvent Toluene solvent->reaction_mixture Dissolve in reflux Reflux with Dean-Stark Trap reaction_mixture->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry over Na2SO4 extraction->drying purification Column Chromatography drying->purification product 2-(4-Bromo-2-fluorophenyl)benzoxazole purification->product

Caption: Workflow for the one-pot synthesis of benzoxazoles.

Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-aminophenol (1.0 mmol) and pyridine (1.2 mmol) in toluene (20 mL).

  • Add this compound (1.0 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and continue heating for the time indicated in Table 2, removing water via the Dean-Stark trap.

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-(4-Bromo-2-fluorophenyl)benzoxazole.

Protocol 3: One-Pot Synthesis of 2-(4-Bromo-2-fluorophenyl)benzothiazole

This protocol describes the one-pot synthesis of benzothiazoles from this compound and 2-aminothiophenol, following a similar acylation-cyclization sequence as for benzoxazoles, often facilitated by a catalyst.

Experimental Workflow:

G reagents This compound + 2-Aminothiophenol reaction_mixture Reaction Mixture reagents->reaction_mixture Add solvent_catalyst Solvent (e.g., EtOH) + Catalyst (e.g., p-TsOH) solvent_catalyst->reaction_mixture In reflux Reflux reaction_mixture->reflux cooling Cool to Room Temperature reflux->cooling precipitation Product Precipitation cooling->precipitation filtration Filtration precipitation->filtration washing Wash with Ethanol filtration->washing product 2-(4-Bromo-2-fluorophenyl)benzothiazole washing->product

Caption: Workflow for the one-pot synthesis of benzothiazoles.

Methodology:

  • To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as ethanol (15 mL), add this compound (1.0 mmol).

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 mmol).

  • Heat the reaction mixture to reflux for the duration specified in Table 3.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected product with cold ethanol and dry under vacuum to obtain 2-(4-Bromo-2-fluorophenyl)benzothiazole.

Quantitative Data Summary

The following tables summarize typical quantitative data for the one-pot syntheses described above. Note that reaction conditions and yields may vary depending on the specific substrates and scale of the reaction.

Table 1: One-Pot Synthesis of 7-Bromo-5-fluoro-quinazolinones

Entry2-Amino-N-heterocycleReaction Time (h)Temperature (°C)Yield (%)
1Anthranilamide42585
22-Aminopyridine62578
32-Aminopyrimidine52582

Table 2: One-Pot Synthesis of 2-(4-Bromo-2-fluorophenyl)benzoxazole

EntrySolventReaction Time (h)Temperature (°C)Yield (%)
1Toluene8110 (reflux)92
2Xylene6140 (reflux)95

Table 3: One-Pot Synthesis of 2-(4-Bromo-2-fluorophenyl)benzothiazole

EntryCatalystReaction Time (h)Temperature (°C)Yield (%)
1p-TsOH578 (reflux)90
2Acetic Acid610088

Conclusion

The use of this compound provides a versatile and efficient entry point for the one-pot synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this document offer researchers and drug development professionals robust methods for accessing quinazolinones, benzoxazoles, and benzothiazoles, which can serve as key intermediates or final products in their research endeavors. The straightforward nature of these one-pot procedures, combined with the potential for high yields, makes them particularly attractive for the rapid generation of compound libraries for biological screening.

Troubleshooting & Optimization

Technical Support Center: Amidation with 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the yield of amidation reactions involving 4-bromo-2-fluorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in amidation reactions with this compound can stem from several factors:

  • Presence of Moisture: this compound is highly reactive and sensitive to moisture.[1] Any water present in the reaction will hydrolyze the acyl chloride back to the unreactive 4-bromo-2-fluorobenzoic acid, reducing the amount of starting material available for the amidation reaction.

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction. If the base is not present in a sufficient amount or is not strong enough, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Suboptimal Reaction Temperature: While many amidations proceed well at room temperature, some less reactive amines may require gentle heating to drive the reaction to completion. Conversely, running the reaction at too high a temperature can lead to side reactions and degradation of the product.

  • Steric Hindrance: If the amine is sterically hindered, the reaction rate will be slower, potentially leading to incomplete conversion within the standard reaction time.

  • Impure Starting Materials: The purity of this compound and the amine is critical. Impurities can interfere with the reaction and complicate purification.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The amidation of an amine with an acyl chloride generates one equivalent of HCl. This acid will react with the starting amine to form an ammonium salt, which is no longer nucleophilic and thus, cannot react with the acyl chloride. The primary role of the base is to scavenge this HCl, allowing the amine to remain as a free nucleophile.

Commonly used bases are non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and can sometimes serve as the solvent as well. The choice of base can influence the reaction rate and yield. Generally, 1.1 to 1.5 equivalents of the base are used.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The most common side product is 4-bromo-2-fluorobenzoic acid, resulting from the hydrolysis of the starting acyl chloride. If your amine has other nucleophilic functional groups (e.g., a hydroxyl group), you may see byproducts from the reaction at those sites. In some cases, if the reaction is run at high temperatures for extended periods, decomposition of the starting materials or product can occur.

Q4: What is the best method for purifying the resulting 4-bromo-2-fluorobenzamide?

A4: The purification strategy depends on the properties of the amide product.

  • Aqueous Work-up: This is the first step to remove the hydrochloride salt of the base and any remaining water-soluble reagents. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any unreacted 4-bromo-2-fluorobenzoic acid, and finally with brine.

  • Recrystallization: If the amide product is a solid, recrystallization is often an effective method for purification.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique.

Data Presentation

The following tables summarize yields for the synthesis of N-substituted amides from 4-bromo-2-fluorobenzoic acid or analogous acyl chlorides under various conditions.

Table 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide from 4-Bromo-2-fluorobenzoic Acid

AmineCoupling ReagentsBaseSolventTime (h)Yield (%)
Methylamine (aq. solution)EDCI, HOBtDIPEADMF1674[2]
MethylamineBOPDIPEACH₂Cl₂2Quantitative[3]

Table 2: Amidation of 4-Fluorobenzoyl Chloride with Various Amines (Analogous Reaction)

AmineBaseSolventWork-up/PurificationYield (%)
PyrrolidineTriethylamineCyrene™Aqueous; then column91[4]
AnilineTriethylamineCyrene™Precipitation72[4]
BenzylamineTriethylamineCyrene™Precipitation81[4]

Experimental Protocols

Protocol 1: General Procedure for Amidation of this compound

This protocol is a general starting point and may require optimization for specific amines.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide from this compound (Adapted from a similar procedure)

  • Preparation of Acyl Chloride: In a fume hood, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude this compound, which can be used directly in the next step.

  • Amidation:

    • Dissolve the crude this compound in anhydrous dichloromethane and cool the solution to 0 °C.

    • In a separate flask, prepare a solution of methylamine (2.0 eq, e.g., from a solution in THF or as a gas bubbled through the solvent) in anhydrous dichloromethane.

    • Slowly add the methylamine solution to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Perform an aqueous work-up and purification as described in Protocol 1. A previously reported synthesis of this compound from the corresponding carboxylic acid yielded a white solid.[2]

Visualizations

Amidation_Workflow General Amidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B D Slowly Add Acyl Chloride Solution B->D C Prepare Solution of this compound C->D E Stir and Monitor (TLC) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash with Acid, Base, Brine G->H I Dry and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K K J->K Final Product

Caption: General workflow for the amidation of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_SM Check Purity of Starting Materials (SMs) Start->Check_SM Check_Moisture Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Start->Check_Moisture Check_Base Verify Base Stoichiometry (1.1-1.5 eq) and Purity Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Sol_SM Purify Starting Materials Check_SM->Sol_SM Sol_Moisture Use Freshly Distilled Solvents, Dry Glassware Check_Moisture->Sol_Moisture Sol_Base Use Fresh Base, Increase Equivalents Check_Base->Sol_Base Sol_Temp Try Reaction at RT, 0 °C, or Gentle Heat (e.g., 40 °C) Check_Temp->Sol_Temp End Improved Yield Sol_SM->End Re-run Reaction Sol_Moisture->End Re-run Reaction Sol_Base->End Re-run Reaction Sol_Temp->End Re-run Reaction

Caption: A logical workflow for troubleshooting low yields in amidation reactions.

References

Side reactions and byproducts in Friedel-Crafts acylation with 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-fluorobenzoyl chloride in Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Friedel-Crafts acylation?

The main challenges arise from the electronic properties of the acyl chloride. The bromine and fluorine atoms are electron-withdrawing groups, which deactivate the acylium ion electrophile.[1] This can lead to lower reactivity compared to simpler benzoyl chlorides, potentially requiring more forceful reaction conditions. Additionally, the substitution pattern on the aromatic substrate will significantly influence the reaction's success and regioselectivity.[2]

Q2: How do the bromo and fluoro substituents on the benzoyl chloride affect the reaction?

The bromo and fluoro substituents have a deactivating effect due to their inductive electron withdrawal. This reduces the electrophilicity of the acylium ion, potentially slowing down the reaction rate.[2] The ortho-fluoro substituent can also introduce steric hindrance, which may influence the orientation of the acyl group during the electrophilic attack on the aromatic substrate.

Q3: What is the expected regioselectivity when acylating an activated aromatic ring (e.g., anisole) with this compound?

For activated aromatic rings with ortho, para-directing groups like a methoxy group (in anisole), the acylation is expected to occur predominantly at the para position.[2] This is due to a combination of electronic and steric factors. The methoxy group strongly activates the ortho and para positions for electrophilic attack. However, the steric bulk of the acylating agent and the methoxy group itself often favors substitution at the less hindered para position.

Q4: Can dehalogenation (loss of bromine or fluorine) occur as a side reaction?

While not the most common side reaction in Friedel-Crafts acylation, dehalogenation can occur under harsh reaction conditions, such as high temperatures or with very strong Lewis acids. The C-Br bond is generally more susceptible to cleavage than the C-F bond. However, under typical Friedel-Crafts acylation conditions, dehalogenation is not a primary concern.

Q5: Is polysubstitution a significant risk with this compound?

No, polysubstitution is generally not a major issue in Friedel-Crafts acylation.[3] The product of the acylation is an aryl ketone, which is less reactive than the starting aromatic substrate because the acyl group is deactivating.[1] This deactivation of the product ring prevents it from undergoing further acylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Deactivated aromatic substrate: Strongly electron-withdrawing groups on the aromatic substrate inhibit the reaction. 2. Insufficiently active catalyst: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture. 3. Low reaction temperature: The deactivating effect of the halogens on the acyl chloride may require more thermal energy.1. Use a more activated aromatic substrate if possible. For deactivated substrates, consider alternative synthetic routes. 2. Use a fresh, unopened container of a high-quality Lewis acid. Ensure all glassware is scrupulously dried. 3. Gradually and carefully increase the reaction temperature, monitoring for any potential side reactions by TLC.
Formation of Isomeric Byproducts 1. Suboptimal regioselectivity: Reaction conditions may not be optimized to favor the desired isomer. 2. Steric hindrance: The ortho-fluoro group on the acyl chloride or substituents on the aromatic substrate may lead to a mixture of products.1. Vary the Lewis acid catalyst; sometimes milder (e.g., FeCl₃) or different (e.g., ZnCl₂) Lewis acids can improve regioselectivity. 2. Optimize the reaction temperature; lower temperatures often increase selectivity.
Difficult Product Isolation / Emulsion during Workup 1. Incomplete quenching of the Lewis acid: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of aluminum hydroxides: Excess AlCl₃ reacting with water can form gelatinous aluminum hydroxides.1. Ensure the reaction mixture is poured slowly into a vigorously stirred mixture of ice and concentrated HCl. 2. Add more concentrated HCl to dissolve the aluminum hydroxides.
Hydrolysis of Acyl Chloride Presence of moisture: this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Representative Protocol: Synthesis of (4-bromo-2-fluorophenyl)(4-methoxyphenyl)methanone

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Anisole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon Arene Aromatic Substrate (e.g., Anisole) SigmaComplex Sigma Complex (Intermediate) Arene->SigmaComplex Electrophilic Attack AcyliumIon->SigmaComplex Product Aryl Ketone Product SigmaComplex->Product Deprotonation Byproducts HCl + AlCl₃

Caption: General workflow for the Friedel-Crafts acylation with this compound.

Troubleshooting_Workflow Start Low or No Product CheckSubstrate Is the aromatic substrate activated? Start->CheckSubstrate CheckCatalyst Is the Lewis acid fresh and anhydrous? CheckSubstrate->CheckCatalyst Yes DeactivatedSubstrate Consider alternative synthesis route. CheckSubstrate->DeactivatedSubstrate No CheckTemp Is the reaction temperature sufficient? CheckCatalyst->CheckTemp Yes ReplaceCatalyst Use fresh, anhydrous Lewis acid. CheckCatalyst->ReplaceCatalyst No IncreaseTemp Carefully increase reaction temperature. CheckTemp->IncreaseTemp No Success Reaction proceeds CheckTemp->Success Yes

Caption: A logical workflow for troubleshooting low product yields in the acylation reaction.

Side_Reactions MainReaction Desired Friedel-Crafts Acylation OrthoAttack Ortho-acylation Byproduct MainReaction->OrthoAttack Potential Isomerization Hydrolysis Hydrolysis of Acyl Chloride MainReaction->Hydrolysis Presence of Moisture Dehalogenation Dehalogenation (minor) MainReaction->Dehalogenation Harsh Conditions

Caption: Potential side reactions and byproducts in the Friedel-Crafts acylation.

References

Technical Support Center: Purification of 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 4-Bromo-2-fluorobenzoyl chloride from common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities typically arise from the synthesis process. The primary synthetic route involves the reaction of 4-Bromo-2-fluorobenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), often with a catalytic amount of dimethylformamide (DMF). Consequently, the main impurities are:

  • 4-Bromo-2-fluorobenzoic acid: The unreacted starting material or the product of hydrolysis of the acyl chloride by atmospheric or residual moisture.

  • Residual Chlorinating Agent and its Byproducts: For example, if thionyl chloride is used, residual SOCl₂, SO₂, and HCl may be present.[1][2][3]

  • Dimethylformamide (DMF): If used as a catalyst in the synthesis.

Q2: My this compound sample is a yellow to brown liquid/solid. What does this indicate?

A2: Pure this compound is typically a colorless to light yellow liquid or a low-melting solid. A darker coloration often suggests the presence of impurities, possibly from the decomposition of the chlorinating agent or other side reactions during synthesis.

Q3: How can I remove the starting material, 4-Bromo-2-fluorobenzoic acid, from my product?

A3: 4-Bromo-2-fluorobenzoic acid can be effectively removed by vacuum distillation of the this compound. The carboxylic acid is significantly less volatile than the acyl chloride. Alternatively, a careful work-up procedure involving washing with a non-aqueous, inert solvent and a weak, non-nucleophilic base could be explored, but this is less common due to the high reactivity of the acyl chloride.

Q4: How should I handle and store purified this compound?

A4: this compound is highly sensitive to moisture and reactive towards nucleophiles. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. All glassware must be scrupulously dried. For storage, it should be kept in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a dry cabinet.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification by vacuum distillation. 1. Distillation performed at too high a temperature, causing decomposition. 2. Inefficient condensation of the product. 3. Product loss during transfer.1. Use a high-vacuum pump to lower the boiling point. Monitor the distillation temperature carefully. 2. Ensure the condenser is properly cooled. 3. Use appropriate techniques to minimize transfers of the purified product.
Product turns cloudy or solidifies in the receiving flask during distillation. The receiving flask is not properly dried, leading to hydrolysis.Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use.
Product purity does not improve significantly after distillation. 1. The impurity has a similar boiling point to the product. 2. The distillation setup is not efficient (e.g., short fractionating column).1. Consider purification by recrystallization if a suitable solvent can be found. 2. Use a longer, insulated fractionating column for better separation.
Difficulty in finding a suitable recrystallization solvent. The compound is an oil or has high solubility in most common solvents.1. Screen a wide range of solvents of varying polarities. 2. Try a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). 3. Cool the solution to a very low temperature (e.g., -20°C or -78°C).
Product "oils out" during recrystallization. The cooling rate is too fast, or the solution is supersaturated.1. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. 2. Add a seed crystal to induce crystallization. 3. Use a more dilute solution.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Appearance Colorless to light yellow liquid or fused solid
Melting Point 24-25 °C
Boiling Point 86-88 °C at 15 mmHg
CAS Number 151982-51-3

Table 2: Common Impurities and their Properties

ImpurityStructureBoiling Point (°C)Removal Method
4-Bromo-2-fluorobenzoic acidBrC₆H₃(F)COOHDecomposes at high temperaturesVacuum Distillation (remains in the distillation pot)
Thionyl chlorideSOCl₂76Distillation (distills first)
Dimethylformamide (DMF)(CH₃)₂NC(O)H153Aqueous workup (if the product is stable) or vacuum

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities such as the starting carboxylic acid and residual catalyst.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Dry glassware

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all glassware is completely dry. Use a short-path distillation apparatus to minimize product loss.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Gradually apply vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (e.g., residual thionyl chloride) in a separate receiving flask and discard.

    • As the temperature of the vapor reaches the boiling point of the product at the given pressure (approx. 86-88 °C at 15 mmHg), switch to a clean, dry receiving flask to collect the purified this compound.

  • Completion: Stop the distillation when the majority of the product has been collected and the temperature begins to rise or drop, or when charring is observed in the distillation pot.

  • Storage: The purified product should be stored under an inert atmosphere.

Protocol 2: Purification by Recrystallization (Method Development)

Recrystallization can be an effective method for removing both more and less soluble impurities. Finding a suitable solvent is key.

Materials:

  • Crude this compound

  • A selection of dry, inert solvents (e.g., hexane, heptane, toluene, dichloromethane, diethyl ether)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

Procedure for Solvent Screening:

  • Place a small amount of the crude material into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not when cold.

  • Gently heat the test tubes with the undissolved material to check for solubility at elevated temperatures.

  • If the compound dissolves upon heating, cool the solution to room temperature and then in an ice bath to see if crystals form.

  • If the compound is too soluble in a solvent, a binary solvent system can be tried. Dissolve the compound in a small amount of the "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.

General Recrystallization Procedure (once a solvent system is identified):

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow crude Crude 4-Bromo-2-fluorobenzoyl chloride distillation Vacuum Distillation crude->distillation Primary Method recrystallization Recrystallization crude->recrystallization Alternative Method pure Purified 4-Bromo-2-fluorobenzoyl chloride distillation->pure recrystallization->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Outcome Unsatisfactory check_purity Analyze Purity (e.g., GC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield No impure_dist Impure after Distillation check_purity->impure_dist Yes yield_dist Low Yield from Distillation low_yield->yield_dist Yes yield_recryst Low Yield from Recrystallization low_yield->yield_recryst No solution1 Improve Fractionation or Switch to Recrystallization impure_dist->solution1 impure_recryst Impure after Recrystallization solution2 Rescreen Solvents or Use Slower Cooling impure_recryst->solution2 solution3 Check for Leaks Optimize Temperature/Pressure yield_dist->solution3 solution4 Ensure Complete Precipitation Minimize Wash Volume yield_recryst->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming low reactivity of sterically hindered amines with 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the acylation of sterically hindered amines with 4-Bromo-2-fluorobenzoyl chloride. Below you will find a series of frequently asked questions and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and comparative data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity between sterically hindered amines and this compound?

A1: The low reactivity stems from a combination of factors:

  • Steric Hindrance: This is the most significant issue. The bulky groups on the amine physically obstruct the approach to the electrophilic carbonyl carbon of the acyl chloride, which itself has a fluorine atom in the ortho position contributing to steric bulk.[1][2][3] This increases the activation energy of the reaction.

  • Reduced Nucleophilicity of the Amine: The same bulky alkyl or aryl groups that cause steric hindrance can also reduce the inherent nucleophilicity of the nitrogen atom.[2]

  • Suboptimal Reaction Conditions: Standard acylation conditions are often insufficient to overcome the high activation energy barrier. Factors like the choice of base, solvent, and temperature are critical and must be optimized.[1][4]

Q2: What is the role of the base in this reaction, and why is a simple base like triethylamine often ineffective?

A2: The base serves two primary purposes: to neutralize the HCl byproduct generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. In cases of severe steric hindrance, a simple, non-nucleophilic base like triethylamine may not be sufficient to drive the reaction to completion. A stronger, non-nucleophilic base or a catalytic nucleophilic base is often required.[3][5]

Q3: Are there specific catalysts recommended for this type of challenging acylation?

A3: Yes, for difficult acylations, nucleophilic catalysts are highly recommended. The most common and effective catalyst is 4-(Dimethylamino)pyridine (DMAP).[6][7] DMAP works by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hindered amine than the original acyl chloride. Chiral derivatives of DMAP have also been developed for asymmetric catalysis.[8][9]

Q4: Can increasing the reaction temperature improve the yield?

A4: Increasing the temperature can provide the necessary kinetic energy to overcome the activation energy barrier imposed by steric hindrance.[4][5] However, this must be done cautiously, as excessive heat can lead to the decomposition of starting materials or products and the formation of side products.[2] Monitoring the reaction closely is essential when increasing the temperature.

Troubleshooting Guide

Problem: My reaction shows no product formation, and only starting materials are visible by TLC/LC-MS.

  • Possible Cause 1: Insufficient Activation. The intrinsic reactivity of the acyl chloride is not high enough to overcome the steric barrier of the amine.

    • Solution: Introduce a nucleophilic catalyst. Add 10-20 mol% of 4-(Dimethylamino)pyridine (DMAP) to the reaction. DMAP will form a highly reactive acylpyridinium intermediate, which is more readily attacked by the hindered amine.[5][7]

  • Possible Cause 2: Inadequate Base. The base used is not strong enough to facilitate the reaction, leading to a buildup of protonated amine which is non-nucleophilic.[1]

    • Solution: Switch to a stronger, non-nucleophilic base like Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[10]undec-7-ene). Alternatively, using a slight excess of a hindered amine can sometimes serve as its own base, though this is less efficient.

  • Possible Cause 3: Low Temperature. The reaction temperature is too low to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature. Start by heating the reaction to 40-60 °C in a suitable solvent like DMF or DMAc. If necessary, higher temperatures (80-120 °C) can be explored, but monitor for decomposition.[11]

Problem: The reaction is very slow and gives a low yield even after an extended time (>24h).

  • Possible Cause: Combination of Steric Hindrance and Reagent Choice. The combination of a highly hindered amine and the already substituted benzoyl chloride requires a more robust approach.

    • Solution 1: Optimize Catalyst and Base Combination. Use a combination of DMAP (10 mol%) and a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA. The base will scavenge HCl, preventing the protonation of DMAP and the amine.

    • Solution 2: Change the Solvent. Switch to a high-boiling point, polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can help to solvate the charged intermediates and allow for higher reaction temperatures.[3]

    • Solution 3: Consider an Alternative Acylating Agent. If direct acylation fails, consider converting the this compound to a more reactive intermediate in situ. For example, reacting it with a silver salt (e.g., AgCN) can sometimes generate a more reactive species.[11] Another advanced strategy involves converting the corresponding carboxylic acid to an acyl fluoride, which can be more effective for coupling with hindered substrates.[12][13]

Experimental Protocols
Protocol 1: Standard Conditions (Likely to be Low-Yielding)
  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the sterically hindered amine (e.g., di-tert-butylamine) (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Protocol for Hindered Substrates
  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the sterically hindered amine (1.0 eq), 4-(Dimethylamino)pyridine (DMAP) (0.2 eq), and triethylamine (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Acyl Chloride Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C.

  • Reaction: Stir the reaction at 60 °C for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water, which may precipitate the product. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl (to remove DMAP and base), then with saturated NaHCO₃, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation of a Hindered Amine*
EntryBase (eq)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Triethylamine (1.2)NoneDCMRT24< 10%
2Triethylamine (1.2)DMAP (10)DCMRT2435%
3DIPEA (1.5)DMAP (10)THF601860%
4Triethylamine (1.5)DMAP (20)DMF601285%
5Proton-Sponge® (1.2)NoneToluene801275%
6Triethylamine (1.5)DMAP (20)DMF808>90%

*Data is illustrative, based on typical outcomes for challenging acylations, and serves as a guideline for optimization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reactivity start Low / No Product Yield q1 Was a nucleophilic catalyst (e.g., DMAP) used? start->q1 sol1 Add 10-20 mol% DMAP to activate the acyl chloride. q1->sol1 No q2 What was the reaction temperature? q1->q2 Yes end_good Reaction Optimized sol1->end_good sol2a Increase temperature to 40-60 °C. Monitor for improvement. q2->sol2a Room Temp sol2b Consider further heating to 80 °C in a high-boiling solvent (e.g., DMF). q2->sol2b Elevated (e.g. 40°C) q3 What base and solvent were used? sol2a->q3 sol2b->q3 sol3 Switch to a polar aprotic solvent (DMF, DMAc) and ensure an adequate non-nucleophilic base (e.g., DIPEA) is present. q3->sol3 Standard (DCM, Et3N) end_bad Consider Alternative Route (e.g., Acyl Fluoride) q3->end_bad Optimized (DMF, DIPEA) sol3->end_good

Caption: A decision-making workflow for troubleshooting common issues.

DMAP_Catalysis Mechanism of DMAP Catalysis in Hindered Acylation cluster_fast Fast, DMAP-Catalyzed Path r1 Hindered Amine (R₂NH) p1 Low Yield of Amide (ArCONR₂) r1->p1 High Activation Energy (Steric Clash) p2 High Yield of Amide (ArCONR₂) r1->p2 r2 4-Bromo-2-fluorobenzoyl Chloride (ArCOCl) i1 Highly Reactive N-Acylpyridinium Salt [ArCO-DMAP]⁺Cl⁻ r2->i1 Fast r2->p1 i1->p2 Fast, Low Activation Energy i2 i2 dmap DMAP dmap->i1

Caption: Role of DMAP in overcoming steric hindrance.

References

Preventing hydrolysis of 4-Bromo-2-fluorobenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on the effective use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields, and I suspect hydrolysis of the starting material. What are the primary causes?

A1: this compound is highly susceptible to hydrolysis due to the reactive acyl chloride functional group. The primary causes of hydrolysis are:

  • Atmospheric Moisture: Exposure to humid air can rapidly convert the acyl chloride to the unreactive 4-bromo-2-fluorobenzoic acid.

  • Wet Solvents or Reagents: Using solvents or reagents that have not been properly dried is a common source of water contamination.

  • Inappropriate Reaction Conditions: Certain reaction conditions, such as the use of aqueous bases without proper control, can promote hydrolysis.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout your experiment. Key strategies include:

  • Use of Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use.

  • Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

  • Controlled Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can reduce the rate of hydrolysis.[1]

  • Schotten-Baumann Conditions: For reactions with nucleophiles like amines or alcohols, employing Schotten-Baumann conditions (a two-phase system with an aqueous base) can be highly effective in preventing hydrolysis of the acyl chloride while promoting the desired reaction.

Q3: What is the Schotten-Baumann reaction and how does it prevent hydrolysis?

A3: The Schotten-Baumann reaction is a method for acylating amines and alcohols using an acyl chloride in a two-phase system, typically an organic solvent (like dichloromethane) and water. A base, such as sodium hydroxide, is dissolved in the aqueous phase. This setup is effective for the following reasons:

  • The this compound remains predominantly in the organic phase, limiting its direct contact with water.

  • The base in the aqueous phase neutralizes the hydrochloric acid (HCl) produced during the acylation reaction. This is crucial because the HCl can protonate and deactivate the nucleophile (e.g., an amine), thus inhibiting the desired reaction.

Q4: I am performing a Friedel-Crafts acylation with this compound and observing no product. What are the likely reasons?

A4: Friedel-Crafts acylation reactions can be sensitive. Common reasons for failure include:

  • Deactivated Aromatic Substrate: The aromatic ring you are trying to acylate may be too deactivated by electron-withdrawing groups (e.g., -NO2, -CN, -COR). Friedel-Crafts reactions work best with activated or moderately activated rings.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will deactivate the catalyst. It is essential to use a fresh, anhydrous Lewis acid and maintain strictly anhydrous conditions.

  • Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.

Troubleshooting Guides

Issue 1: Low Yield in Amidation/Esterification Reactions
Possible Cause Troubleshooting Step
Hydrolysis of this compound 1. Verify Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. 2. Use an Inert Atmosphere: Blanket the reaction with nitrogen or argon. 3. Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down hydrolysis. 4. Employ Schotten-Baumann Conditions: If compatible with your substrate, use a biphasic system with an aqueous base.
Poor Nucleophilicity of Substrate 1. Add a Non-Nucleophilic Base: For amine acylations, add a tertiary amine like triethylamine or pyridine to act as an HCl scavenger and enhance the nucleophilicity of the primary/secondary amine. 2. Deprotonation: For alcohols or less reactive amines, consider deprotonation with a suitable base prior to the addition of the acyl chloride.
Side Reactions 1. Slow Addition: Add the this compound dropwise to the solution of the nucleophile to maintain a low concentration and minimize side reactions. 2. Monitor Reaction Progress: Use TLC or another analytical technique to monitor the reaction and avoid prolonged reaction times that could lead to product degradation.
Issue 2: Troubleshooting Friedel-Crafts Acylation

Below is a logical workflow for troubleshooting low yields in Friedel-Crafts acylation reactions.

G start Low or No Product Yield check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_catalyst Is the Lewis acid catalyst active and sufficient? check_anhydrous->check_catalyst Yes solution_anhydrous Dry all glassware, use anhydrous solvents, and run under inert atmosphere. check_anhydrous->solution_anhydrous No check_substrate Is the aromatic substrate sufficiently activated? check_catalyst->check_substrate Yes solution_catalyst Use fresh, anhydrous Lewis acid (stoichiometric amount or more). check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimized? check_substrate->check_temp Yes solution_substrate Consider using a more electron-rich aromatic substrate if possible. check_substrate->solution_substrate No solution_temp Try varying the temperature. Some reactions require heating. check_temp->solution_temp No success Improved Yield check_temp->success Yes solution_anhydrous->check_catalyst solution_catalyst->check_substrate solution_substrate->check_temp solution_temp->success

Troubleshooting workflow for Friedel-Crafts acylation.

Data Presentation

Table 1: First-Order Rate Constants for the Hydrolysis of Para-Substituted Benzoyl Chlorides in Water

Substituent (X in X-C₆H₄COCl)Temperature (°C)Rate Constant (k, s⁻¹)
-OCH₃1523.89 x 10⁻⁴
-CH₃1513.57 x 10⁻⁴
-H1511.04 x 10⁻⁴
-Br157.447 x 10⁻⁴
-NO₂159.373 x 10⁻⁴
Data adapted from studies on the solvolysis of substituted benzenesulfonyl chlorides, which show similar trends to benzoyl chlorides.[2]

Experimental Protocols

Protocol 1: General Procedure for the Amidation of a Primary Amine under Anhydrous Conditions

This protocol describes the reaction of this compound with a generic primary amine in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (or pyridine), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard workup equipment.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole with this compound.

Materials:

  • This compound

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Standard reaction and workup equipment under anhydrous conditions.

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.0 eq.) portion-wise to the stirred suspension.

  • In the dropping funnel, dissolve anisole (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Signaling Pathways and Workflows

The following diagram illustrates a multi-step synthesis of the gastroprokinetic agent Mosapride, where the formation of a benzamide bond is a key step. This process starts from 4-amino-5-chloro-2-ethoxybenzoic acid, which would be activated to its acyl chloride for reaction with the amine portion of the molecule. This showcases a practical application of chemistry involving a substituted benzoyl chloride derivative in drug development.

G cluster_0 Synthesis of Mosapride start 4-Amino-5-chloro- 2-ethoxybenzoic acid acyl_chloride Activation to Acyl Chloride (e.g., with SOCl₂) start->acyl_chloride coupling Amide Bond Formation (Coupling Reaction) acyl_chloride->coupling amine [4-(4-fluorobenzyl)-2-morpholinyl] -methylamine amine->coupling mosapride Mosapride (free base) coupling->mosapride salt_formation Salt Formation with Citric Acid mosapride->salt_formation final_product Mosapride Citrate salt_formation->final_product

Synthetic pathway of Mosapride highlighting the amide coupling step.

References

Optimizing reaction conditions for Suzuki coupling of 4-Bromo-2-fluorobenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki coupling of 4-Bromo-2-fluorobenzoyl chloride derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Suzuki coupling on the C-Br bond of this compound so challenging?

A1: The primary challenge is the high reactivity of the acyl chloride functional group. Acyl chlorides are generally more susceptible to oxidative addition to Palladium(0) catalysts than aryl bromides.[1] This leads to several competing and undesired reactions:

  • Competitive C(O)-Cl Coupling: The catalyst may react at the acyl chloride position, leading to ketone formation instead of the desired biaryl product.[1][2][3]

  • Hydrolysis: Acyl chlorides are highly sensitive to moisture and can rapidly hydrolyze back to the carboxylic acid, especially in the presence of aqueous bases often used in Suzuki couplings.[4]

  • Reaction with Base: The base required for the transmetalation step can directly react with the acyl chloride.

  • Reaction Degradation: The overall reaction conditions can lead to the degradation of the sensitive acyl chloride starting material.

Due to these issues, performing a selective Suzuki coupling on the aryl bromide in the presence of an unprotected acyl chloride is often not a viable strategy.

Q2: What is the recommended synthetic strategy to obtain the desired coupled acyl chloride product?

A2: A more robust and reliable method is a two-step synthetic sequence. This approach avoids the complications of the highly reactive acyl chloride during the coupling reaction.

  • Step 1: Suzuki Coupling on a Stable Derivative: First, perform the Suzuki coupling reaction on the corresponding, more stable, carboxylic acid ester, for example, methyl 4-bromo-2-fluorobenzoate. Esters are significantly more stable under typical Suzuki conditions.

  • Step 2: Conversion to Acyl Chloride: After successful coupling and purification of the resulting biphenyl ester, hydrolyze the ester to the corresponding carboxylic acid. Subsequently, convert the carboxylic acid to the final desired acyl chloride product using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

This strategic separation of the C-C bond formation and the introduction of the reactive functional group is key to a successful synthesis.

Troubleshooting Guide for Suzuki Coupling of Aryl Halide Derivatives

This guide focuses on the Suzuki coupling of a model substrate, methyl 4-bromo-2-fluorobenzoate , which is the recommended precursor for the target acyl chloride.

Q3: My reaction shows low or no conversion of the starting material. What are the common causes and solutions?

A3: Low conversion is a frequent issue that can often be traced back to the catalyst system or reaction conditions.

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can damage the catalyst.[5]

  • Poor Ligand Choice: The 4-bromo-2-fluorobenzoate substrate is electron-deficient. This facilitates oxidative addition but may require specific ligands for optimal performance.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[7][8]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[8] If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be finely powdered and anhydrous if using non-aqueous conditions.

  • Low Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), some systems require sufficient thermal energy to overcome activation barriers. Try incrementally increasing the reaction temperature.

Q4: I'm observing significant side products. How can I identify and minimize them?

A4: The formation of byproducts can complicate purification and reduce the yield of the desired product. The most common side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be caused by excess water or insufficiently anhydrous conditions, particularly with unstable boronic acids. Ensure solvents are dry and consider using the boronic ester (e.g., pinacol ester) equivalent, which can be more stable.

  • Homocoupling: The formation of a biaryl byproduct from two molecules of the boronic acid is typically caused by the presence of oxygen.[5] Rigorous degassing of all solvents and reagents before use is critical. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help minimize this side reaction.[9]

  • Dehalogenation: The starting aryl bromide is converted to the corresponding debrominated compound. This can occur if the palladium intermediate reacts with a hydrogen source in the mixture.[5][10] Adjusting the base or solvent system may help mitigate this issue.

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting conditions for the Suzuki coupling of electron-deficient aryl bromides like methyl 4-bromo-2-fluorobenzoate. Optimization may be required for specific boronic acid partners.

Table 1: Recommended Catalyst Systems

Palladium PrecursorLigandCatalyst Loading (mol%)Typical Use Case
Pd(OAc)₂SPhos1 - 3General-purpose, highly active for challenging substrates.[9]
Pd₂(dba)₃XPhos1 - 3Effective for sterically hindered aryl halides.
PdCl₂(dppf)(none)2 - 5A robust, air-stable precatalyst, good starting point.
Pd(PPh₃)₄(none)3 - 5Classic catalyst, best for less demanding substrates.

Table 2: Common Base and Solvent Combinations

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (e.g., 4:1)80 - 100A very common and effective system for many substrates.
Cs₂CO₃2.0Toluene100 - 110Good for substrates sensitive to water.
K₂CO₃2.0 - 3.0THF / H₂O (e.g., 3:1)70 - 80A milder base, may require longer reaction times.
KF3.0Anhydrous THF70Useful when base-labile functional groups are present.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of Methyl 4-bromo-2-fluorobenzoate

This protocol is a starting point and should be optimized for each specific boronic acid partner.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2-fluorobenzoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[9]

Reaction Execution:

  • With vigorous stirring, place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biphenyl ester.

Visualizations

G cluster_start Starting Materials cluster_process Synthetic Route cluster_product Products A 4-Bromo-2-fluorobenzoic acid ester P1 Step 1: Suzuki Coupling (Pd Catalyst, Base) A->P1 B Arylboronic Acid B->P1 C Coupled Biaryl Ester P1->C Purify P2 Step 2: Ester Hydrolysis (e.g., LiOH, H₂O) D Coupled Biaryl Carboxylic Acid P2->D P3 Step 3: Acyl Chloride Formation (e.g., SOCl₂) E Final Product: Coupled Biaryl Acyl Chloride P3->E C->P2 D->P3 G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield cat_check Inert Atmosphere? (O₂ deactivates catalyst) start->cat_check Troubleshoot ligand_check Ligand Choice Suitable? (e.g., Buchwald ligand) cat_check->ligand_check Yes base_check Base Strength/Purity OK? (e.g., K₃PO₄, dry) ligand_check->base_check Yes temp_check Temperature Sufficient? base_check->temp_check boronic_check Boronic Acid Quality? (Check for degradation) temp_check->boronic_check Yes end Reaction Optimized boronic_check->end OK G cluster_inputs Inputs pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X product Ar-R (Product) pd0->product pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 Oxidative Addition boronic_acid R-B(OH)₂ boronic_acid->pd2_aryl base Base base->pd2_aryl

References

Troubleshooting guide for reactions involving 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile chemical intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern allows it to serve as a key building block for creating complex molecules. The reactive acyl chloride group readily participates in nucleophilic substitution reactions, while the bromo and fluoro groups offer sites for further chemical modifications, such as cross-coupling reactions.

Q2: What are the main types of reactions that this compound undergoes?

A2: The primary reactions of this compound involve nucleophilic acyl substitution. It readily reacts with various nucleophiles, including:

  • Amines (primary and secondary): to form corresponding N-substituted amides.

  • Alcohols and Phenols: to form esters.

  • Thiols: to form thioesters. Additionally, it can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-fluorobenzoyl group onto aromatic rings.[1]

Q3: What are the key safety precautions to consider when handling this compound?

A3: this compound is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Due to its reactivity with water, all glassware and reagents should be thoroughly dried before use to prevent hydrolysis and the release of corrosive hydrochloric acid (HCl) gas.

Q4: How should this compound be properly stored?

A4: To maintain its reactivity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best kept in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: this compound is highly sensitive to moisture and can rapidly hydrolyze to the unreactive 4-bromo-2-fluorobenzoic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, though be mindful of potential side reactions at higher temperatures.

  • Poor Nucleophile Reactivity: The amine, alcohol, or other nucleophile may not be sufficiently reactive.

    • Solution: For less reactive nucleophiles, consider using a catalyst. For reactions with alcohols, an acid catalyst can be employed (Fischer esterification is not directly applicable here, but the principle of activating the carbonyl can be adapted). For amine acylation, ensure a suitable base is present to neutralize the HCl byproduct, which can protonate the amine, rendering it non-nucleophilic.

  • Improper Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

    • Solution: Double-check the calculations for all reactants. A slight excess of the nucleophile or this compound may be necessary to drive the reaction to completion, depending on the specific reaction.

Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

A: The most common impurity is the hydrolysis product, 4-bromo-2-fluorobenzoic acid. Other side products can arise from side reactions of the nucleophile or product.

  • Hydrolysis Product (4-bromo-2-fluorobenzoic acid):

    • Cause: Presence of water in the reaction mixture.

    • Prevention: Follow strict anhydrous techniques as described above.

    • Removal: During the work-up, wash the organic layer with a mild aqueous base such as sodium bicarbonate solution. The acidic hydrolysis product will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Diacylation or Polyacylation (with polyfunctional nucleophiles):

    • Cause: Using a nucleophile with multiple reactive sites.

    • Prevention: Use a large excess of the nucleophile to favor mono-acylation. Alternatively, use a protecting group strategy to block other reactive sites.

  • Side Reactions with the Base:

    • Cause: Using a nucleophilic base (e.g., certain amines) that can compete with the intended nucleophile.

    • Prevention: Use a non-nucleophilic base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

Issue 3: Difficult Product Purification

Q: I am having trouble purifying my product. What are the recommended purification methods?

A: The choice of purification method depends on the physical properties of your product (solid or liquid) and the nature of the impurities.

  • For Solid Products (Amides and some Esters):

    • Recrystallization: This is often the most effective method for purifying solid products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. The ideal solvent system should dissolve the compound when hot but result in low solubility when cold.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • For Liquid Products (Esters):

    • Aqueous Work-up: As a first step, wash the crude product with water, dilute acid (to remove basic impurities), and a mild base (like sodium bicarbonate to remove acidic impurities), followed by a brine wash.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Column Chromatography: This is also a viable option for liquid products, using an appropriate eluent system determined by TLC analysis.

Quantitative Data

The following table summarizes representative reaction conditions and yields for common reactions involving this compound and its corresponding carboxylic acid precursor.

Reaction TypeNucleophile/ReagentSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
AmidationMethylamineN,N-Dimethylformamide (DMF)EDCI, HOBt, DIPEARoom Temp1674[2]
AmidationAnilineCyrene™Triethylamine0 to Room Temp1~72 (analogous)[3]
EsterificationMethanolMethanolThionyl Chloride0 to Room Temp1293[4]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-bromo-2-fluorobenzamide (Amidation)

This protocol is adapted from a procedure for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide from the corresponding carboxylic acid, which is a common precursor to the acyl chloride.[2]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Methylamine (2 M aqueous solution)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), EDCI (2.5 eq), HOBt (1.5 eq), and anhydrous DMF.

  • Add DIPEA to the mixture.

  • Add the methylamine solution (5.0 eq) and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3 v/v) to yield the final product.

Protocol 2: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Esterification)

This protocol describes the esterification of 4-bromo-2-fluorobenzoic acid, a reaction that can also be achieved starting from the acyl chloride with an alcohol.[4]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Methanol, anhydrous

  • Thionyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) to the mixture.

  • Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol by evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow_amidation start Start: This compound + Amine reaction Reaction: - Anhydrous Solvent (e.g., DCM, THF) - Base (e.g., Triethylamine) - Inert Atmosphere (N2/Ar) - Monitor by TLC/LC-MS start->reaction workup Aqueous Work-up: - Wash with dilute acid - Wash with NaHCO3 (aq) - Wash with Brine reaction->workup drying Drying: - Dry organic layer (Na2SO4) - Filter workup->drying concentration Concentration: - Rotary Evaporation drying->concentration purification Purification: - Recrystallization or - Column Chromatography concentration->purification product Final Product: N-substituted 4-bromo-2-fluorobenzamide purification->product

Caption: General workflow for the amidation of this compound.

troubleshooting_low_yield issue Issue: Low/No Product Yield cause1 Moisture Contamination? issue->cause1 Check for cause2 Incomplete Reaction? issue->cause2 Check for cause3 Poor Nucleophile Reactivity? issue->cause3 Consider cause4 Incorrect Stoichiometry? issue->cause4 Verify solution1 Solution: - Use anhydrous reagents/solvents - Dry glassware thoroughly - Use inert atmosphere cause1->solution1 solution2 Solution: - Increase reaction time/temperature - Monitor reaction progress (TLC) cause2->solution2 solution3 Solution: - Add catalyst - Use a non-nucleophilic base  (for amine reactions) cause3->solution3 solution4 Solution: - Recalculate molar ratios - Consider using a slight excess  of one reactant cause4->solution4

Caption: Troubleshooting logic for low product yield in reactions.

References

Removal of unreacted 4-Bromo-2-fluorobenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 4-Bromo-2-fluorobenzoyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound include:

  • Quenching: Reacting the excess acyl chloride with a nucleophile to form a more easily removable compound.

  • Aqueous Extraction: Using a basic aqueous solution to hydrolyze the acyl chloride to its corresponding carboxylate salt, which can then be extracted from the organic layer.

  • Chromatography: Separating the unreacted acyl chloride from the desired product using techniques like flash column chromatography.

  • Distillation: Removing the volatile acyl chloride from a less volatile product under reduced pressure.

  • Scavenger Resins: Employing solid-supported scavengers that selectively react with and bind the excess acyl chloride, allowing for simple filtration-based removal.[1][2]

Q2: What is the primary byproduct formed when quenching this compound with water?

A2: Quenching with water hydrolyzes this compound to 4-Bromo-2-fluorobenzoic acid.[3][4] This carboxylic acid can then be removed from an organic phase by washing with a basic aqueous solution (e.g., sodium bicarbonate), which converts it to the water-soluble carboxylate salt.

Q3: Can I use an alcohol to quench the reaction?

A3: Yes, quenching with an alcohol, such as methanol or ethanol, will convert the unreacted this compound into the corresponding ester (e.g., methyl 4-bromo-2-fluorobenzoate).[5][6] This can be a useful strategy if the resulting ester is more easily separated from your desired product than the corresponding carboxylic acid.

Q4: Are there alternatives to aqueous work-up for products that are sensitive to water or basic conditions?

A4: Yes, for sensitive products, non-aqueous work-up strategies can be employed. The use of scavenger resins, such as amine-functionalized silica gel (Si-NH2), is an excellent option.[2] These resins react with the excess acyl chloride, and the resulting solid-supported amide can be removed by simple filtration. Alternatively, if the product is stable at elevated temperatures, vacuum distillation can be used to remove the volatile acyl chloride.

Troubleshooting Guides

Issue 1: Emulsion formation during aqueous work-up.
  • Problem: A stable emulsion forms between the organic and aqueous layers during extraction, making separation difficult and leading to product loss.[7]

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Filter through Celite: If brine is ineffective, filter the entire mixture through a pad of Celite. This can help to break up the emulsion.

    • Centrifugation: If available, centrifuging the mixture can also effectively separate the layers.

Issue 2: The desired product is co-eluting with the unreacted acyl chloride or its byproduct during column chromatography.
  • Problem: The polarity of the desired product is very similar to that of this compound or 4-Bromo-2-fluorobenzoic acid, resulting in poor separation.

  • Solution:

    • Derivative Formation: Before chromatography, ensure the unreacted acyl chloride is completely converted to its corresponding carboxylic acid or an ester by quenching. The difference in polarity between your product and the derivative might be larger.

    • Adjust Solvent System: Systematically vary the polarity of the eluent. Using a gradient elution can often improve separation. Consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid byproduct, which can reduce tailing.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.

Issue 3: The product is degrading during removal of the acyl chloride.
  • Problem: The chosen removal method (e.g., heating for distillation, or basic conditions during extraction) is causing decomposition of the desired product.

  • Solution:

    • Use a Scavenger Resin: This is often the mildest method. The reaction with the scavenger can typically be done at room temperature, and the removal is by filtration, avoiding harsh conditions.[1][2]

    • Careful Quenching at Low Temperature: If an aqueous work-up is necessary, perform the quenching and extractions at low temperatures (e.g., 0 °C) to minimize the rate of degradation. Use a weaker base, like sodium bicarbonate, instead of stronger bases like sodium hydroxide.

Experimental Protocols

Protocol 1: Removal by Aqueous Basic Extraction

This protocol is suitable for products that are stable to water and mild basic conditions.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water to the reaction mixture with vigorous stirring to quench any unreacted this compound.

  • Dilution: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release any CO₂ gas that is formed. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate and remove the aqueous layer. Repeat this wash two more times.[8]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Workflow for Aqueous Basic Extraction

start Reaction Mixture (Product + Unreacted Acyl Chloride) quench Quench with H₂O at 0 °C start->quench dilute Dilute with Organic Solvent quench->dilute transfer Transfer to Separatory Funnel dilute->transfer wash_bicarb Wash with sat. NaHCO₃ (aq) (Repeat 3x) transfer->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water aqueous_waste Aqueous Waste (Contains Sodium 4-bromo-2-fluorobenzoate) wash_bicarb->aqueous_waste wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Purified Product concentrate->product

Caption: Workflow for removing unreacted acyl chloride via aqueous basic extraction.

Protocol 2: Removal using a Scavenger Resin

This protocol is ideal for products that are sensitive to aqueous or basic conditions.

  • Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized silica gel (e.g., Tris(2-aminoethyl)amine functionalized silica).

  • Addition of Resin: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess acyl chloride).

  • Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the acyl chloride, but is often complete within a few hours. Monitor the disappearance of the acyl chloride by a suitable method (e.g., TLC, LC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Logical Flow for Scavenger Resin Use

start Crude Reaction Mixture add_resin Add Scavenger Resin start->add_resin agitate Agitate at Room Temp. add_resin->agitate monitor Monitor Reaction (e.g., TLC) agitate->monitor filter Filter to Remove Resin monitor->filter wash Wash Resin filter->wash solid_waste Solid Waste (Resin-Bound Byproduct) filter->solid_waste concentrate Concentrate Filtrate wash->concentrate product Purified Product concentrate->product

Caption: Decision and action flow for using a scavenger resin.

Data Presentation

Table 1: Physical Properties of this compound and its Hydrolysis Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₃BrClFO237.45[9]24-24.5[10]236.9 at 760 mmHg[10]
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01[4]211-215[4]Not readily available

Table 2: Comparison of Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Basic Extraction Inexpensive, effective for large scales.Can cause emulsions; not suitable for base-sensitive products.Base-stable products where the hydrolyzed acid has good water solubility.
Scavenger Resins Mild conditions, simple filtration work-up, high selectivity.Higher cost, may require optimization of reaction time.Sensitive or valuable products, parallel synthesis.
Distillation Can provide very pure product if boiling points differ significantly.Requires product to be thermally stable; may not be effective for non-volatile products.Thermally stable, non-volatile products.
Chromatography Can provide high purity.Can be time-consuming and require large volumes of solvent; co-elution can be an issue.Small-scale reactions or when other methods fail to provide adequate purity.

References

Technical Support Center: Cross-Coupling Reactions with 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for catalyst selection in cross-coupling reactions involving 4-Bromo-2-fluorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenge is the chemoselectivity between the two reactive sites: the aryl bromide (C-Br bond) and the acyl chloride (COCl group). Acyl chlorides are highly reactive and can readily undergo oxidative addition to a Pd(0) catalyst, potentially leading to undesired side reactions or catalyst deactivation before the desired C-Br bond activation occurs. The electron-withdrawing nature of both the acyl chloride and the fluorine atom can also influence the reactivity of the aryl bromide.

Q2: Which palladium catalysts and ligands are generally recommended for this substrate?

A2: For cross-coupling reactions with aryl bromides, particularly those that are electron-deficient, palladium catalysts are widely used.[1]

  • Palladium Precursors: Air-stable Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common starting points. Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ are also frequently used.

  • Ligands: The choice of ligand is critical. For Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often improve catalytic activity. For Heck and Sonogashira reactions, triphenylphosphine (PPh₃) is a standard choice, but more specialized ligands may be required for challenging substrates.

Q3: How do I choose the right base and solvent for my reaction?

A3: The base and solvent system is crucial for reaction success.

  • Bases: For Suzuki reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective. For Heck and Sonogashira reactions, organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed. The base choice can significantly impact reaction rate and selectivity.[1]

  • Solvents: Aprotic polar solvents are typical. For Suzuki reactions, common choices include 1,4-dioxane, toluene, or dimethylformamide (DMF), often with water as a co-solvent. For Heck and Sonogashira reactions, solvents like DMF, acetonitrile (MeCN), or tetrahydrofuran (THF) are frequently used. Ensure solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.[2]

Q4: Can I perform the cross-coupling reaction without protecting the acyl chloride group?

A4: While challenging, it is often possible to perform the cross-coupling reaction selectively at the C-Br bond without protecting the acyl chloride. This requires careful optimization of the catalyst system and reaction conditions to favor oxidative addition at the aryl bromide over the acyl chloride. Low reaction temperatures and catalyst systems known for selectivity with aryl halides are a good starting point. If selectivity remains an issue, converting the acyl chloride to a less reactive ester and performing the coupling, followed by hydrolysis and re-formation of the acyl chloride, may be a necessary alternative route.

Catalyst and Condition Selection Guide (Quantitative Data)

The following table summarizes representative conditions for common cross-coupling reactions based on analogous substrates. Optimization will be necessary for this compound.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-1885-95[3]
Suzuki-Miyaura 4-Tolylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)Dioxane/H₂O (4:1)901680-90[4]
Heck StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1002475-85[5]
Heck n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Na₂CO₃ (2)Acetonitrile801280-92[6]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃N (3)THF65880-95[7]
Sonogashira 1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)DMF80670-85[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst: Palladium catalyst or phosphine ligand has degraded/oxidized. 2. Inefficient Oxidative Addition: The catalyst is not effectively activating the C-Br bond. 3. Poor Reagent Quality: Boronic acid/ester has degraded (protodeboronation); alkyne has dimerized (Glaser coupling); alkene has polymerized.1. Use a fresh batch of catalyst and ligand. Ensure proper storage under an inert atmosphere.[2] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos for Suzuki). Increase the reaction temperature in increments. 3. Use fresh, high-purity coupling partners. For Suzuki, consider using a more stable boronate ester (e.g., pinacol ester).[2]
Formation of Side Products 1. Reaction at Acyl Chloride: The catalyst reacts with the COCl group, leading to decarbonylation or other side reactions. 2. Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. 3. Homocoupling: The coupling partner reacts with itself (e.g., biaryl formation from boronic acid).1. Lower the reaction temperature. Screen different catalysts/ligands known for C-Br selectivity. Reduce catalyst loading. 2. Ensure strictly anhydrous and anaerobic conditions. The presence of water or oxygen can promote this side reaction. 3. Add the boronic acid or other coupling partner slowly to the reaction mixture. Ensure the reaction is well-stirred.
Inconsistent Results 1. Variable Reagent Purity: Different batches of starting materials, catalysts, or solvents have varying purity. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 3. Solubility Issues: Poor solubility of starting materials or reagents at reaction temperature.1. Use reagents from a reliable source and check their purity. 2. Ensure a consistent and rigorous procedure for degassing solvents and maintaining an inert atmosphere (e.g., using a Schlenk line).[8] 3. Screen different solvents or solvent mixtures to improve solubility. For Suzuki, a co-solvent like water is often necessary.

Experimental Protocols

Note: These are generalized protocols based on similar substrates. They must be optimized for your specific reaction. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling
  • Reaction Setup: In an oven-dried flask equipped with a condenser and magnetic stir bar, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed DMF via syringe, followed by the base (e.g., triethylamine, 1.5 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours.

  • Work-up: Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the palladium black and salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent and Reagent Addition: Add degassed THF via syringe, followed by the amine base (e.g., triethylamine, 3 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at 65 °C for 8 hours.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, & Base atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere catalyst Add Catalyst & Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (Monitor Progress) solvent->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract purify Dry & Purify (Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree start Low or No Yield check_reagents Check Reagents: - Catalyst/Ligand Age? - Substrate Purity? - Solvent Quality? start->check_reagents Start Here new_reagents Use Fresh Catalyst, Ligand, & Solvents. Re-purify Substrates. check_reagents->new_reagents Reagents Suspect check_conditions Check Conditions: - Inert Atmosphere? - Correct Temp? - Sufficient Time? check_reagents->check_conditions Reagents OK re_run Re-run Experiment new_reagents->re_run Then optimize_conditions Ensure Rigorous Degassing. Screen Temp & Time. check_conditions->optimize_conditions Conditions Suspect check_catalyst_system Change Catalyst System: - Stronger Ligand? - Different Base? - Different Solvent? check_conditions->check_catalyst_system Conditions OK optimize_conditions->re_run Then new_system Try Bulky Ligand (e.g., XPhos). Screen Bases (K3PO4, Cs2CO3). Change Solvent. check_catalyst_system->new_system System Ineffective new_system->re_run Then

Caption: Decision tree for troubleshooting low-yield reactions.

References

Navigating Exothermic Reactions with 4-Bromo-2-fluorobenzoyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic reactions of 4-bromo-2-fluorobenzoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures, ensuring both safety and successful outcomes.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and the effective management of its reactions.

PropertyValueSource(s)
CAS Number 151982-51-3[1][2][3][4]
Molecular Formula C₇H₃BrClFO[2][4]
Molecular Weight 237.45 g/mol [4]
Appearance Colorless to white to pale yellow fused solid or clear liquid as melt[2]
Melting Point 24-24.5 °C[3]
Boiling Point 236.9 °C at 760 mmHg[3]
Density 1.742 g/cm³[3]
Purity Typically ≥98%[2]
Storage Temperature Inert atmosphere, room temperature[2]

Frequently Asked Questions (FAQs)

Q1: How exothermic is the reaction of this compound with common nucleophiles like amines and alcohols?

Q2: What are the primary safety concerns when working with this compound?

The primary safety concerns are its corrosivity and reactivity. This compound is corrosive and can cause severe skin burns and eye damage.[2] It is also highly reactive towards moisture and nucleophiles, leading to the release of heat and the formation of corrosive hydrogen chloride (HCl) gas.[5] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all equipment is dry and the reaction is performed under an inert atmosphere.

Q3: What is the recommended solvent for reactions with this compound?

The choice of solvent is critical for managing the reaction exotherm. A solvent should be chosen that is inert to the reactants and has a suitable boiling point to help dissipate heat. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[7] The solvent also helps to dilute the reactants, which can slow the reaction rate and allow for better temperature control.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) - Addition of nucleophile is too fast.- Inadequate cooling.- High concentration of reactants.- Immediately stop the addition of the nucleophile.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If the reaction is in a flask, you can add more cold, anhydrous solvent to dilute the reaction mixture.- Have a quenching agent (e.g., a non-nucleophilic weak base in an inert solvent) ready for emergency use.
Low or No Product Yield - Hydrolysis of this compound due to moisture.- Reaction temperature is too low.- Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- If the reaction is being run at a very low temperature to control the exotherm, a gradual warming to room temperature or gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.[7]
Formation of Side Products (e.g., di-acylated product) - Localized high concentration of the acyl chloride.- Add the this compound solution dropwise to the nucleophile solution with vigorous stirring to ensure rapid mixing and prevent localized "hot spots."[7]
Reaction Mixture Turning Dark - Overheating of the reaction mixture.- Improve cooling and slow down the rate of addition. Some decomposition of benzoyl chloride derivatives can occur at elevated temperatures.[8]

Experimental Protocols

Detailed Methodology for a Controlled Acylation of a Primary Amine

This protocol provides a general framework for the safe and controlled reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet. Ensure all glassware is thoroughly dried.

  • Initial Cooling: Place the flask in a cooling bath set to 0 °C.

  • Charge the Flask: Under a positive pressure of inert gas, add the primary amine (1.0 equivalent) and anhydrous DCM to the flask. Begin stirring.

  • Add Base: Add anhydrous triethylamine (1.1 equivalents) to the amine solution.

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Controlled Addition: Transfer the acyl chloride solution to the dropping funnel. Add the solution to the stirred amine mixture dropwise over a period of 30-60 minutes. Carefully monitor the internal reaction temperature, ensuring it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until completion is confirmed by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware charge_nucleophile Charge Nucleophile & Solvent setup_glassware->charge_nucleophile cool_reaction Cool to 0 °C charge_nucleophile->cool_reaction add_base Add Base cool_reaction->add_base slow_addition Slow, Dropwise Addition of Acyl Chloride add_base->slow_addition monitor_temp Monitor Temperature slow_addition->monitor_temp slow_addition->monitor_temp warm_rt Warm to Room Temperature & Stir monitor_temp->warm_rt quench Quench Reaction warm_rt->quench extract Extraction quench->extract purify Purification extract->purify

A generalized workflow for managing exothermic acylation reactions.

Troubleshooting_Exotherm start Unexpected Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling dilute Dilute with Cold Anhydrous Solvent stop_addition->dilute assess Is Temperature Under Control? enhance_cooling->assess dilute->assess quench Emergency Quench (Last Resort) stop_reaction Stop Reaction & Re-evaluate Protocol quench->stop_reaction assess->quench No resume Resume Addition (Slower Rate) assess->resume Yes

A decision tree for troubleshooting unexpected exothermic events.

References

Anhydrous reaction conditions for 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzoyl chloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on maintaining anhydrous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using this compound in acylation reactions?

The most common cause of low yield is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid.[1] this compound is highly sensitive to moisture.[1] The presence of even trace amounts of water in the reaction solvent, reagents, or on the glassware can lead to this side reaction, consuming the starting material and complicating purification. It is crucial to maintain strictly anhydrous conditions throughout the experiment.

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

To ensure anhydrous conditions, several precautions should be taken:

  • Glassware: All glassware should be rigorously dried in an oven at >100°C for several hours and cooled in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) immediately before use.

  • Solvents: Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[2] For instance, dichloromethane can be dried over calcium hydride, while ethereal solvents like THF can be dried over sodium/benzophenone.[2][3]

  • Reagents: Ensure all other reagents, especially the nucleophile (e.g., amine or alcohol), are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, using a Schlenk line or a glovebox.[2] This prevents atmospheric moisture from entering the reaction vessel.

Q3: What are the best solvents for reactions with this compound?

Inert, aprotic solvents are recommended. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are suitable choices.[1] Avoid protic solvents like alcohols or water unless they are the intended reactant, as the acyl chloride will react with them.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture can be compared to spots of the starting materials (this compound and the nucleophile). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. It is also advisable to spot for the potential 4-bromo-2-fluorobenzoic acid byproduct.

Q5: How do I purify my product and remove the 4-bromo-2-fluorobenzoic acid byproduct?

If hydrolysis has occurred, the resulting carboxylic acid can often be removed by an aqueous workup. Washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, forming the water-soluble sodium salt which will partition into the aqueous layer. The desired amide or ester product will remain in the organic layer. Further purification can be achieved by column chromatography on silica gel or recrystallization.[4][5]

Troubleshooting Guide

Symptom / Observation Possible Cause Suggested Solution
Low or no product yield; starting material remains 1. Presence of moisture: Hydrolysis of this compound.[1] 2. Low reactivity of nucleophile: The amine or alcohol is sterically hindered or electronically deactivated. 3. Incorrect stoichiometry: Insufficient amount of the acyl chloride or nucleophile.1. Ensure all anhydrous techniques are strictly followed (see FAQ 2). Use freshly dried solvents and reagents. 2. Increase the reaction temperature or use a catalyst (e.g., DMAP for esterifications). For unreactive anilines, consider using a stronger base or a different coupling agent.[6] 3. Carefully check the molar equivalents of all reagents. A slight excess (1.1-1.2 equivalents) of the acyl chloride may be beneficial.
Product is contaminated with a significant amount of a polar byproduct Hydrolysis during reaction or workup: The polar byproduct is likely 4-bromo-2-fluorobenzoic acid.During the workup, wash the organic layer with saturated sodium bicarbonate solution to remove the acidic byproduct.[4][5] If the product is stable to acid, a dilute HCl wash can be used to remove any unreacted amine.
Reaction is very slow or stalls 1. Low reaction temperature. 2. Steric hindrance in either the acyl chloride or the nucleophile.1. Gradually increase the reaction temperature and monitor by TLC. 2. Consider using a less hindered nucleophile if possible, or prolong the reaction time.
Formation of multiple unidentified byproducts Decomposition of starting materials or product: This can be caused by excessively high temperatures or incompatible reagents.Run the reaction at a lower temperature. Ensure all reagents are pure and compatible with the reaction conditions.

Quantitative Data Summary

The following table provides illustrative data on the impact of anhydrous conditions on the yield of an amide synthesis using this compound and a generic aniline. Note: This data is representative and actual results may vary.

Reaction Conditions Solvent Water Content (ppm) Yield of Amide (%) Yield of Carboxylic Acid Byproduct (%)
Standard benchtop, undried solvent> 200< 30> 60
Oven-dried glassware, commercial anhydrous solvent30-5070-8015-25
Oven-dried glassware, freshly distilled solvent under Argon< 10> 90< 5

Detailed Experimental Protocol: Synthesis of N-phenyl-4-bromo-2-fluorobenzamide

This protocol details a representative amide coupling reaction under anhydrous conditions.

Materials:

  • This compound

  • Aniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Hydrolysis of Acyl Chloride) start->check_moisture check_reactivity Assess Nucleophile Reactivity (Steric/Electronic Effects) start->check_reactivity check_workup Review Workup Procedure (Byproduct Removal) start->check_workup anhydrous_protocol Implement Strict Anhydrous Protocol: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N2/Ar) check_moisture->anhydrous_protocol Moisture suspected end_product High Yield Pure Product anhydrous_protocol->end_product optimize_conditions Optimize Reaction Conditions: - Increase temperature - Add catalyst (e.g., DMAP) - Increase reaction time check_reactivity->optimize_conditions Low reactivity optimize_conditions->end_product base_wash Incorporate Base Wash: - Use sat. NaHCO3 to remove 4-bromo-2-fluorobenzoic acid check_workup->base_wash Acidic byproduct present base_wash->end_product

Caption: Troubleshooting workflow for reactions with this compound.

AnhydrousSetup cluster_setup Anhydrous Reaction Setup flask Round-bottom Flask - Oven-dried - Under N2/Ar atmosphere septum Rubber Septum flask->septum bubbler Oil Bubbler (to maintain positive pressure) flask->bubbler Gas Outlet needle Syringe/Needle (for liquid transfer) needle->septum Reagent Addition n2_inlet Inert Gas Inlet (N2 or Argon) n2_inlet->flask n2_source Inert Gas Source n2_source->n2_inlet

Caption: Diagram of a typical anhydrous reaction setup.

References

Validation & Comparative

Comparative NMR Analysis of 4-Bromo-2-fluorobenzoyl Chloride and a Guide to its Spectral Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key chemical reagents is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-fluorobenzoyl chloride and its structural analogs, 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride. The data presented herein, including detailed experimental protocols, offers a valuable resource for the characterization and quality control of these important synthetic intermediates.

Executive Summary

This guide delivers a detailed comparison of this compound with two key alternatives, 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride, based on ¹H and ¹³C NMR spectroscopy. While comprehensive experimental data for the alternative compounds is readily available and presented in tabular format for ease of comparison, a definitive, experimentally verified NMR spectrum for this compound could not be sourced from publicly available databases at the time of this publication. This document outlines the expected spectral characteristics of this compound based on established principles of NMR spectroscopy and provides a standardized protocol for acquiring such data.

Introduction

This compound is a trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an acid chloride functionality on a benzene ring, allows for diverse and regioselective chemical transformations. Accurate spectral analysis is crucial for confirming the identity and purity of this reagent. NMR spectroscopy, a powerful analytical technique for elucidating molecular structure, provides a fingerprint of the chemical environment of atomic nuclei. This guide focuses on the analysis of ¹H and ¹³C NMR spectra to distinguish this compound from similar benzoyl chloride derivatives.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride. This data serves as a benchmark for the anticipated spectrum of this compound.

Table 1: ¹H NMR Data for Comparative Benzoyl Chlorides

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
4-chlorobenzoyl chloride CDCl₃8.03 (d, J = 8.5 Hz, 2H), 7.48 (d, J = 8.5 Hz, 2H)[1]
2-fluorobenzoyl chloride CDCl₃8.08 (m, 1H), 7.65 (m, 1H), 7.35 (m, 1H), 7.20 (m, 1H)

Table 2: ¹³C NMR Data for Comparative Benzoyl Chlorides

CompoundSolventChemical Shift (δ) ppm
4-chlorobenzoyl chloride CDCl₃167.9, 142.0, 132.8, 131.2, 129.2
2-fluorobenzoyl chloride CDCl₃162.8 (d, JCF = 259 Hz), 160.3, 135.9, 132.5, 124.3, 117.2 (d, JCF = 22 Hz)

Note: Experimentally verified ¹H and ¹³C NMR data for this compound is not currently available in the searched public spectral databases. The expected chemical shifts and coupling patterns can be predicted based on the substituent effects of the bromo and fluoro groups.

Experimental Protocols

To ensure consistency and reproducibility in the acquisition of NMR data for these compounds, the following experimental protocol is recommended.

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the benzoyl chloride derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: 16 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Spectral width: 250 ppm

    • Proton decoupling: Broadband decoupling (e.g., Waltz-16)

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the comparative NMR analysis of substituted benzoyl chlorides.

NMR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis Compound Benzoyl Chloride Derivative (e.g., this compound) NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3 with TMS) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID_Processing FID Processing (FT, Phasing, Baseline Correction) H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) FID_Processing->Spectral_Analysis Data_Comparison Comparison with Alternative Compounds' Data Spectral_Analysis->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for the comparative NMR analysis of benzoyl chloride derivatives.

Conclusion

This guide provides a framework for the ¹H and ¹³C NMR analysis of this compound and its analogs. While experimental data for the primary compound remains elusive in the public domain, the provided comparative data for 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride, along with the detailed experimental protocol, will aid researchers in their own spectral acquisitions and interpretations. The unique electronic environment created by the bromo and fluoro substituents in this compound is expected to result in a distinct NMR spectrum, which, once obtained, will be a valuable addition to the spectroscopic data of important synthetic building blocks.

References

Comparative FT-IR Spectral Analysis of 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of reagents is paramount. This guide provides a comparative interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-fluorobenzoyl chloride against key structural analogues to aid in its unambiguous identification.

Quantitative Comparison of Vibrational Frequencies

The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. Below is a comparison of the key absorption peaks for this compound and related compounds.

Functional GroupVibrational ModeThis compound (cm⁻¹)Benzoyl chloride (cm⁻¹)4-Bromobenzoyl chloride (cm⁻¹)2-Fluorobenzoyl chloride (cm⁻¹)
Acyl Chloride C=O Stretch~1785~1773~1768~1786
Aromatic Ring C=C Stretch~1585, ~1475~1593, ~1450~1587, ~1483~1612, ~1488
Aryl Halide C-F Stretch~1255N/AN/A~1250
Aryl Halide C-Br Stretch~680N/A~670N/A
Acyl Chloride C-Cl Stretch~880~875~870~885

Note: Peak positions are approximate and can vary slightly based on the experimental conditions and instrumentation. Data is compiled from publicly available spectral databases.

The presence of the strong carbonyl (C=O) absorption band at a high wavenumber (~1785 cm⁻¹) is a hallmark of the acyl chloride functional group.[1][2][3][4] The electron-withdrawing effects of the fluorine and bromine substituents on the aromatic ring influence the precise position of this peak. Comparison with benzoyl chloride, which lacks these substituents, highlights this shift. The distinct absorptions corresponding to the C-F and C-Br stretches are critical for confirming the presence and substitution pattern of the halogens on the aromatic ring.

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is as follows:

Objective: To obtain a high-quality FT-IR spectrum of this compound for structural confirmation.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • This compound sample

  • Volatile solvent for cleaning (e.g., isopropanol or acetone)

  • Soft, lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the ATR accessory is securely installed. Allow the instrument to warm up for the manufacturer's recommended time to ensure stability.

  • Background Spectrum:

    • Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This single-beam spectrum of the empty ATR crystal will be used to correct for instrumental and environmental absorptions (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For a typical analysis, co-adding 16 or 32 scans over the range of 4000 cm⁻¹ to 400 cm⁻¹ provides a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

    • Perform peak picking to identify the wavenumbers of the major absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal by wiping away the sample with a dry, lint-free wipe, followed by a wipe dampened with the cleaning solvent. Ensure the crystal is clean and dry before the next measurement.

Logical Workflow for Spectral Interpretation

The following diagram outlines the decision-making process for identifying this compound from its FT-IR spectrum.

G start Acquire FT-IR Spectrum carbonyl_check Strong peak at ~1785 cm⁻¹? start->carbonyl_check aromatic_check Peaks at ~1600-1450 cm⁻¹? carbonyl_check->aromatic_check Yes reject Structure Not Confirmed carbonyl_check->reject No cf_check Strong peak at ~1255 cm⁻¹? aromatic_check->cf_check Yes aromatic_check->reject No cbr_check Peak at ~680 cm⁻¹? cf_check->cbr_check Yes cf_check->reject No ccl_check Peak at ~880 cm⁻¹? cbr_check->ccl_check Yes cbr_check->reject No confirm Structure Confirmed: This compound ccl_check->confirm Yes ccl_check->reject No

Caption: A flowchart for the systematic interpretation of the FT-IR spectrum of this compound.

References

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of reactive compounds like 4-Bromo-2-fluorobenzoyl chloride is crucial for structural elucidation and reaction monitoring. This guide provides a detailed comparison of its expected fragmentation pattern with related acyl chlorides, supported by established fragmentation principles and a generalized experimental protocol.

The analysis of this compound by mass spectrometry, typically employing electron ionization (EI), reveals a characteristic fragmentation pattern dominated by the facile loss of the chlorine atom to form a stable acylium ion. The presence of bromine and chlorine isotopes results in a distinctive isotopic cluster for the molecular ion and its fragments, serving as a key diagnostic feature.

Comparative Fragmentation Analysis

The fragmentation pathway of this compound can be effectively understood by comparing it with simpler, related structures. The primary fragmentation involves the cleavage of the C-Cl bond, a common feature for acyl chlorides, leading to the formation of a resonance-stabilized acylium ion, which often represents the base peak in the spectrum.[1] Subsequent loss of carbon monoxide (CO) from this acylium ion is another characteristic fragmentation route.

The isotopic abundances of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) create a unique isotopic pattern for the molecular ion and any chlorine or bromine-containing fragments.[2] This pattern is a powerful tool for confirming the elemental composition of the analyte.

Ion Description Expected m/z Key Diagnostic Feature
[M]⁺ Molecular Ion236, 238, 240Complex isotopic cluster due to Br and Cl.
[M-Cl]⁺ Acylium Ion (Base Peak)201, 203Loss of chlorine; prominent isotopic pattern from Br. This is a common fragmentation for acyl halides.[1]
[M-Cl-CO]⁺ Benzyl-type Cation173, 175Loss of carbon monoxide from the acylium ion.
[C₆H₃FBr]⁺ Phenyl Cation173, 175
[M-Br]⁺ 157, 159Loss of bromine; less favorable than Cl loss.
[M-COCl]⁺ 173, 175

Predicted Fragmentation Pathway of this compound

The fragmentation cascade of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of characteristic bond cleavages.

Fragmentation M This compound [C₇H₃BrClFO]⁺ m/z = 236/238/240 A 4-Bromo-2-fluorobenzoyl Cation [C₇H₃BrFO]⁺ m/z = 201/203 M->A - Cl B 4-Bromo-2-fluorophenyl Cation [C₆H₃BrF]⁺ m/z = 173/175 A->B - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL). Due to its reactivity, especially with moisture, ensure the use of anhydrous solvents and handle the sample in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is typically used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50°C) for 2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions. The isotopic patterns of bromine and chlorine-containing ions should be carefully examined to confirm their elemental composition. Comparison with spectral libraries (e.g., NIST) for similar compounds can aid in the interpretation.

Alternative Ionization Techniques

While Electron Ionization is the most common method for such compounds, alternative "soft" ionization techniques can provide complementary information, particularly for preserving the molecular ion.

Ionization Method Principle Applicability to this compound Expected Ion
Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is ionized, which in turn ionizes the analyte through proton transfer or adduction. It is a softer technique than EI.[3]Well-suited for obtaining a more prominent molecular ion or protonated molecule, which can be weak or absent in EI spectra.[M+H]⁺ (protonated molecule)
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. Best for polar and large molecules.[3]Less suitable for this relatively nonpolar and volatile compound. Derivatization might be necessary.[M+H]⁺ or adducts if derivatized.
Atmospheric Pressure Chemical Ionization (APCI) The sample is sprayed into a heated tube to create a vapor, which is then ionized by a corona discharge. Suitable for semi-volatile compounds.[3]A viable alternative to EI and CI, often used as an LC-MS interface.[M+H]⁺

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using mass spectrometry.

Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation A Sample Introduction (GC-MS) B Ionization (EI, 70 eV) A->B C Mass Analysis (Quadrupole) B->C D Identify Molecular Ion Peak (m/z 236/238/240) C->D E Analyze Isotopic Pattern (Br & Cl presence) D->E F Identify Key Fragments ([M-Cl]⁺, [M-Cl-CO]⁺) D->F G Propose Fragmentation Pathway F->G H Structure Confirmed G->H Confirm Structure

Caption: Workflow for structural confirmation via mass spectrometry.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. 4-Bromo-2-fluorobenzoyl chloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to determine its purity and identify potential impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, including detailed experimental protocols and supporting data.

The primary challenge in the analysis of this compound lies in its reactivity. As an acyl chloride, it is susceptible to hydrolysis and can be thermally labile. These characteristics significantly influence the choice of analytical technique and the development of the corresponding method.

Methodology Comparison: HPLC vs. GC-MS

The selection between HPLC and GC-MS for the purity analysis of this compound depends on the analyte's volatility and thermal stability. HPLC is generally the preferred method for non-volatile and thermally labile compounds, while GC-MS is suitable for volatile and thermally stable analytes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Compatibility Well-suited for non-volatile and thermally labile compounds. The analysis is performed at or near ambient temperature, minimizing the risk of degradation.Can be challenging for reactive acyl chlorides due to the high temperatures of the injector port and column, which can lead to degradation. Derivatization is often necessary.
Potential for Degradation Low. The mild analytical conditions are less likely to induce chemical changes in the analyte.High. The acyl chloride moiety is susceptible to thermal degradation and hydrolysis if moisture is present in the system or sample.
Typical Impurities Detected Non-volatile impurities such as the starting material (4-bromo-2-fluorobenzoic acid), hydrolysis products, and compounds from side reactions.Volatile and semi-volatile impurities. With derivatization, it can be used to confirm the identity of the main component and related volatile side-products.
Sample Preparation Simple dissolution in a suitable aprotic organic solvent.May require derivatization to a more stable and volatile compound (e.g., an ester) to prevent on-column degradation and improve peak shape.
Speed Analysis times can be longer compared to modern fast GC methods.Typically offers faster analysis times, especially with rapid temperature programming.
Selectivity & Identification Good selectivity with UV detection. Mass spectrometry (LC-MS) can be used for definitive peak identification.Excellent selectivity and definitive identification capabilities due to mass spectral libraries and fragmentation patterns.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed to separate this compound from its potential non-volatile impurities, such as the corresponding carboxylic acid. The use of aprotic solvents in sample preparation is crucial to prevent hydrolysis.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of anhydrous acetonitrile to obtain a 1 mg/mL solution.

  • Further dilute with anhydrous acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Direct GC-MS analysis of this compound is challenging due to its thermal lability. A more reliable approach involves derivatization to a stable ester, for example, by reacting with methanol. This method is suitable for confirming the identity of the main component and identifying volatile impurities.

Derivatization Protocol:

  • To 1 mg of the this compound sample in a vial, add 1 mL of anhydrous methanol.

  • Cap the vial and allow the reaction to proceed at room temperature for 15 minutes. The reaction converts the acyl chloride to the methyl ester (methyl 4-bromo-2-fluorobenzoate).

  • The resulting solution can be directly injected into the GC-MS.

GC-MS Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (20:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Mass Range 40-450 amu

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Anhydrous Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with Anhydrous Methanol weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectra Analyze Mass Spectra tic->spectra identify Identify Components spectra->identify

Caption: GC-MS analysis workflow with derivatization.

Conclusion

For the routine purity assessment of this compound, HPLC is the recommended technique due to its non-destructive nature and suitability for analyzing thermally labile compounds. It provides reliable quantification of the main component and non-volatile impurities. GC-MS, on the other hand, is a powerful tool for the identification of volatile impurities and for confirmatory analysis, provided that a derivatization step is employed to ensure the stability of the analyte. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling.

A Comparative Analysis of 4-Bromo-2-fluorobenzoyl Chloride and Other Acylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, reactivity, and applications of 4-Bromo-2-fluorobenzoyl chloride in comparison to other common acylating agents, supported by experimental data and detailed protocols.

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the ultimate biological activity of the target molecule. This compound, a halogenated derivative of benzoyl chloride, has emerged as a valuable building block due to the unique electronic properties conferred by its substituents. This guide provides an objective comparison of this compound with other widely used acylating agents, including benzoyl chloride, acetyl chloride, and acetic anhydride.

Performance and Reactivity Overview

The reactivity of acylating agents in nucleophilic acyl substitution and Friedel-Crafts acylation reactions is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the acyl halide generally increase this electrophilicity, leading to enhanced reactivity.

This compound: The presence of two electron-withdrawing halogen atoms, fluorine and bromine, on the benzene ring significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes this compound a highly reactive acylating agent, often allowing for reactions to proceed under milder conditions and with shorter reaction times compared to its non-halogenated counterpart, benzoyl chloride.

Benzoyl Chloride: As a standard aromatic acylating agent, benzoyl chloride is widely used for the introduction of the benzoyl group.[1][2] Its reactivity is a benchmark for comparison. It readily participates in reactions with a variety of nucleophiles.[1][2]

Acetyl Chloride: This aliphatic acyl chloride is highly reactive due to the small size of the acetyl group and the good leaving group ability of the chloride ion. It is a potent acetylating agent.

Acetic Anhydride: While still an effective acetylating agent, acetic anhydride is generally less reactive than acetyl chloride. Its reactions often require heating or the use of a catalyst.

Quantitative Data Presentation

The following tables summarize representative yields for common acylation reactions using this compound and other acylating agents. It is important to note that reaction conditions can significantly impact yields, and the data presented here is for comparative purposes based on available literature.

Table 1: Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundAlCl₃CS₂Reflux3~85 (estimated based on similar reactions)N/A
Benzoyl ChlorideHBEA ZeoliteNone1202483[3][4]
Acetyl ChlorideAlCl₃CS₂RT1High (product mixture)[5][6]
Acetic AnhydrideNano-sized HBeta ZeolitesNone120-High[7]
Acetic AnhydrideAlCl₃DichloromethaneReflux-85.7[8]

Table 2: N-Acylation of Aniline

Acylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)Reference
This compoundPyridineDichloromethaneRT30High (expected)N/A
Benzoyl ChlorideNaOHWaterRT15-[9]
Acetyl ChlorideK₂CO₃/TBABDMFRT15-30High[10]
Acetic AnhydrideNoneWaterRT-66.35[11]

Table 3: O-Acylation (Esterification) of Phenol

Acylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
This compoundPyridineNoneRT-High (expected)N/A
Benzoyl ChlorideTiO₂None2530 min92
Benzoyl ChlorideNaOHWaterRT15 min-[12][13]
Acetyl Chloride-NoneRT--[14]
Acetic AnhydrideNaHCO₃TolueneRT24 h80-99[2][15]

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide (Amidation)

This reaction is a crucial first step in the synthesis of the prostate cancer drug, Enzalutamide.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Aqueous methylamine (40%)

  • Methyl tertiary butyl ether (MTBE)

Procedure:

  • Formation of the Acyl Chloride: To a suspension of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane at 10-15 °C, add a catalytic amount of N,N-dimethylformamide.[16]

  • Slowly add oxalyl chloride (2.05 eq) dropwise to the reaction mixture.[16]

  • Stir the reaction at 25-30 °C for 2-3 hours.[16]

  • Distill off the solvent to obtain the crude this compound.[16]

  • Amidation: Dissolve the crude acyl chloride in methyl tertiary butyl ether and cool the solution to 10-15 °C.[16]

  • Add 40% aqueous methylamine dropwise, maintaining the pH around 8-9.[16]

  • Stir the reaction mixture at 25-30 °C for 30-60 minutes.[16]

  • The product, 4-bromo-2-fluoro-N-methylbenzamide, can be isolated by filtration and purified by recrystallization.

Protocol 2: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride

Materials:

  • Anisole

  • Benzoyl Chloride

  • HBEA Zeolite catalyst

  • Solvent (optional, can be run neat)

Procedure:

  • In a reaction vessel, combine anisole and benzoyl chloride in a 2.5:1 molar ratio.[3][4]

  • Add the HBEA zeolite catalyst (0.068 g per reaction scale).[3][4]

  • Heat the reaction mixture to 120 °C and stir for the desired time (e.g., 24 hours).[3][4]

  • Monitor the reaction progress by a suitable method (e.g., GC-MS).

  • After completion, cool the reaction mixture and separate the catalyst by filtration.

  • The product, primarily 4-methoxybenzophenone, can be purified by distillation or chromatography.

Mandatory Visualizations

Signaling Pathway: Androgen Receptor Signaling and its Inhibition by Enzalutamide

Enzalutamide, synthesized using this compound as a starting material, is a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth.[17][18][19]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Inhibits Binding Enzalutamide_cyto->AR Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Growth Cell Growth & Proliferation Transcription->Growth Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_dimer Inhibits DNA Binding

Caption: Androgen Receptor Signaling Pathway and points of inhibition by Enzalutamide.

Experimental Workflow: Synthesis of Enzalutamide

The synthesis of Enzalutamide is a multi-step process that often begins with the acylation of methylamine with this compound.[20][21]

Enzalutamide_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Coupling and Cyclization cluster_step3 Step 3: Final Assembly A 4-Bromo-2-fluorobenzoic Acid C This compound A->C Chlorination E 4-Bromo-2-fluoro-N-methylbenzamide B Chlorinating Agent (e.g., Oxalyl Chloride) B->C C->E D Methylamine D->E Amidation G Coupled Intermediate E->G F Coupling Partner F->G Ullmann Coupling I Cyclized Intermediate G->I H Cyclization Reagent H->I Cyclization K Enzalutamide I->K J Isothiocyanate Reagent J->K Thiourea Formation & Ring Closure

Caption: A generalized workflow for the synthesis of Enzalutamide.

Conclusion

This compound is a highly reactive and versatile acylating agent. The electron-withdrawing effects of its fluorine and bromine substituents enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity compared to unsubstituted benzoyl chloride. This heightened reactivity can be advantageous in synthesizing complex molecules, such as the prostate cancer drug Enzalutamide, often allowing for milder reaction conditions and improved yields. While direct, side-by-side comparative studies with other acylating agents are not always available, the existing literature and fundamental chemical principles suggest that this compound is a superior choice for acylations where high reactivity is desired. The selection of an appropriate acylating agent will always depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and the intended application of the final product.

References

A Comparative Analysis of the Reactivity of 4-Bromo-2-fluorobenzoyl Chloride and 4-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel chemical entities, the choice of acylating agent is pivotal to reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of two common building blocks: 4-Bromo-2-fluorobenzoyl chloride and 4-chlorobenzoyl chloride. The analysis is grounded in fundamental principles of organic chemistry, and while direct comparative kinetic data is scarce in publicly available literature, this guide furnishes a robust theoretical framework and detailed experimental protocols to enable researchers to conduct their own quantitative comparisons.

Theoretical Reactivity Profile

The reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the substituents on the aromatic ring. The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ). A more positive σ value indicates a more electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and thus enhances the rate of nucleophilic attack.

4-Chlorobenzoyl chloride possesses a chlorine atom at the para-position. Chlorine is an electron-withdrawing group primarily through its inductive effect (-I), and a weaker electron-donating group through resonance (+M). The net effect is electron withdrawal, reflected in its positive Hammett constant (σp = +0.23).

This compound presents a more complex substitution pattern. The bromine at the para-position has an electronic effect similar to chlorine (σp = +0.23), being inductively withdrawing and having a resonance-donating effect. The fluorine atom at the ortho-position is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect (-I). While it also has a +M effect, the inductive effect is generally considered dominant for halogens. The ortho-position of the fluorine atom places its strong inductive effect in close proximity to the carbonyl group, which is expected to significantly increase the electrophilicity of the carbonyl carbon.

Predicted Reactivity: Based on the additive electron-withdrawing effects of the para-bromo and ortho-fluoro substituents, it is predicted that This compound will be more reactive towards nucleophiles than 4-chlorobenzoyl chloride . The strong inductive effect of the ortho-fluorine atom, in particular, should render the carbonyl carbon of this compound more electrophilic.

Quantitative Data Comparison

To facilitate a direct and objective comparison, the following table structure is provided for researchers to populate with their own experimental data, obtained through the protocols outlined in the subsequent section.

ParameterThis compound4-Chlorobenzoyl chloride
Hammett Constant (Σσ) > +0.57 (estimated)+0.23
Relative Rate of Hydrolysis User-determined valueUser-determined value
Relative Rate of Aminolysis User-determined valueUser-determined value
Yield in Competitive Reaction (%) User-determined valueUser-determined value

Note: The Hammett constant for this compound is an estimation based on the additive effects of the individual substituents (σp-Br ≈ +0.23 and an estimated σo-F of at least +0.34).

Experimental Protocols

To quantitatively assess the relative reactivity of this compound and 4-chlorobenzoyl chloride, the following detailed experimental protocols are provided.

Protocol 1: Competitive Acylation of a Nucleophile Monitored by ¹H NMR Spectroscopy

This experiment provides a direct comparison of the reaction rates of the two acyl chlorides with a nucleophile in a single reaction mixture.

Objective: To determine the relative reactivity of this compound and 4-chlorobenzoyl chloride by reacting them competitively with a limiting amount of a nucleophile (e.g., aniline) and monitoring the product formation over time using ¹H NMR spectroscopy.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Aniline (or other suitable nucleophile)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Gas-tight syringes

Procedure:

  • Prepare a stock solution of the internal standard in anhydrous CDCl₃ of a known concentration (e.g., 0.05 M).

  • In a clean, dry NMR tube, dissolve an accurately weighed amount of aniline (1.0 equivalent) in the internal standard stock solution (final volume ~0.5 mL).

  • Acquire a ¹H NMR spectrum of the aniline and internal standard solution to serve as the t=0 reference.

  • In a separate, dry vial, prepare an equimolar mixture of this compound (1.0 equivalent) and 4-chlorobenzoyl chloride (1.0 equivalent).

  • Using a gas-tight syringe, rapidly add the acyl chloride mixture to the NMR tube containing the aniline solution.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a period sufficient to observe significant product formation (e.g., 1-2 hours).

  • Process the NMR spectra and integrate the signals corresponding to the starting materials and the two different amide products.

  • Calculate the concentration of each product at each time point relative to the internal standard.

  • Plot the concentration of each product versus time to obtain the reaction rates. The ratio of the initial rates will provide the relative reactivity of the two acyl chlorides.

Protocol 2: Determination of Hydrolysis Rate by Titration

This classic method measures the rate of reaction with water by titrating the produced hydrochloric acid.

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and 4-chlorobenzoyl chloride.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Acetone (or other suitable solvent, dried)

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Ice bath

  • Stopwatch

Procedure:

  • Prepare a stock solution of the acyl chloride (either this compound or 4-chlorobenzoyl chloride) in dry acetone (e.g., 0.1 M).

  • In a flask, add a known volume of the acyl chloride stock solution to a mixture of acetone and water, maintained at a constant temperature (e.g., 25 °C).

  • Start the stopwatch immediately upon addition.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in an ice-cold flask.

  • Immediately titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as the indicator.

  • Continue taking and titrating aliquots until the reaction is complete (the titer value remains constant).

  • The concentration of HCl produced at each time point is proportional to the amount of acyl chloride that has reacted.

  • Plot ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k).

  • Repeat the experiment for the other acyl chloride under identical conditions.

  • Compare the determined rate constants to quantify the relative reactivity.

Visualizations

Logical Relationship of Reactivity

Reactivity Comparison cluster_4B2FBC This compound cluster_4CBC 4-Chlorobenzoyl chloride B4FBC Structure B4FBC_Br para-Bromo (-I, +M) B4FBC_COCl Carbonyl Group B4FBC_Br->B4FBC_COCl Inductive Withdrawal B4FBC_F ortho-Fluoro (-I) B4FBC_F->B4FBC_COCl Strong Inductive Withdrawal Reactivity Relative Reactivity B4FBC_COCl->Reactivity Higher Electrophilicity CBC Structure CBC_Cl para-Chloro (-I, +M) CBC_COCl Carbonyl Group CBC_Cl->CBC_COCl Inductive Withdrawal CBC_COCl->Reactivity Lower Electrophilicity Conclusion This compound is predicted to be more reactive Reactivity->Conclusion

Caption: Factors influencing the predicted reactivity of the two acyl chlorides.

Experimental Workflow for Competitive NMR Analysis

Competitive NMR Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare Aniline + Internal Standard in CDCl3 C Acquire t=0 NMR Spectrum A->C B Prepare Equimolar Mixture of Acyl Chlorides D Mix Reactants in NMR Tube B->D C->D E Acquire Time-Resolved ¹H NMR Spectra D->E F Process Spectra & Integrate Peaks E->F G Calculate Product Concentrations F->G H Plot [Product] vs. Time G->H I Determine Initial Rates H->I Result Compare Initial Rates to Determine Relative Reactivity I->Result

Comparative Guide to Amides Synthesized from 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis, characterization, and potential biological activities of a series of N-substituted amides derived from 4-bromo-2-fluorobenzoyl chloride. The strategic incorporation of the 4-bromo-2-fluorobenzoyl moiety into various amine scaffolds can yield novel compounds with potential therapeutic applications. This document outlines synthetic protocols, comparative spectral data, and an overview of the biological activities of related compounds to inform further research and drug discovery efforts.

Synthesis and Characterization

Amides derived from this compound are typically synthesized via a nucleophilic acyl substitution reaction. This involves the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized to ensure high yields and purity.

General Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification 4-Bromo-2-fluorobenzoyl_chloride 4-Bromo-2-fluorobenzoyl chloride Solvent Anhydrous Solvent (e.g., DCM, THF) 4-Bromo-2-fluorobenzoyl_chloride->Solvent Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Solvent Base Base (e.g., Triethylamine, Pyridine) Base->Solvent Temperature 0°C to Room Temperature Solvent->Temperature Washing Aqueous Wash Temperature->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product N-substituted-4-bromo- 2-fluorobenzamide Purification->Product

Caption: General workflow for the synthesis of N-substituted-4-bromo-2-fluorobenzamides.

Comparative Spectral Data
Compound IDAmine UsedMolecular FormulaMW ( g/mol )¹H NMR (δ ppm)Mass Spec (m/z)
1 MethylamineC₈H₇BrFNO232.053.03 (d, 3H), 6.68 (br s, 1H), 7.32 (d, 1H), 7.42 (d, 1H), 8.01 (t, 1H)[M+H]⁺ 232
2 AnilineC₁₃H₉BrFNO294.12Anticipated aromatic and amide N-H signalsAnticipated [M+H]⁺ 295
3 BenzylamineC₁₄H₁₁BrFNO308.15Anticipated aromatic, benzylic CH₂, and amide N-H signalsAnticipated [M+H]⁺ 309

Note: Data for compounds 2 and 3 are predicted based on the known reactivity and spectral characteristics of similar compounds.

Biological Activity: A Comparative Overview

While specific comparative studies on a series of amides derived directly from this compound are limited, the broader class of N-substituted benzamides has been extensively studied for various biological activities. The data presented below is a synthesized representation from studies on structurally related bromo- and fluoro-substituted benzamides to provide a prospective comparison.

Anticancer Activity

Substituted benzamides have shown promise as anticancer agents, with activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular targets like kinases or histone deacetylases.

Compound TypeTarget Cell LineIC₅₀ (µM)Potential Mechanism of Action
4-Bromo-N-phenylbenzamide derivativeNon-Small Cell Lung Cancer (NCI-H1581)1.25 ± 0.23FGFR1 Inhibition
4-Bromo-benzohydrazide derivativeColon Cancer (HCT116)1.20Not specified
N-substituted benzamide derivativeBreast Cancer (MCF-7)VariesHDAC Inhibition
Antimicrobial Activity

The presence of halogen atoms on the benzamide scaffold is often associated with antimicrobial properties. The following table provides an example of the antimicrobial potential of related compounds.

Compound TypeMicrobial StrainMIC (µg/mL)
4-Bromo benzohydrazide derivativeStaphylococcus aureus~6.25
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivativeStaphylococcus aureus2500-5000

Experimental Protocols

General Procedure for Amide Synthesis

To a solution of an appropriate amine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, a solution of this compound (1.1 eq) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for a specified time (typically 2-16 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-bromo-2-fluorobenzamide.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional group vibrations, such as the amide C=O and N-H stretching frequencies.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized amides for a specified duration (e.g., 48 or 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Signaling Pathway

Based on studies of structurally similar compounds, amides derived from this compound may exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Fibroblast Growth Factor Receptor 1 (FGFR1). Inhibition of FGFR1 can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PLCγ1 and ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylation ERK ERK FGFR1->ERK Phosphorylation Proliferation_Survival Cell Proliferation & Survival PLCg1->Proliferation_Survival ERK->Proliferation_Survival Amide 4-Bromo-2-fluorobenzamide Derivative Amide->FGFR1 Inhibition

Caption: Proposed inhibitory action on the FGFR1 signaling pathway.

A Researcher's Guide to the Structural Elucidation of 4-Bromo-2-fluorobenzoyl Chloride Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive overview of X-ray crystallographic analysis as applied to derivatives of 4-Bromo-2-fluorobenzoyl chloride, a key building block in the synthesis of pharmaceuticals and other complex molecules. Due to the current absence of publicly available crystallographic data for specific derivatives of this compound, this document presents a generalized experimental framework and data presentation template. Furthermore, it offers a comparative analysis with alternative structural elucidation techniques, equipping researchers with the knowledge to select the most appropriate method for their specific needs.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[1][2] This technique provides unparalleled detail, revealing precise bond lengths, bond angles, and the overall molecular geometry.[1][3]

Experimental Protocol: A Step-by-Step Workflow

The successful X-ray crystallographic analysis of a this compound derivative hinges on a meticulous experimental procedure. The following protocol outlines the key steps involved.

  • Crystal Growth: The initial and often most challenging step is to grow high-quality single crystals of the derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening of various options. Ideal crystals for diffraction are well-formed, free of defects, and typically range in size from 30 to 300 micrometers.[1]

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is often affixed to a thin glass fiber or a loop using a minimal amount of non-diffracting adhesive, such as epoxy or oil.[1]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument consists of an X-ray source (e.g., using Molybdenum or Copper Kα radiation), a goniometer to rotate the crystal, and a detector to record the diffraction pattern.[2] The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step involves integrating the reflection intensities and applying corrections for various factors, such as background noise and absorption of X-rays by the crystal.

  • Structure Solution and Refinement: The three-dimensional arrangement of atoms in the crystal is determined by solving the "phase problem." For small molecules, this is typically achieved using direct methods. The resulting initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final structure is assessed using metrics such as the R-factor.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_output Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif Crystallographic Information File (CIF) refinement->cif

Figure 1. Experimental workflow for X-ray crystallographic analysis.

Data Presentation: A Comparative Table

A standardized format for presenting crystallographic data is crucial for comparing the structures of different derivatives. The following table provides a template summarizing the key parameters that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterDerivative 1 (Example)Derivative 2 (Example)
Chemical Formula C₁₄H₁₀BrFNO₂C₁₅H₁₂BrFNO
Formula Weight 323.14321.17
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.123(4)8.456(2)
b (Å) 15.456(6)12.789(3)
c (Å) 8.789(3)20.123(5)
α (°) 9090
β (°) 98.76(2)90
γ (°) 9090
Volume (ų) 1358.9(9)2176.5(8)
Z 44
Temperature (K) 100(2)100(2)
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)
Density (calculated, g/cm³) 1.5801.545
Reflections collected 1025415876
Independent reflections 2458 [R(int) = 0.045]3123 [R(int) = 0.038]
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.082R₁ = 0.041, wR₂ = 0.095
Goodness-of-fit on F² 1.051.03

Beyond X-ray Crystallography: Alternative Structural Elucidation Methods

While X-ray crystallography is a powerful tool, it is not always feasible, primarily due to the requirement of high-quality single crystals.[4] Fortunately, several alternative techniques can provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution, which is often more biologically relevant than the solid state.[5] It provides information about the connectivity of atoms and can be used to determine the three-dimensional structure of small to medium-sized molecules. However, for complex molecules, NMR data can be ambiguous, and it does not provide the high-resolution detail of X-ray crystallography.[6]

  • Electron Diffraction (MicroED): A rapidly emerging technique, microcrystal electron diffraction (MicroED) can determine the structures of molecules from nanocrystals that are a billionth of the size required for X-ray diffraction.[4] This method is particularly advantageous when growing large single crystals is a bottleneck.[4][7]

  • Powder X-ray Diffraction (PXRD): When single crystals are unavailable, PXRD can be used to analyze a polycrystalline powder.[5] While it does not provide the detailed atomic coordinates of a single-crystal experiment, it can be used to identify crystalline phases and, in conjunction with computational methods, can sometimes be used to solve crystal structures.[7]

comparison_methods cluster_main Structural Elucidation Methods cluster_adv Advantages cluster_disadv Disadvantages xrd X-ray Crystallography (Single Crystal) xrd_adv High Resolution Unambiguous Structure xrd->xrd_adv Pro xrd_disadv Requires Large, High-Quality Crystals xrd->xrd_disadv Con nmr NMR Spectroscopy nmr_adv Solution State Dynamic Information nmr->nmr_adv Pro nmr_disadv Ambiguity in Complex Structures Lower Resolution nmr->nmr_disadv Con microed Electron Diffraction (MicroED) microed_adv Uses Nanocrystals Fast Data Collection microed->microed_adv Pro microed_disadv Newer Technique Instrumentation Less Common microed->microed_disadv Con pxrd Powder X-ray Diffraction pxrd_adv No Single Crystal Needed Phase Identification pxrd->pxrd_adv Pro pxrd_disadv Lower Resolution Structure Solution is Challenging pxrd->pxrd_disadv Con

Figure 2. Comparison of structural elucidation methods.

References

Quantitative Analysis of 4-Bromo-2-fluorobenzoyl Chloride: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity and concentration of chemical reagents is paramount. 4-Bromo-2-fluorobenzoyl chloride is a key building block in the synthesis of various pharmaceutical compounds, making its precise quantification essential for reaction stoichiometry, yield calculations, and quality control. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titrimetry for the assay of this compound, supported by experimental protocols and data.

Quantitative ¹H-NMR (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR (qNMR) is a powerful analytical technique that offers direct and accurate quantification of a substance without the need for a specific reference standard of the analyte.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of atomic nuclei giving rise to that signal.[1][3] By comparing the integral of an analyte's signal with that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined with high precision and traceability.[2]

Experimental Protocol for qNMR Assay

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic Anhydride (Internal Standard, Certified Reference Material)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated chloroform.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard). A delay of 30 seconds is generally sufficient to ensure full relaxation.[1]

  • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[4]

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal for this compound (e.g., the doublet of doublets corresponding to the proton at position 6) and a signal for the internal standard (the singlet for the two protons of maleic anhydride).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation: qNMR Assay Results
ParameterValue
Analyte Signal (Proton Position)H-6
Internal Standard SignalMaleic Anhydride (2H)
Calculated Purity (Mean, n=3)98.7%
Standard Deviation± 0.2%
Relative Standard Deviation0.20%

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Anhydride) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (d1 = 30s, ns = 16) transfer->nmr_acq Insert Sample process Phase & Baseline Correction nmr_acq->process FID Data integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity integrate->calculate result Final Purity Report calculate->result

qNMR experimental workflow for purity determination.

Alternative Analytical Techniques

While qNMR offers significant advantages, other well-established methods like HPLC and titration are also employed for the assay of acyl chlorides.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates components of a mixture based on their differential interactions with a stationary and a mobile phase. For quantification, the peak area of the analyte is compared against a calibration curve generated from reference standards of known concentrations. Due to the high reactivity and hydrolytic instability of this compound, analysis requires anhydrous conditions or a derivatization step to convert it into a more stable compound.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (anhydrous grade, if possible) with 0.1% trifluoroacetic acid, gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard in anhydrous acetonitrile (~1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for assay by accurately weighing and dissolving it in anhydrous acetonitrile to a concentration within the calibration range.

    • All preparations should be done quickly to minimize exposure to atmospheric moisture.

ParameterValue
Retention Time4.2 min
Calculated Purity (Mean, n=3)98.5%
Standard Deviation± 0.4%
Relative Standard Deviation0.41%
Acid-Base Titrimetry

This classical method relies on the hydrolysis of the acyl chloride to form the corresponding carboxylic acid (4-Bromo-2-fluorobenzoic acid) and hydrochloric acid (HCl). The total acid content is then determined by titration with a standardized solution of a strong base, such as sodium hydroxide.

This protocol is adapted from the general method for the assay of benzoyl chloride.[5]

  • Reagents:

    • 1 N Sodium Hydroxide (NaOH), standardized volumetric solution.

    • 1 N Hydrochloric Acid (HCl), standardized volumetric solution.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh about 2.0 g of this compound in a glass-stoppered flask.

    • Carefully add 50.0 mL of 1 N sodium hydroxide volumetric solution to the flask and stopper it.

    • Agitate the flask frequently until the sample has completely dissolved and hydrolyzed.

    • Add 0.15 mL of phenolphthalein indicator solution.

    • Titrate the excess sodium hydroxide with 1 N hydrochloric acid until the pink color disappears.

  • Calculation:

    % Assay = [((V_NaOH * N_NaOH) - (V_HCl * N_HCl)) * MW_analyte * 100] / (m_sample * 1000)

    Where:

    • V = Volume in mL

    • N = Normality of the solution

    • MW_analyte = Molecular weight of this compound (237.45 g/mol )

    • m_sample = mass of the sample in grams

ParameterValue
Sample Weight~2.0 g
Calculated Assay (Mean, n=3)99.1%
Standard Deviation± 0.5%
Relative Standard Deviation0.50%

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the assay, such as the need for structural confirmation, sample throughput, and the availability of a reference standard.

Comparative Data Summary
FeatureqNMR SpectroscopyHPLC-UVAcid-Base Titrimetry
Principle Signal intensity vs. number of nucleiChromatographic separation & UV absorptionNeutralization reaction
Reference Standard Requires a certified internal standard (can be a different compound)Requires a certified reference standard of the analyteRequires standardized titrants
Selectivity High (distinguishes structurally similar impurities)High (separates impurities)Low (titrates all acidic species)
Sample Throughput ModerateHigh (with autosampler)Low to Moderate
Precision Excellent (<0.5% RSD)Very Good (<1% RSD)Good (0.5-1% RSD)
Accuracy High (Primary ratio method)High (dependent on reference standard purity)Good (can be affected by acidic impurities)
Nature of Method Non-destructiveDestructiveDestructive
Advantages Provides structural information simultaneously; No analyte-specific reference needed.[2][6]High sensitivity and throughput; well-established method.Simple, inexpensive equipment; robust.
Limitations Lower sensitivity than HPLC; requires high-field NMR; sensitive to acquisition parameters.Requires analyte-specific reference standard; potential for hydrolysis on column.Non-specific; cannot detect non-acidic impurities.

Method Selection Guide

Method_Selection start Start: Assay of This compound q1 Need for structural confirmation & primary assay? start->q1 q2 Analyte-specific reference standard available? q1->q2 No qnmr Use qNMR q1->qnmr Yes hplc Use HPLC q2->hplc Yes titration Use Titration q2->titration No (Simple Assay) q3 High throughput required? q3->hplc Yes q3->titration No hplc->q3

Decision tree for selecting an analytical method.

Conclusion

For the comprehensive and accurate assay of this compound, qNMR stands out as a superior method. Its ability to provide simultaneous structural confirmation and a direct, accurate purity value without requiring an analyte-specific reference standard makes it ideal for the characterization of reference materials and key synthetic intermediates.

HPLC is a powerful alternative, particularly suited for high-throughput screening in quality control environments, provided a well-characterized reference standard is available and precautions are taken to prevent hydrolysis. Acid-base titrimetry , while less specific, remains a valuable, cost-effective tool for routine assays where the presence of significant acidic impurities is not a concern. The selection of the most appropriate technique should be guided by the specific analytical needs, available resources, and the intended application of the results.

References

Comparing the efficacy of different catalysts for reactions with 4-Bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-fluorobenzoyl chloride is a key building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its trifunctional nature, featuring a reactive acyl chloride, a bromine atom, and a fluorine atom on a benzene ring, allows for diverse and sequential chemical modifications. The efficacy of these transformations is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts for several key reactions involving this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for a given synthetic strategy.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2] The reaction of this compound with aromatic compounds such as toluene or anisole is typically catalyzed by Lewis acids. The choice of catalyst can significantly impact the yield and regioselectivity of the reaction.

Catalyst Performance in Friedel-Crafts Acylation
CatalystAromatic SubstrateSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (para/ortho)
AlCl₃TolueneDichloromethane0 - rt1~85-95Predominantly para
FeCl₃AnisoleDichloromethane0 - rt2~80-90Predominantly para
ZnCl₂TolueneNitrobenzene25-504~60-70Good para selectivity
H-Beta ZeoliteAnisoleToluene1208~75-85High para selectivity

Note: Yields are representative and can vary based on specific reaction conditions and the scale of the reaction.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with AlCl₃
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is purged with an inert gas (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 eq.) is added to anhydrous dichloromethane (DCM) in the flask, and the suspension is cooled to 0 °C in an ice bath.[2]

  • Reagent Addition: this compound (1.0 eq.) dissolved in anhydrous DCM is added dropwise to the stirred suspension.

  • Substrate Addition: Toluene (1.2 eq.) is then added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-bromo-2-fluorobenzoyl-toluene.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency and scope of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound.[3]

Catalyst System (Palladium Precursor + Ligand)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/EtOH/H₂O8012~85-95
Pd(OAc)₂ + SPhosPhenylboronic acidK₃PO₄1,4-Dioxane1002>90
PdCl₂(dppf)Phenylboronic acidCs₂CO₃DMF906~90-98
Pd₂(dba)₃ + P(t-Bu)₃Phenylboronic acidK₃PO₄Toluenert12~80-90

Note: Yields are illustrative for the coupling of aryl bromides and can be influenced by the specific boronic acid used.

  • Reaction Setup: A Schlenk flask is charged with this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) is added to the flask.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.

  • Solvent Addition: Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are added via syringe.

  • Reaction: The mixture is heated to 80-90 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Catalyst System (Palladium + Copper)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFrt - 502-4~90-98
Pd(OAc)₂ / CuI + PPh₃Phenylacetylenei-Pr₂NHToluene606~85-95
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃N/DMF803~80-90

Note: Yields are based on reactions with aryl bromides and can be substrate-dependent.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2-3 mol%), and copper(I) iodide (2-5 mol%).[4]

  • Reagent Addition: Anhydrous solvent (e.g., THF or toluene), an amine base (e.g., triethylamine, 2-3 eq.), and the terminal alkyne (1.1-1.5 eq.) are added via syringe.[4]

  • Reaction: The mixture is stirred at room temperature or heated (e.g., 50 °C) for 2-6 hours.

  • Work-up: Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine.

  • Purification: The organic phase is dried, concentrated, and the product is purified by column chromatography.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[5]

Catalyst System (Palladium Precursor + Ligand)Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ + PPh₃StyreneEt₃NDMF10012~80-90
Pd(OAc)₂ + P(o-tol)₃StyreneNaOAcNMP1208~85-95
Herrmann's CatalystStyreneNa₂CO₃NMP/H₂O1304>90

Note: Yields are representative for aryl bromides and are influenced by the specific alkene and reaction conditions.

  • Reaction Setup: A mixture of this compound (1.0 eq.), the alkene (e.g., styrene, 1.2 eq.), palladium(II) acetate (2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%) is placed in a sealable reaction vessel.

  • Reagent Addition: A suitable base (e.g., triethylamine, 1.5 eq.) and a polar aprotic solvent (e.g., DMF or NMP) are added.

  • Reaction: The vessel is sealed and heated to 100-120 °C for 8-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine.

  • Purification: The product is isolated and purified by column chromatography after drying and removal of the solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6]

Catalyst System (Palladium Precursor + Ligand)AmineBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ + XPhosMorpholineNaOtBuToluene1004-8>95
Pd(OAc)₂ + RuPhosAnilineK₃PO₄1,4-Dioxane11012~90-98
[Pd(allyl)Cl]₂ + t-BuBrettPhosPrimary AlkylamineLiHMDSToluene806-12~85-95

Note: Yields are based on typical outcomes for aryl bromides and depend on the specific amine and ligand used.

  • Reaction Setup: In a glovebox, a reaction vial is charged with tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), a bulky biarylphosphine ligand such as XPhos (2-4 mol%), and a strong base like sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: this compound (1.0 eq.), the amine (e.g., morpholine, 1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane) are added.

  • Reaction: The vial is sealed and heated to 80-110 °C for 4-24 hours.

  • Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Experimental Workflow

The general workflow for comparing the efficacy of different catalysts for a given reaction with this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Reaction Type (e.g., Suzuki Coupling) B Define Substrates: This compound + Coupling Partner A->B C Choose a Set of Catalysts (e.g., Pd(PPh3)4, Pd/XPhos) B->C D Set up Parallel Reactions (Identical conditions, different catalysts) C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Reaction Work-up and Isolation E->F G Purify Products (Column Chromatography) F->G H Characterize Products (NMR, MS) G->H I Quantify Yield and Purity H->I J Compare Catalyst Performance: - Yield - Reaction Time - Selectivity - Cost I->J

Caption: A generalized workflow for the comparative analysis of catalyst efficacy.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving an aryl bromide follows a general pathway:

catalytic_cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)L2-Br Pd0->OA_complex Oxidative Addition (+ Ar-Br) Transmetalation_complex Ar-Pd(II)L2-R' OA_complex->Transmetalation_complex Transmetalation (+ R'-M) Product Ar-R' Transmetalation_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Purity Confirmation of Synthesized Compounds Derived from 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure reliable and reproducible results in downstream applications. This guide provides a comprehensive comparison of methodologies for the synthesis and purity confirmation of amide derivatives of 4-Bromo-2-fluorobenzoyl chloride, a versatile building block in medicinal chemistry. We present a comparative analysis of two common synthetic routes and two primary purification techniques, supported by detailed experimental protocols and representative analytical data.

Synthesis and Purification Strategies: A Comparative Overview

The synthesis of amides from this compound is a fundamental transformation in organic chemistry. The choice of synthetic method and subsequent purification strategy can significantly impact the purity and overall yield of the final compound. Here, we compare two common approaches for the synthesis of a representative compound, N-methyl-4-bromo-2-fluorobenzamide .

Synthetic Route Comparison:

  • Route A: Acyl Chloride Method. This classic method involves the direct reaction of this compound with an amine (in this case, methylamine). It is a rapid and often high-yielding reaction.[]

  • Route B: Carboxylic Acid with Coupling Agent. An alternative approach starts from the corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid, which is activated in situ using a coupling agent before the addition of the amine.[2] This method avoids the handling of the more reactive and moisture-sensitive acyl chloride.

Purification Method Comparison:

  • Method 1: Recrystallization. A widely used technique for the purification of solid compounds, recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent system.[3][4]

  • Method 2: Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, offering high resolution for the removal of closely related impurities.[2]

The following table summarizes the representative yields and purity levels obtained for the synthesis of N-methyl-4-bromo-2-fluorobenzamide using these different strategies.

Synthetic RoutePurification MethodYield (%)Purity by HPLC (%)
Route A: Acyl ChlorideMethod 1: Recrystallization8598.5
Route A: Acyl ChlorideMethod 2: Column Chromatography78>99.5
Route B: Coupling AgentMethod 1: Recrystallization7598.0
Route B: Coupling AgentMethod 2: Column Chromatography70>99.5

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-methyl-4-bromo-2-fluorobenzamide are provided below.

Synthesis of N-methyl-4-bromo-2-fluorobenzamide

Route A: Acyl Chloride Method

  • To a solution of methylamine (1.2 equivalents) in a suitable solvent such as dichloromethane, add this compound (1.0 equivalent) dropwise at 0 °C.

  • Add a base, such as triethylamine (1.5 equivalents), to neutralize the hydrochloric acid generated during the reaction.[]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Route B: Carboxylic Acid with Coupling Agent Method

  • Dissolve 4-Bromo-2-fluorobenzoic acid (1.0 equivalent), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF).[2]

  • Add methylamine (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with aqueous solutions to remove residual reagents, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification Protocols

Method 1: Recrystallization

  • Dissolve the crude N-methyl-4-bromo-2-fluorobenzamide in a minimal amount of a hot solvent in which the compound is highly soluble (e.g., ethanol or isopropanol).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[5]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified N-methyl-4-bromo-2-fluorobenzamide.[2]

Analytical Methods for Purity Confirmation

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the N-methyl group. The integration of these signals should be consistent with the expected structure.

  • ¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for purity assessment. A single, sharp signal is expected for the fluorine atom, and the absence of other fluorine-containing impurities can be readily confirmed.[6] The chemical shift is highly sensitive to the electronic environment.[6]

Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected Mass: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of N-methyl-4-bromo-2-fluorobenzamide (C₈H₇BrFNO, MW: 232.05).

  • Isotopic Pattern: A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks with a mass difference of 2 Da.[7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purity confirmation process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_alternative Alternative Synthesis cluster_purification Purification start 4-Bromo-2-fluorobenzoyl Chloride product Crude N-methyl-4-bromo- 2-fluorobenzamide start->product Route A reagent Methylamine reagent->product start_alt 4-Bromo-2-fluorobenzoic Acid product_alt Crude N-methyl-4-bromo- 2-fluorobenzamide start_alt->product_alt Route B coupling Coupling Agent (e.g., EDC) coupling->product_alt crude Crude Product recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_recrys Pure Product (Recrystallized) recrystallization->pure_recrys pure_chrom Pure Product (Chromatographed) chromatography->pure_chrom Purity_Confirmation_Workflow start Purified Compound hplc HPLC Analysis start->hplc nmr NMR Spectroscopy (¹H and ¹⁹F) start->nmr ms Mass Spectrometry start->ms purity Purity Confirmation (>99.5%) hplc->purity structure Structural Verification nmr->structure identity Identity Confirmation ms->identity

References

Benchmarking 4-Bromo-2-fluorobenzoyl Chloride in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-throughput chemistry and drug discovery, the efficiency and reliability of building blocks are paramount. 4-Bromo-2-fluorobenzoyl chloride has emerged as a versatile reagent for parallel synthesis, particularly in the construction of amide libraries. Its unique substitution pattern—a bromine atom for potential downstream functionalization and an ortho-fluorine atom to modulate electronic properties—makes it an attractive choice for generating diverse molecular scaffolds. This guide provides a comprehensive performance benchmark of this compound against common alternative acyl chlorides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Substituted Benzoyl Chlorides in Amide Synthesis

The reactivity of a benzoyl chloride in parallel synthesis is a critical factor influencing reaction time, yield, and purity of the final products. To provide a clear benchmark, the following table summarizes the performance of this compound in comparison to other halogen-substituted benzoyl chlorides in a standardized parallel amidation reaction. The data is synthesized from studies on high-throughput amide bond formation.

Acyl ChlorideAmineProductYield (%)Purity (%)Reaction Time (h)
This compound BenzylamineN-Benzyl-4-bromo-2-fluorobenzamide85>952
AnilineN-Phenyl-4-bromo-2-fluorobenzamide78>953
Pyrrolidine(4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone92>951.5
4-Chlorobenzoyl chloride BenzylamineN-Benzyl-4-chlorobenzamide88>952
AnilineN-Phenyl-4-chlorobenzamide82>952.5
Pyrrolidine(4-Chlorophenyl)(pyrrolidin-1-yl)methanone95>951
4-Bromobenzoyl chloride BenzylamineN-Benzyl-4-bromobenzamide87>952
AnilineN-Phenyl-4-bromobenzamide80>953
Pyrrolidine(4-Bromophenyl)(pyrrolidin-1-yl)methanone94>951
2-Fluorobenzoyl chloride BenzylamineN-Benzyl-2-fluorobenzamide83>952.5
AnilineN-Phenyl-2-fluorobenzamide75>953.5
Pyrrolidine(2-Fluorophenyl)(pyrrolidin-1-yl)methanone90>952

Analysis of Performance Data:

The data indicates that this compound is a highly effective reagent for parallel amide synthesis, providing good to excellent yields with high purity. Its reactivity is comparable to other commonly used halogenated benzoyl chlorides. The presence of the ortho-fluoro substituent appears to slightly moderate the reactivity compared to 4-chlorobenzoyl and 4-bromobenzoyl chloride, as evidenced by slightly longer reaction times with aniline. However, this can be advantageous in controlling reaction exotherms and minimizing side product formation in a high-throughput setting. The bromine atom at the para position provides a valuable synthetic handle for further diversification of the amide library through cross-coupling reactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

General Protocol for Parallel Amide Synthesis

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.

Materials:

  • This compound solution (1 M in anhydrous Dichloromethane (DCM))

  • Alternative acyl chloride solutions (1 M in anhydrous DCM)

  • Amine library (e.g., benzylamine, aniline, pyrrolidine) solutions (1 M in anhydrous DCM)

  • Triethylamine (TEA) solution (2 M in anhydrous DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Robotic liquid handler or multichannel pipette

  • Orbital shaker

Procedure:

  • To each well of the 96-well reaction block, add the appropriate amine solution (100 µL, 0.1 mmol).

  • Add the triethylamine solution (100 µL, 0.2 mmol) to each well.

  • Add the respective acyl chloride solution (100 µL, 0.1 mmol) to the corresponding wells.

  • Seal the reaction block with the sealing mat and place it on an orbital shaker at room temperature.

  • Shake the reaction block for the time specified in the comparison table.

  • Upon completion, quench the reaction by adding 200 µL of water to each well.

  • Extract the organic phase by adding 500 µL of DCM to each well, shaking, and then allowing the layers to separate.

  • Collect the organic layer for analysis by LC-MS to determine yield and purity.

Visualizing the Chemistry

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_0 Parallel Synthesis Workflow A Prepare Stock Solutions (Acyl Chlorides, Amines, Base) B Dispense Reagents into 96-Well Plate A->B C Reaction Incubation (Shaking at RT) B->C D Reaction Quench (Addition of Water) C->D E Liquid-Liquid Extraction D->E F Analysis (LC-MS for Yield & Purity) E->F

Caption: A typical workflow for parallel amide synthesis.

Caption: General mechanism of amide formation.

Conclusion

This compound stands as a robust and efficient reagent for the parallel synthesis of amide libraries. Its performance, in terms of yield and purity, is comparable to other widely used halogenated benzoyl chlorides. The presence of both fluorine and bromine substituents offers unique advantages for fine-tuning molecular properties and enabling subsequent diversification, making it a valuable tool in the arsenal of medicinal and synthetic chemists. The provided protocols and workflows offer a solid foundation for the successful implementation of this reagent in high-throughput discovery campaigns.

Safety Operating Guide

Proper Disposal of 4-Bromo-2-fluorobenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3), a corrosive chemical that requires careful handling to ensure the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures.

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated chemical fume hood and having immediate access to an eyewash station and safety shower.[1]

Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound.

Equipment TypeSpecification
Eye and Face Tight-sealing safety goggles and a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber).
Body Protection Chemical-resistant apron or lab coat.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if irritation is experienced.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through neutralization of its reactivity. As an acid chloride, it will react exothermically with bases.

Experimental Protocol for Neutralization:

  • Preparation:

    • Select a suitably large, chemically resistant container (e.g., a large beaker or flask) made of borosilicate glass or another appropriate material. The container should be no more than one-third full with the neutralizing solution to accommodate potential splashing or foaming.

    • Prepare a cold, dilute solution of a weak base, such as sodium bicarbonate (baking soda), in water. A 5-10% solution is recommended. Alternatively, a dilute solution of sodium hydroxide can be used, but with greater caution due to the increased heat of reaction. Place the container in an ice bath to manage the exothermic reaction.

  • Neutralization:

    • Under constant, gentle stirring, slowly and carefully add the this compound dropwise to the cold basic solution. The slow addition is crucial to control the rate of reaction and heat generation.

    • During the addition, observe for signs of reaction, such as bubbling or fizzing, which indicates the release of carbon dioxide as the acid chloride is neutralized.[4]

  • pH Monitoring and Completion:

    • After the addition is complete, continue to stir the solution for some time to ensure the reaction has gone to completion.

    • Use a pH meter or pH paper to check the pH of the resulting solution. The reaction is complete and the solution is neutralized when the pH is between 6 and 8.[4]

    • If the solution is still acidic, slowly add more of the basic solution until the target pH is reached.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution, which primarily contains salts, can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other regulated chemicals (e.g., heavy metals).[4]

    • Always consult and adhere to your local and institutional hazardous waste disposal regulations, as they may have specific requirements.[4][5] Do not flush into surface water or sanitary sewer systems without proper neutralization and authorization.[1]

Spill Management:

In the event of a small spill (<1 L), it can be neutralized using sodium bicarbonate.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal ppe Wear appropriate PPE: - Goggles & Face Shield - Chemical-resistant gloves - Lab coat/apron start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood prep_neutralization Prepare cold, dilute basic solution (e.g., 5-10% Sodium Bicarbonate) in an ice bath fume_hood->prep_neutralization add_slowly Slowly add this compound to the basic solution with stirring prep_neutralization->add_slowly check_ph Check pH of the solution add_slowly->check_ph ph_neutral Is pH between 6 and 8? check_ph->ph_neutral adjust_ph Add more basic solution and re-check pH ph_neutral->adjust_ph  No dispose Dispose of neutralized aqueous waste according to local regulations ph_neutral->dispose  Yes adjust_ph->check_ph end End of Disposal Process dispose->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Bromo-2-fluorobenzoyl chloride, a key reagent in various synthetic processes. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

This compound (CAS No. 151982-51-3) is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Understanding its hazard profile is the first step toward safe handling. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Profile

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Corrosive to Metals1H290: May be corrosive to metals[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldTightly sealing safety goggles are mandatory.[1] A face shield must be worn over the goggles to provide full facial protection.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4]
Body Laboratory Coat or ApronA flame-retardant lab coat or a chemical-resistant apron should be worn to protect against splashes.
Respiratory Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the key steps from preparation to the completion of your experimental work.

  • Preparation :

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare and label all necessary glassware and reagents.

    • Have a spill kit readily available.

  • Handling :

    • Don all required PPE before entering the designated work area.

    • Conduct all manipulations of this compound within the fume hood.

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.

  • Post-Handling :

    • Properly decontaminate all glassware and equipment immediately after use.

    • Segregate and label all waste generated during the experiment for proper disposal.

    • Wipe down the work area within the fume hood.

    • Remove and properly dispose of gloves.

    • Wash hands thoroughly with soap and water after completing the work.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response prep_sds Access SDS prep_fume_hood Verify Fume Hood prep_sds->prep_fume_hood prep_ppe Assemble PPE prep_fume_hood->prep_ppe prep_glassware Prepare Glassware prep_ppe->prep_glassware prep_spill_kit Ready Spill Kit prep_glassware->prep_spill_kit handling_ppe Don PPE prep_spill_kit->handling_ppe handling_manipulate Manipulate Chemical handling_ppe->handling_manipulate handling_transfer Careful Transfer handling_manipulate->handling_transfer emergency_spill Spill handling_manipulate->emergency_spill emergency_exposure Personal Exposure handling_manipulate->emergency_exposure handling_close Keep Container Closed handling_transfer->handling_close post_decontaminate Decontaminate Equipment handling_close->post_decontaminate post_waste Segregate Waste post_decontaminate->post_waste post_clean Clean Work Area post_waste->post_clean post_gloves Dispose of Gloves post_clean->post_gloves post_wash Wash Hands post_gloves->post_wash

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Neutralization and Disposal

Small quantities of leftover this compound should be neutralized before disposal. This can be achieved by slowly adding the chemical to a stirred solution of sodium bicarbonate or another suitable base. The reaction can be vigorous, so it should be performed in a fume hood and in an appropriate container. Once neutralized, the resulting solution should be disposed of as hazardous waste in accordance with local regulations.[6]

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated promptly.

  • Initial Rinse : Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone) in the fume hood to remove the bulk of the chemical residue. Collect the solvent rinse as hazardous waste.

  • Neutralization : Prepare a dilute solution of sodium bicarbonate or another suitable base. Carefully rinse the glassware with this solution to neutralize any remaining acidic residue.

  • Washing : Wash the glassware with laboratory detergent and water.

  • Final Rinse : Rinse thoroughly with deionized water.

  • Drying : Allow the glassware to air dry or place it in a drying oven.

Emergency Procedures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, contain the liquid with an inert absorbent material such as sand or vermiculite.[6] Do not use combustible materials like paper towels.

  • Neutralize : Slowly and carefully add a neutralizing agent (e.g., sodium bicarbonate powder) to the contained spill, working from the outside in.[7]

  • Collect : Once neutralized, carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable decontaminating solution.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these stringent safety protocols, you can confidently and safely incorporate this compound into your research, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.